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  • Product: N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine
  • CAS: 752200-93-4

Core Science & Biosynthesis

Foundational

Architectural Mastery in Bioconjugation: A Technical Whitepaper on N²,N²-Bis(carboxymethyl) N⁶-Boc-L-lysine

Executive Summary In the realm of structural biology, protein purification, and synthetic liposomal design, the immobilization of polyhistidine-tagged (His-tag) proteins requires highly specific, reversible tethering mec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of structural biology, protein purification, and synthetic liposomal design, the immobilization of polyhistidine-tagged (His-tag) proteins requires highly specific, reversible tethering mechanisms. While standard nitrilotriacetic acid (NTA) is sufficient for bulk resin manufacturing, the integration of NTA into complex, precision-engineered architectures—such as Surface Plasmon Resonance (SPR) chips, single-molecule fluorophores, and functionalized lipid bilayers—demands a bifunctional linker with orthogonal protection.

N²,N²-Bis(carboxymethyl) N⁶-Boc-L-lysine (CAS: 752200-93-4) serves as this critical linchpin [1]. By combining a tetradentate metal-chelating moiety at the α -amine with a tert-butyloxycarbonyl (Boc)-protected ϵ -amine, this molecule allows researchers to execute complex synthetic routing without risking unwanted nucleophilic cross-reactions. This whitepaper deconstructs the physicochemical properties, mechanistic logic, and self-validating protocols required to leverage this compound in advanced bioconjugation workflows.

Physicochemical & Structural Profiling

To successfully integrate this building block into a synthetic pipeline, one must understand its baseline metrics. The structural causality of this molecule is elegantly simple: the L-lysine backbone provides a flexible 4-carbon spacer, minimizing steric hindrance during protein binding, while the differential functionalization at the N2 and N6 positions dictates its dual-purpose nature.

Table 1: Core Physicochemical Properties
PropertySpecificationMechanistic Significance
Chemical Name N²,N²-Bis(carboxymethyl) N⁶-Boc-L-lysineDefines the dual α -carboxymethylation and ϵ -Boc protection.
CAS Number 752200-93-4Unique identifier for the protected precursor [1].
Molecular Formula C₁₅H₂₆N₂O⸈Dictates mass balance in stoichiometric conjugation.
Molecular Weight 362.38 g/mol Critical for calculating precise molar equivalents in synthesis.
Deprotected Form AB-NTA (CAS: 113231-05-3)The active primary amine derivative used for surface coupling [2].
Chelation Geometry TetradentateOccupies 4 of the 6 coordination sites of a transition metal ion.

The Mechanistic Logic of Orthogonal Protection

The presence of the Boc group on the ϵ -amine is not merely a storage convenience; it is an active design choice for orthogonal protection .

During the synthesis of complex NTA-derivatives (e.g., solid-phase peptide synthesis or the creation of specialized NTA-lipids), free primary amines can act as aggressive nucleophiles, leading to polymerization or off-target branching. The Boc group is highly stable under basic and nucleophilic conditions, shielding the ϵ -amine. However, it is highly labile under acidic conditions. Once the structural backbone of the target material is established, the Boc group is cleaved using Trifluoroacetic Acid (TFA), exposing the primary amine (forming AB-NTA) [4]. This primary amine can then be selectively reacted with activated esters (e.g., NHS-esters), epoxides, or aldehydes on the target surface [3].

Workflow A N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine B TFA Deprotection (Boc Cleavage) A->B Acidic Environment C AB-NTA (Free ε-amine) B->C CO2 + Isobutylene Release D NHS-Ester Conjugation C->D pH 8.0-8.5 Buffer E NTA-Functionalized Material D->E Nucleophilic Attack

Caption: Orthogonal deprotection and conjugation workflow for N⁶-Boc-L-lysine NTA derivatives.

Self-Validating Experimental Workflows

A robust scientific protocol must be a self-validating system. The following methodologies detail the transition from the protected building block to a functionalized, metal-loaded surface, complete with built-in causality and validation checkpoints.

Protocol 1: Boc-Deprotection to Yield Reactive AB-NTA

Objective: Remove the Boc protecting group to liberate the nucleophilic ϵ -amine.

  • Dissolution: Dissolve 100 mg of N²,N²-Bis(carboxymethyl) N⁶-Boc-L-lysine in 2 mL of anhydrous Dichloromethane (DCM).

  • Acidic Cleavage: Add 2 mL of Trifluoroacetic Acid (TFA). Stir at room temperature for 2 hours.

    • Causality: The highly acidic protons protonate the tert-butyl carbamate oxygen. This induces the elimination of isobutylene gas and carbon dioxide. The evolution of gas drives the reaction forward irreversibly, leaving the ϵ -amine as a TFA salt.

  • Evaporation & Precipitation: Evaporate the solvent under a stream of nitrogen. Precipitate the resulting AB-NTA product in 10 mL of ice-cold diethyl ether. Centrifuge and dry the pellet under vacuum.

  • System Validation (Kaiser Test): Dissolve a micro-fraction of the pellet in ethanol and perform a Ninhydrin (Kaiser) test.

    • Validation Check: The development of a deep, dark blue color (Ruhemann's purple) confirms the successful liberation of the primary amine. A colorless or faint yellow result indicates incomplete deprotection.

Protocol 2: Surface Conjugation and Ni²⁺ Loading

Objective: Covalently attach AB-NTA to an NHS-ester activated surface and load the transition metal.

  • Conjugation: Resuspend the AB-NTA in a 0.1 M Sodium Bicarbonate buffer at pH 8.2. Introduce this solution to the NHS-ester functionalized surface (e.g., agarose beads or SPR chip).

    • Causality: The pKa of the lysine ϵ -amine is approximately 10.5. At pH 8.2, a small but sufficient fraction of the amine is unprotonated and highly nucleophilic. This specific pH balances the need for an active nucleophile against the risk of rapid aqueous hydrolysis of the NHS-ester, which dominates at pH > 8.5.

  • Quenching: After 2 hours, quench unreacted NHS-esters using 1 M Ethanolamine (pH 8.0).

  • Metal Loading: Wash the surface with deionized water, then incubate with 50 mM NiSO₄ for 30 minutes.

    • Causality: The Ni²⁺ ions are captured by the tetradentate NTA pocket, displacing water molecules and tightly coordinating to the three carboxyl oxygens and the α -amine nitrogen.

  • System Validation (Functional Assay): Pass a solution of a known His₆-tagged fluorescent protein (e.g., His-GFP) over the surface.

    • Validation Check: Retention of fluorescence after rigorous washing with a 20 mM Imidazole buffer confirms the structural integrity and functional orientation of the Ni-NTA complex [3].

Coordination Chemistry & Metal Selection

The efficacy of the NTA system relies on the hexacoordinate geometry of transition metals. NTA is a tetradentate ligand; it occupies four coordination sites of the metal ion. This leaves exactly two adjacent coordination sites free, which perfectly accommodate the imidazole nitrogens of two consecutive histidine residues in a His-tag.

Coordination cluster_NTA NTA Tetradentate Ligand cluster_His Polyhistidine Tag (Target) Ni Ni2+ Ion (Hexacoordinate) NTA_N α-Amine Nitrogen NTA_N->Ni Coordinate Covalent NTA_O1 Carboxyl Oxygen 1 NTA_O1->Ni Coordinate Covalent NTA_O2 Carboxyl Oxygen 2 NTA_O2->Ni Coordinate Covalent NTA_O3 Carboxyl Oxygen 3 NTA_O3->Ni Coordinate Covalent His1 Imidazole Nitrogen (His n) His1->Ni Reversible Coordination His2 Imidazole Nitrogen (His n+1) His2->Ni Reversible Coordination

Caption: Hexacoordinate geometry of the Ni²⁺-NTA complex interacting with a polyhistidine tag.

While Nickel (Ni²⁺) is the industry standard, the choice of metal ion loaded into the NTA complex allows researchers to tune the affinity and specificity of the protein interaction based on the demands of the assay.

Table 2: Metal Ion Selection Matrix for NTA-Conjugated Surfaces
Metal IonBinding Affinity ( Kd​ )SpecificityPrimary Application / Causality
Ni²⁺ High (~10⁻⁶ M)ModerateGeneral IMAC purification. Optimal balance of strong binding and easy elution via imidazole.
Co²⁺ ModerateHighPurification of low-abundance proteins. Stricter spatial requirements reduce non-specific binding of endogenous histidine-rich proteins.
Cu²⁺ Very HighLowInitial capture of poorly expressing His-tagged proteins. Binds tightly but is prone to capturing non-tagged proteins.
Zn²⁺ LowVery HighSpecialized structural biology applications where gentle elution conditions (low imidazole) are required to prevent protein denaturation.

Conclusion

The architectural brilliance of N²,N²-Bis(carboxymethyl) N⁶-Boc-L-lysine lies in its dual-domain design. By sequestering the reactive ϵ -amine behind a Boc shield, it grants synthetic chemists the autonomy to build complex, highly functionalized materials—from targeted drug delivery liposomes to high-resolution biosensors. When executed with rigorous adherence to causality-driven protocols, the resulting NTA-architectures provide unparalleled precision in the manipulation of recombinant proteins.

References

  • National Institutes of Health (NIH) / PubMed. "Development and characterization of Ni-NTA-bearing microspheres". PubMed. [Link]

  • LookChem. "Cas 113231-05-3,(S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate". LookChem.[Link]

Exploratory

N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine: A Core Building Block for NTA-Functionalized Probes and Targeted Therapeutics

Executive Summary & Structural Anatomy N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (CAS: 752200-93-4) is a highly specialized, bifunctional amino acid derivative with a molecular weight of 362.38 g/mol [1]. In modern biocon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Anatomy

N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (CAS: 752200-93-4) is a highly specialized, bifunctional amino acid derivative with a molecular weight of 362.38 g/mol [1]. In modern bioconjugation, it serves as the premier intermediate for synthesizing nitrilotriacetic acid (NTA) derivatives. These derivatives are foundational to immobilized metal affinity chromatography (IMAC), the development of site-specific fluorescent probes, and the emerging field of targeted protein degradation (PROTACs).

The architecture of this molecule is intentionally partitioned into three distinct functional domains:

  • The Chelating Head (NTA Domain): The α -amine is modified with two carboxymethyl groups. Together with the native α -carboxylate, this forms a tetradentate NTA chelator capable of coordinating transition metals (e.g., Ni2+ , Co2+ ) to bind polyhistidine (His-tagged) proteins with high affinity.

  • The Aliphatic Spacer: The native 4-carbon chain of the lysine side chain provides critical steric flexibility. This ensures the NTA-metal complex can reach into the binding pockets of target proteins without steric hindrance from the conjugated payload.

  • The Orthogonal Handle: The ϵ -amine is protected by a tert-butyloxycarbonyl (Boc) group. This prevents unwanted side reactions during storage or upstream synthesis, providing a controlled nucleophilic handle for downstream conjugation.

StructureLogic Core N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (MW: 362.38 g/mol) NTA NTA Domain (3x Carboxylates + alpha-N) Core->NTA Chelates Metal Linker Aliphatic Spacer (Lysine side chain) Core->Linker Provides Flexibility Protect Boc-Protected Epsilon-Amine Core->Protect Orthogonal Conjugation

Functional anatomy of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine highlighting its structural domains.

Physicochemical Profiling

To ensure reproducibility across synthetic workflows, the fundamental physicochemical properties must be strictly controlled.

PropertySpecification
Chemical Name N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine
CAS Number 752200-93-4
Molecular Formula C15​H26​N2​O8​
Molecular Weight 362.38 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, and basic aqueous buffers
Purity ≥97% (Typical commercial standard)

Data sourced from authoritative chemical repositories[1].

Mechanistic Rationale: The Causality of Orthogonal Protection

As an Application Scientist designing a bioconjugation workflow, the choice of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine over a fully unprotected NTA-lysine (such as N,N-Bis(carboxymethyl)-L-lysine, MW 262.26 g/mol ) is driven entirely by the need for chemoselectivity .

If one were to use fully unprotected NTA-lysine in a conjugation reaction with an NHS-ester (e.g., an activated fluorophore), the primary ϵ -amine would react as intended. However, the presence of three free carboxylates creates severe solubility issues in purely organic solvents (like anhydrous DCM or DMF). Furthermore, if coupling reagents (like EDC/NHS) are introduced to the system, the unprotected carboxylates will auto-activate, leading to rampant cross-linking and polymerization.

By utilizing the Boc-protected variant, researchers can cleanly manipulate the molecule in organic phases. The Boc group is acid-labile; it remains completely stable under the neutral or mildly basic conditions required for NHS-ester couplings, but can be quantitatively removed using Trifluoroacetic acid (TFA) precisely when the free amine is needed[2]. This orthogonal protection strategy is the cornerstone of modern solid-phase and solution-phase bioconjugation.

Experimental Workflows & Methodologies

To demonstrate the utility of this building block, the following is a self-validating protocol for synthesizing an NTA-fluorophore conjugate.

Workflow A N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine B TFA Deprotection (Remove Boc) A->B C Free Epsilon-Amine NTA Derivative B->C D NHS-Ester Conjugation (e.g., Fluorophore) C->D E Ni2+ Loading & His-Tag Binding D->E

Workflow for generating Ni-NTA functionalized probes using the Boc-protected lysine derivative.

Protocol: Synthesis of an NTA-Fluorophore Probe

Phase 1: Boc Deprotection (Activation of the Nucleophile) Causality: The Boc group must be removed to expose the primary ϵ -amine, which will act as the nucleophile in the subsequent conjugation step.

  • Preparation: Dissolve 100 mg (0.276 mmol) of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine in 2 mL of anhydrous Dichloromethane (DCM).

  • Cleavage: Add 2 mL of Trifluoroacetic acid (TFA) dropwise at 0∘C under an inert atmosphere (Nitrogen or Argon).

  • Reaction: Stir the mixture for 1-2 hours at room temperature.

  • Self-Validation (QC): Perform LC-MS analysis. The disappearance of the 362.38 m/z peak and the appearance of a 262.26 m/z [M+H]+ peak confirms complete Boc removal.

  • Purification: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3 x 5 mL) to remove residual TFA. The resulting product is the TFA salt of the free amine.

Phase 2: Conjugation to an NHS-Activated Payload Causality: NHS-esters react selectively with primary amines at slightly basic pH (8.0-9.0) to form highly stable amide bonds.

  • Neutralization: Dissolve the deprotected NTA-lysine TFA salt in 2 mL of anhydrous DMF. Add 3-5 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the TFA and ensure the ϵ -amine is fully deprotonated and nucleophilic.

  • Coupling: Add 0.9 equivalents of the NHS-activated payload (e.g., Cyanine5-NHS ester). Note: Using a slight deficit of the expensive fluorophore ensures its complete consumption, simplifying downstream purification.

  • Incubation: Stir at room temperature for 4 hours, protected from light.

  • Self-Validation (QC): Monitor the reaction via analytical HPLC. The free fluorophore peak should shift to a new, more polar retention time corresponding to the NTA-conjugate.

Phase 3: Nickel Loading for Affinity Binding

  • Metal Chelation: Dissolve the purified NTA-conjugate in a neutral aqueous buffer (e.g., 50 mM HEPES, pH 7.4). Add 5 equivalents of NiCl2​ .

  • Purification: Pass the mixture through a size-exclusion column (e.g., Sephadex G-10) to remove unbound Ni2+ . The resulting Ni-NTA probe is now primed for high-affinity binding to His-tagged target proteins.

References

  • Title: N2,N2-Bis(carboxyMethyl)
  • Title: N2,N2-Bis(carboxymethyl)
  • Source: sigmaaldrich.
  • Title: H-Lys(Boc)

Sources

Foundational

In-Depth Technical Guide: N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine in Bioconjugation and Metal-Affinity Architecture

Executive Summary In the landscape of bioconjugation and metallo-supramolecular chemistry, the demand for bifunctional building blocks with orthogonal reactivity is paramount. N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of bioconjugation and metallo-supramolecular chemistry, the demand for bifunctional building blocks with orthogonal reactivity is paramount. N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (CAS: 752200-93-4) represents a highly specialized amino acid derivative designed to bridge metal-affinity capture with versatile surface or probe conjugation. By localizing a nitrilotriacetic acid (NTA) chelating moiety at the α -amine and protecting the ϵ -amine with an acid-labile tert-butyloxycarbonyl (Boc) group, this molecule serves as a cornerstone for synthesizing custom affinity resins, targeted fluorophores, and specialized mass spectrometry probes.

This whitepaper dissects the structural causality, synthesis methodologies, and advanced application protocols of this critical building block.

Structural & Physicochemical Profiling

The architectural brilliance of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine lies in its spatial arrangement. Traditional NTA molecules lack a built-in spacer, often leading to steric hindrance during protein binding. By utilizing an L-lysine backbone, the four-carbon aliphatic chain acts as an inherent, flexible spacer arm, projecting the ϵ -amine away from the bulky metal-chelating center.

Table 1: Physicochemical Specifications
ParameterSpecification
Chemical Name (S)-2,2'-((5-((tert-butoxycarbonyl)amino)-1-carboxypentyl)azanediyl)diacetic acid
CAS Number 752200-93-4
Molecular Formula C15H26N2O8[1]
Molecular Weight 362.38 g/mol [2]
Purity Standard 97%
Orthogonal Protection ϵ -amine (Boc-protected, acid-labile); α -amine (NTA-functionalized, base-stable)

Mechanistic Insights: The Causality of the Design

The strategic placement of functional groups on this lysine derivative dictates its experimental utility:

  • The α -NTA Moiety: Formed via the double carboxymethylation of the α -amine, this tetradentate ligand strongly coordinates transition metal ions (e.g., Ni 2+ , Co 2+ , Ga 3+ ). The α -positioning ensures that the chiral center of the amino acid is adjacent to the chelation site, which can influence the stereochemistry of the resulting metal complex.

  • The ϵ -Boc Protection: The Boc group is completely stable under the highly alkaline conditions required to synthesize the NTA moiety[3]. However, it is easily cleaved using Trifluoroacetic acid (TFA), revealing a primary amine. This orthogonal reactivity allows researchers to couple the ϵ -amine to NHS-activated surfaces, polymers, or fluorescent dyes without cross-reacting with the NTA carboxylates.

Synthesis Workflow: Double N-Alkylation

The synthesis of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine is driven by a nucleophilic substitution mechanism. The unprotected α -amine of H-Lys(Boc)-OH attacks the electrophilic carbon of bromoacetic acid.

Step-by-Step Protocol:
  • Alkaline Solubilization: Dissolve 1 equivalent of H-Lys(Boc)-OH in a 1 M NaOH solution. The alkaline environment is causal here; it deprotonates the α -amine, maximizing its nucleophilicity[3].

  • Electrophile Addition: Dissolve 2.2 equivalents of bromoacetic acid in 1 M NaOH. Slowly add this to the lysine solution while maintaining the reaction in an ice bath to control the exothermic neutralization[3].

  • Thermal Alkylation: Heat the mixture to 70°C and stir for 4 hours. The elevated temperature provides the activation energy necessary to drive the secondary amine intermediate to a tertiary amine (the fully formed NTA group)[3].

  • Precipitation & Recovery: Cool the mixture and carefully acidify using HCl until the product precipitates. The crude product is then collected via filtration and purified by recrystallization or freeze-drying[3].

G A H-Lys(Boc)-OH (Starting Material) C N2,N2-Bis(carboxymethyl)- N6-Boc-L-lysine A->C Nucleophilic substitution (70°C, 4h) B Bromoacetic Acid + NaOH (Alkaline) B->C Alkylating agent D TFA Cleavage (Boc Deprotection) C->D Acidic conditions E Conjugation-Ready NTA-Lysine D->E Yields free ε-amine

Fig 1: Synthesis and orthogonal deprotection pathway of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine.

Application Protocol: Metal-Affinity Capture (MAC-MS/MS)

While traditionally associated with Ni 2+ -mediated His-tag purification, NTA-lysine derivatives have revolutionized phosphoproteomics. When loaded with trivalent metals like Ga(III) or Fe(III), the NTA moiety selectively captures phosphopeptides from complex tryptic digests for tandem mass spectrometry (MAC-MS/MS)[4].

Step-by-Step MAC-MS/MS Protocol:
  • Resin Conjugation: Following Boc-deprotection of the ϵ -amine using 95% TFA, couple the free amine of the NTA-Lysine to an NHS-activated agarose or magnetic bead support.

  • Metal Loading: Incubate the NTA-conjugated resin with 100 mM GaCl 3​ or FeCl 3​ in a mildly acidic buffer (pH 4.5). Causality: The acidic pH prevents the formation of insoluble metal hydroxides while allowing the tetradentate NTA to lock the metal ion in place[4].

  • Phosphopeptide Capture: Introduce the complex peptide mixture (tryptic digest) to the resin. At pH < 5, the phosphate groups on serine, threonine, or tyrosine residues act as electron donors, completing the coordination sphere of the Ga(III)/Fe(III) to form a stable ternary complex[4].

  • ESI-MS/MS Detection: Elute the captured peptides. The gas-phase ternary complexes uniformly dissociate to produce a common (LysNTA + H) + ion marker, enabling highly selective precursor ion scans in positive ion mode[4].

G A Immobilized NTA-Lysine (Free ε-amine coupled) B Metal Loading (Ga3+ or Fe3+) A->B Incubation with metal chloride D Ternary Complex Formation (pH < 5) B->D Activated MAC resin C Complex Peptide Mixture (Tryptic Digest) C->D Phosphopeptide binding E ESI-MS/MS Detection (Positive Ion Mode) D->E Elution & Analysis

Fig 2: Metal-Affinity Capture (MAC-MS/MS) workflow utilizing Ga(III)-loaded NTA-Lysine.

Table 2: Metal Ion Selectivity and Application Profile for NTA-Lysine
Metal IonPrimary ApplicationOptimal Binding pHElution Strategy
Ni(II) His-tag protein purification7.4 - 8.0Imidazole (100-500 mM)
Co(II) High-purity His-tag capture7.4 - 8.0Imidazole (50-300 mM)
Ga(III) Phosphopeptide enrichment (MAC)[4]< 5.0Alkaline buffer or Phosphate
Fe(III) Phosphopeptide enrichment (MAC)[4]< 5.0Alkaline buffer or Phosphate

References

  • ACS Biomaterials Science & Engineering. "Nitrilotriacetic Acid (NTA) and Phenylboronic Acid (PBA) Functionalized Nanogels for Efficient Encapsulation and Controlled Release of Insulin". ACS Publications. URL:[Link]

  • PubMed / Analytical Chemistry. "Metal affinity capture tandem mass spectrometry for the selective detection of phosphopeptides". National Institutes of Health (NIH). URL: [Link]

Sources

Exploratory

"N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine" synonyms

The Definitive Technical Guide to N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine: Synonyms, Structural Utility, and Applications in Bioconjugation Executive Summary & Chemical Identity In the landscape of modern bioconjugation...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Technical Guide to N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine: Synonyms, Structural Utility, and Applications in Bioconjugation

Executive Summary & Chemical Identity

In the landscape of modern bioconjugation, protein purification, and targeted protein degradation (PROTACs), the precise spatial arrangement of metal-chelating pharmacophores is paramount. At the core of these technologies lies a highly specialized amino acid derivative: N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine [1].

This compound serves as the universal precursor for synthesizing Nitrilotriacetic acid (NTA) conjugates. By leveraging orthogonal protecting group chemistry, it allows researchers to seamlessly attach the NTA metal-chelating moiety to solid supports, fluorophores, or small-molecule degraders.

To navigate the literature and commercial catalogs effectively, it is crucial to understand the diverse nomenclature associated with this molecule. Table 1 summarizes its chemical identifiers and common synonyms[1][2].

Table 1: Chemical Identifiers and Synonyms

Identifier Type Value / Name
CAS Number 752200-93-4
Molecular Formula C15H26N2O8
Molecular Weight 362.38 g/mol
IUPAC Name (S)-2,2'-((5-((tert-butoxycarbonyl)amino)-1-carboxypentyl)azanediyl)diacetic acid
Positional Synonym Nα,Nα-Bis(carboxymethyl)-Nε-Boc-L-lysine
Peptide/Resin Synonym Boc-Lys(NTA)-OH

| Commercial Synonym | AB-NTA-Boc |

The Causality of Structural Design: Why Boc?

As a Senior Application Scientist, I frequently encounter the question: Why is the epsilon-amine protected with a Boc (tert-butyloxycarbonyl) group rather than Fmoc or Cbz? The answer lies in the causality of the synthetic conditions required to construct the NTA moiety.

The NTA pharmacophore is formed by the double alkylation of the alpha-amine (N2) with bromoacetic acid. For the alpha-amine to act as a potent nucleophile, the reaction must be driven under strongly alkaline conditions (pH > 10)[2].

  • Fmoc (Fluorenylmethyloxycarbonyl) is highly base-labile and would be prematurely cleaved during the alkaline alkylation step.

  • Cbz (Carboxybenzyl) is base-stable and was historically used in the seminal 1987 work by Hochuli et al.[3]. However, removing Cbz requires catalytic hydrogenation (Pd/C and H2), which can inadvertently reduce other sensitive functional groups (like alkenes or alkynes) if the NTA-lysine is being built into a more complex molecular probe.

  • Boc is completely stable under the harsh alkaline conditions of bromoacetic acid alkylation and can be cleanly removed via mild acidolysis (e.g., Trifluoroacetic acid, TFA) without affecting the newly formed NTA carboxylates. This orthogonal protection makes N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine the most versatile building block for downstream bioconjugation.

Synthesis Workflow & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols outline the synthesis of the NTA moiety and its subsequent deprotection for bioconjugation. These steps are designed as self-validating systems.

Protocol 1: Alkaline Alkylation (Synthesis of the NTA Moiety)
  • Dissolution: Dissolve 1 equivalent of N6-Boc-L-lysine in 2 M NaOH to establish a highly alkaline environment.

  • Alkylation: Slowly add 3 equivalents of bromoacetic acid dissolved in 2 M NaOH dropwise at 0–5 °C.

  • Reaction & Validation: Stir the mixture at room temperature for 24 hours.

    • Self-Validation Check: Monitor the pH every 4 hours. The pH must remain >10. If it drops, the alpha-amine will protonate, halting the nucleophilic substitution. Add 2 M NaOH as needed to maintain alkalinity.

  • Precipitation: Acidify the mixture to pH 2.0 using 1 M HCl to precipitate the N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine product. Isolate via filtration and dry under a vacuum.

Protocol 2: Acidolysis and Bioconjugation
  • Deprotection: Suspend the purified N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine in a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours at room temperature.

  • Evaporation & Validation: Evaporate the TFA under a stream of nitrogen.

    • Self-Validation Check: Perform a Ninhydrin (Kaiser) test on the residue. A deep purple color confirms the successful unmasking of the primary epsilon-amine (yielding Nα,Nα-Bis(carboxymethyl)-L-lysine, CAS 113231-05-3)[2].

  • Conjugation: The free epsilon-amine can now be coupled to an NHS-activated fluorophore (e.g., Atto 488-NHS) or NHS-activated agarose resin using standard EDC/NHS coupling in a pH 8.0 buffer[1].

SynthesisWorkflow A N6-Boc-L-Lysine (Starting Material) B Alkaline Alkylation (+ Bromoacetic Acid, NaOH) A->B C N2,N2-Bis(carboxymethyl)- N6-Boc-L-lysine (CAS: 752200-93-4) B->C Forms NTA Moiety D Acidolysis (+ TFA) C->D E Nα,Nα-Bis(carboxymethyl)- L-lysine (Free Epsilon Amine) D->E Removes Boc Group F Bioconjugation (NHS-Resin / Fluorophore) E->F Covalent Coupling

Workflow for the synthesis, deprotection, and bioconjugation of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine.

Applications in Drug Development and Structural Biology

Immobilized Metal Affinity Chromatography (IMAC)

The most prominent application of this compound is the generation of Ni-NTA resins for the purification of recombinant polyhistidine-tagged (His-tag) proteins. Introduced by Hochuli et al. in 1987, the NTA ligand revolutionized IMAC by providing a superior binding profile compared to older chelators[3][4].

Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of PROTACs, NTA-derivatives synthesized from this Boc-protected building block are used as "recruiters" for His-tagged proteins. By conjugating the deprotected epsilon-amine to an E3 ligase ligand (e.g., a Cereblon or VHL binder), researchers can create proof-of-concept degraders that selectively ubiquitinate and degrade any His-tagged protein of interest in cellular assays.

Fluorophore Bioconjugation

By coupling the deprotected NTA-lysine to fluorescent dyes, scientists generate metal-chelating probes (e.g., NTA-Atto 488)[5]. When loaded with Ni2+, these probes bind specifically to His-tagged receptors on the surface of live cells, enabling real-time fluorescence microscopy without the need for bulky antibody labeling.

CoordinationLogic NTA NTA Moiety Tetradentate Ligand (3x Carboxyl, 1x Amine) Ni Nickel (II) Ion Octahedral Center NTA->Ni 4 Coordination Sites HisTag 6xHis-Tag Protein Bidentate Ligand (2x Imidazole rings) HisTag->Ni 2 Coordination Sites

Coordination logic of the NTA-Ni2+-His-tag complex, illustrating the octahedral geometry.

Data Presentation: Comparative Chelator Affinities

To understand why NTA (derived from N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine) is the industry standard, we must compare its coordination valency against other common chelators used in IMAC[4]. Transition metals like Ni2+ prefer an octahedral coordination geometry (requiring 6 binding sites).

Table 2: Comparative Chelator Affinities for IMAC

Chelator Ligand Valency Sites Occupied on Ni2+ Sites Available for His-Tag Performance Profile
IDA (Iminodiacetic acid) Trivalent 3 3 Weak metal retention; high metal leaching; binds His-tags loosely.
NTA (Nitrilotriacetic acid) Tetravalent 4 2 Optimal balance; tightly holds Ni2+ while allowing strong, reversible His-tag binding.

| TED (Tris(carboxymethyl)ethylenediamine) | Pentavalent | 5 | 1 | Extremely tight metal retention; very weak His-tag binding (only 1 site available). |

As demonstrated in Table 2, the tetravalent nature of the NTA moiety—perfectly constructed via the bis-carboxymethylation of the lysine alpha-amine—leaves exactly two coordination sites open. This perfectly accommodates the bidentate binding of two adjacent imidazole rings from a 6xHis-tag, ensuring high-affinity, reversible protein capture[3][4].

References

  • Sigma-Aldrich. Carboxymethyl lysine - Product Synonyms and Specifications (CAS 752200-93-4). Retrieved from

  • LookChem. Cas 113231-05-3,(S)-N-(5-AMINO-1-CARBOXYPENTYL)IMINODIACETIC ACID HYDRATE. Retrieved from

  • Hochuli, E., Döbeli, H., & Schacher, A. (1987). New metal chelate adsorbent selective for proteins and peptides containing neighbouring histidine residues. Journal of Chromatography A, 411, 177-184. Retrieved from

  • Cube Biotech. Differences of NTA & IDA - A Tale of Two Ligands. Retrieved from

Sources

Foundational

Whitepaper: Chemical Stability and Advanced Bioconjugation Dynamics of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine

Executive Summary N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (CAS: 752200-93-4) is a highly specialized bifunctional building block widely utilized in the synthesis of metal-chelating probes, targeted radiopharmaceuticals,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (CAS: 752200-93-4) is a highly specialized bifunctional building block widely utilized in the synthesis of metal-chelating probes, targeted radiopharmaceuticals, and Immobilized Metal Affinity Chromatography (IMAC) matrices[1]. Structurally, it features a pre-installed nitrilotriacetic acid (NTA) moiety on the α -amine and a tert-butyloxycarbonyl (Boc) protected ϵ -amine[2].

As a Senior Application Scientist, I frequently observe that the primary bottleneck in utilizing this molecule is a misunderstanding of its chemical stability under conjugating conditions. This whitepaper provides an in-depth mechanistic analysis of its stability profile, degradation pathways, and field-proven, self-validating protocols for orthogonal bioconjugation.

Structural Dynamics & Chemical Stability Profile

The utility of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine stems from its three distinct functional domains, each exhibiting unique stability constraints:

The Tetradentate NTA Core (Tertiary Amine & Carboxylates)

The N-terminal NTA group consists of a tertiary amine and three free carboxylic acids (two carboxymethyls and the α -carboxyl).

  • Base Stability: Highly stable. In aqueous basic conditions (pH 8–10), the carboxylates are fully deprotonated, rendering the molecule highly soluble and chemically inert to hydrolysis.

  • Oxidative Stability: The tertiary amine is susceptible to N-dealkylation via Fenton-like oxidative cleavage if trace transition metals (e.g., Fe³⁺, Cu²⁺) and reactive oxygen species (ROS) are present.

N6-Boc Protection Dynamics

The Boc group on the ϵ -amine provides strict orthogonality. It is entirely stable against nucleophiles and basic conditions (e.g., DIPEA, NaOH) but is highly labile under strongly acidic conditions. The cleavage of the Boc group yields a reactive tert-butyl carbocation, which must be immediately scavenged to prevent unwanted re-alkylation of the NTA carboxylates.

α -Carboxyl Activation and Epimerization Resistance

A critical, often overlooked advantage of this molecule is its resistance to epimerization. Standard N-acyl amino acids form a 5-membered oxazolone ring during C-terminal activation, leading to racemization. Because the α -amine of this molecule is a tertiary alkyl amine (lacking an N-acyl carbonyl oxygen), oxazolone formation is mechanistically impossible.

Degradation Pathways & Causality

Understanding how the molecule degrades is essential for designing robust synthetic workflows. The diagram below illustrates the primary stability outcomes when the molecule is subjected to varying environmental stressors.

Degradation Core N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine Acid Strong Acid (TFA) Core->Acid Base Aqueous Base (pH 10) Core->Base ROS Trace Metals + H2O2 Core->ROS Deg_Acid Boc Deprotection (Active Epsilon-Amine) Acid->Deg_Acid t1/2 < 5 min Deg_Base Stable (Deprotonated NTA) Base->Deg_Base > 99% intact Deg_ROS N-Dealkylation (Loss of NTA function) ROS->Deg_ROS Fenton Oxidation

Figure 1: Chemical stability and primary degradation pathways of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine.

Advanced Application: Metal-Templated Conjugation

When researchers attempt to functionalize the ϵ -amine after Boc removal, they face a significant challenge: the three free carboxylates of the NTA group can cross-react with coupling reagents (like EDC/NHS), leading to polymerization or mixed anhydrides.

The Causality of the Solution: To prevent this, we utilize a Metal-Templated Protection Strategy . By introducing Cu²⁺ prior to conjugation, the NTA moiety forms a highly stable, tight coordination sphere around the copper ion. This sterically and electronically shields the carboxylates, rendering them completely unreactive while the ϵ -amine is functionalized[3].

Workflow Step1 1. Boc Cleavage (95% TFA) Step2 2. Cu2+ Complexation (NTA Protection) Step1->Step2 Step3 3. Epsilon-Amine Conjugation (NHS-Ester) Step2->Step3 Step4 4. EDTA Wash (Cu2+ Removal) Step3->Step4 Step5 5. Purified NTA-Conjugate Step4->Step5

Figure 2: Metal-templated orthogonal conjugation workflow for selective epsilon-amine functionalization.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure that chemical stability is maintained throughout the workflow.

Protocol A: Controlled Boc Deprotection

Purpose: Remove the N6-Boc group without inducing carbocation-mediated degradation of the NTA carboxylates.

  • Preparation: Dissolve 100 mg of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine in 2 mL of anhydrous Dichloromethane (DCM).

  • Cleavage Cocktail: Add 2 mL of a pre-mixed solution containing 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% LC-MS grade H₂O.

    • Causality Note: TIPS is strictly required as a carbocation scavenger. Without it, the cleaved tert-butyl cation will esterify the free NTA carboxylates, permanently degrading the chelator's metal affinity.

  • Incubation: Stir at room temperature for exactly 45 minutes.

  • Validation (IPC): Remove a 1 µL aliquot, dilute in 1 mL Acetonitrile, and inject into LC-MS. The mass should shift from 362.38 Da to 262.26 Da (N,N-Bis(carboxymethyl)-L-lysine)[3].

  • Recovery: Evaporate under a stream of N₂, precipitate in cold diethyl ether, and centrifuge to isolate the deprotected product as a TFA salt.

Protocol B: Cu²⁺-Templated Epsilon-Amine Conjugation

Purpose: Selectively conjugate a fluorophore or peptide to the ϵ -amine while protecting the NTA core.

  • Metallation: Dissolve the deprotected lysine derivative (from Protocol A) in 100 mM HEPES buffer (pH 7.4). Add 1.1 molar equivalents of CuSO₄.

    • Validation Check: The solution will immediately turn a distinct, deep blue, confirming the formation of the Cu-NTA complex. This visual cue validates that the carboxylates are now sterically shielded.

  • Conjugation: Add 1.2 equivalents of your desired NHS-ester (e.g., NHS-Fluorescein) dissolved in DMSO. Stir for 2 hours at room temperature.

  • Demetallation: Add 5 molar equivalents of EDTA (Ethylenediaminetetraacetic acid) and stir for 30 minutes. EDTA has a higher affinity for Cu²⁺ than the mono-NTA derivative, effectively stripping the metal and restoring the free NTA group.

  • Purification: Purify via preparative HPLC. The product is now a highly stable, functionalized NTA-probe ready for downstream IMAC or radiolabeling applications.

Quantitative Stability & Conjugation Data

The following tables summarize the empirical stability metrics and the drastic efficiency improvements achieved when utilizing the causality-driven protocols described above.

Table 1: Stability Matrix of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine

Environmental ConditionTemp (°C)DurationIntact Core (%)Primary Degradant / Observation
Aqueous Buffer (pH 7.4)25°C7 days> 99.5%None detected
Aqueous Buffer (pH 10.0)25°C24 hours> 98.0%None detected
95% TFA / 2.5% TIPS25°C1 hour< 1.0%N,N-Bis(carboxymethyl)-L-lysine (Desired)
Cu²⁺ + H₂O₂ (Fenton)37°C4 hours< 10.0%N-dealkylation & oxidative cleavage products

Table 2: Conjugation Efficiency via Metal-Templated Strategy

Reaction Strategy ϵ -Amine ConversionNTA Carboxyl Side-ReactionsFinal Functional Yield
NHS-Ester Coupling (No Cu²⁺ protection)45%> 50% (Mixed anhydrides)< 30%
NHS-Ester Coupling (Cu²⁺ Protected )> 95% < 2% > 85%

References

  • N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine - Sigma-Aldrich. Sigma-Aldrich Catalog.1

  • N2,N2-Bis(carboxyMethyl) N6-Boc-L-lysine synthesis - ChemicalBook. ChemicalBook Synthetic Routes. 2

  • Lysine-Functionatized Silver Nanoparticles for Visual Detection and Separation of Histidine and Histidine-Tagged Proteins. ResearchGate. 3

Sources

Exploratory

"N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine" for metal chelation studies

The Architect of Affinity: A Comprehensive Technical Guide to N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine in Metal Chelation and Bioconjugation Introduction In the realm of structural biology, targeted radiopharmaceuticals,...

Author: BenchChem Technical Support Team. Date: March 2026

The Architect of Affinity: A Comprehensive Technical Guide to N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine in Metal Chelation and Bioconjugation

Introduction

In the realm of structural biology, targeted radiopharmaceuticals, and advanced bioconjugation, the precision of molecular interactions dictates the success of an assay. As a Senior Application Scientist, I frequently rely on N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (CAS: 752200-93-4) as a foundational building block. This molecule is an elegantly engineered derivative of nitrilotriacetic acid (NTA) and L-lysine. It features a tetradentate NTA core on the α -amine for high-affinity metal chelation, coupled with a tert-butyloxycarbonyl (Boc)-protected ϵ -amine. This orthogonal protection strategy allows researchers to seamlessly conjugate the NTA moiety to nanoparticles, polymers, or lipid bilayers without compromising the delicate carboxylate arms required for metal coordination[1].

This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and thermodynamic data to optimize your metal chelation workflows using this versatile compound.

Part 1: Structural Causality & Coordination Thermodynamics

The utility of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine lies in its bifunctionality. The Boc group is not merely a placeholder; it is a critical shield. During solid-phase peptide synthesis or surface functionalization, the highly reactive carboxyl groups of the NTA moiety can inadvertently participate in side reactions. By utilizing the Boc-protected lysine derivative, we ensure that conjugation occurs strictly through the ϵ -amine (post-deprotection), preserving the spatial geometry of the NTA core[2].

Once conjugated and loaded with a transition metal (typically Ni2+ ), the NTA moiety acts as a tetradentate ligand. It occupies four of the six octahedral coordination sites of the Ni2+ ion (three via carboxylate oxygens, one via the tertiary nitrogen). This leaves exactly two adjacent coordination sites vacant. These vacant sites are thermodynamically primed to accept electron pairs from the imidazole rings of a polyhistidine tag (His-tag), forming a highly stable, yet reversible, complex[3].

Coordination Ni Ni2+ O1 O- (Carboxyl) Ni->O1 O2 O- (Carboxyl) Ni->O2 O3 O- (Carboxyl) Ni->O3 N_NTA N (Tertiary) Ni->N_NTA His1 N (Imidazole) Ni->His1 His2 N (Imidazole) Ni->His2

Octahedral coordination of Ni2+ by the tetradentate NTA moiety and two His-tag imidazole rings.

Part 2: The Self-Validating Conjugation Protocol

To ensure scientific integrity, a protocol must be more than a list of instructions; it must be a closed-loop system that validates its own success at every critical junction. Below is the field-proven methodology for deprotecting N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine and conjugating it to an NHS-activated surface (e.g., magnetic nanoparticles or SPR chips)[1][4].

Step 1: Boc Deprotection
  • The Action: Dissolve 10 mg of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine in 1 mL of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). Stir at room temperature for 2 hours. Evaporate under a stream of N2​ .

  • The Causality: The strong acid protonates the Boc group, leading to the elimination of isobutylene gas and carbon dioxide. The irreversible release of these gases drives the reaction to 100% completion, yielding the free primary ϵ -amine as a TFA salt.

  • The Validation (System Check): Perform a Kaiser (Ninhydrin) test on a micro-aliquot. The development of a deep blue/purple color confirms the successful generation of the free primary amine. If the solution remains yellow, deprotection is incomplete.

Step 2: Surface Conjugation
  • The Action: Resuspend the dried NTA-lysine in 0.1 M HEPES buffer (pH 8.0). Add N,N-Diisopropylethylamine (DIPEA) to adjust the pH to ~8.0. Introduce the solution to NHS-activated nanoparticles and incubate for 4 hours at room temperature.

  • The Causality: The pH must be carefully controlled. At pH 8.0, a sufficient fraction of the ϵ -amine (pKa ~10.5) is unprotonated and highly nucleophilic, allowing it to attack the NHS-ester to form a stable amide bond. If the pH is too low, the amine remains protonated and unreactive; if too high, the NHS-ester rapidly hydrolyzes.

  • The Validation (System Check): Quench the reaction with 50 mM ethanolamine. Centrifuge the nanoparticles and measure the supernatant's absorbance at 260 nm. The release of the leaving group (N-hydroxysuccinimide) absorbs strongly at 260 nm, allowing you to mathematically quantify the exact ligand density on your nanoparticles.

Step 3: Metal Loading and Activation
  • The Action: Wash the conjugated particles with 50 mM EDTA to strip any trace environmental metals, followed by exhaustive washing with ultrapure water. Incubate the particles in 100 mM NiCl2​ or NiSO4​ for 1 hour. Wash thoroughly with binding buffer.

  • The Causality: Pre-washing with EDTA ensures that the NTA sites are entirely empty, preventing competitive inhibition by trace Ca2+ or Mg2+ . The massive excess of Ni2+ drives the thermodynamic equilibrium toward complete tetradentate chelation[5].

  • The Validation (System Check): Elute a small, known volume of the loaded particles with 100 mM EDTA. Add dimethylglyoxime (DMG) to the eluate. A vibrant pink/red complex indicates the presence of Ni2+ , confirming that the NTA matrix is active and fully loaded.

Workflow N1 N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine N2 Boc Deprotection (TFA/DCM) N1->N2 N3 Free ε-Amine NTA-Lysine N2->N3 Exposes reactive amine N4 Surface Conjugation (EDC/NHS Activation) N3->N4 N5 NTA-Functionalized Surface N4->N5 Amide bond formation N6 Metal Loading (NiCl2 / CuSO4) N5->N6 N7 Active Ni-NTA Matrix N6->N7 Tetradentate chelation

Workflow from N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine to an active His-tag capture matrix.

Part 3: Quantitative Metal Chelation Profiling

The choice of transition metal loaded into the NTA-lysine matrix drastically alters the behavior of the biosensor or purification resin. While Ni2+ is the industry standard, substituting it can solve complex biochemical challenges. The following table synthesizes the thermodynamic and operational profiles of various metal-NTA complexes[6][7].

Metal IonCoordination GeometryRelative Binding Affinity ( Kd​ )Specificity for His-TagOptimal Elution (Imidazole)Primary Application
Cu2+ Square Planar / DistortedVery High (~ 10−8 M)Low> 300 mMHigh-yield capture of difficult, low-expression proteins.
Ni2+ OctahedralHigh (~ 10−6 M)Medium150 - 250 mMStandard IMAC, general protein purification, and SPR.
Co2+ OctahedralMedium (~ 10−5 M)High50 - 100 mMHigh-purity extraction from complex lysates; reduces background.
Zn2+ Tetrahedral / OctahedralLow (~ 10−4 M)Very High20 - 50 mMReversible binding assays; specialized colorimetric biosensors.

Data Interpretation: If your target protein is expressing poorly and you are losing it in the flow-through, switch from Ni2+ to Cu2+ . The higher affinity will capture the target, though you may sacrifice some purity. Conversely, if your Ni2+ resin is pulling down too many host-cell proteins, switching to Co2+ will increase the stringency of the coordination, yielding a purer eluate.

Part 4: Advanced Applications

Beyond standard chromatography, N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine is the vanguard molecule for several cutting-edge applications:

  • Multivalent NTA Architectures: By conjugating multiple NTA-lysine molecules to a single polymer backbone (such as Poly(L-lysine)-g-Poly(Ethylene Glycol)), researchers can create multivalent binding interfaces. This shifts the interaction from a simple equilibrium to high-avidity binding, decreasing the dissociation constant ( Kd​ ) into the sub-nanomolar range, allowing for the capture of proteins in their native, non-denatured states[1][8].

  • Directed Self-Assembly on Carbon Nanotubes: NTA-lysine has been successfully coupled to single-walled carbon nanotubes (SWNTs). When loaded with Ni2+ , these nanotubes can reversibly bind His-tagged photosynthetic reaction centers, creating highly ordered, conductive bio-nano arrays for energy harvesting and advanced biosensing[4].

  • Targeted Radiopharmaceuticals: In nuclear medicine, the NTA-lysine framework is utilized to chelate radioisotopes like 99mTc . The free ϵ -amine is conjugated to a targeting peptide (e.g., somatostatin analogs), delivering the radioactive payload directly to tumor cells with high in vivo stability.

References

  • Highly-Efficient Purification of Native Polyhistidine-Tagged Proteins by Multivalent NTA-Modified Magnetic Nanoparticles Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • NTA-Functionalized Poly(L-lysine)-g-Poly(Ethylene Glycol): A Polymeric Interface for Binding and Studying 6 His-tagged Proteins Source: IEEE Engineering in Medicine and Biology / Semantic Scholar URL:[Link]

  • Synthesis of Nickel−Nitrilotriacetic Acid Coupled Single-Walled Carbon Nanotubes for Directed Self-Assembly with Polyhistidine-Tagged Proteins Source: Chemistry of Materials (ACS Publications) URL:[Link]

  • Development of a Histidine-Targeted Spectrophotometric Sensor Using Ni(II)NTA-Functionalized Au and Ag Nanoparticles Source: Langmuir (ACS Publications) URL:[Link]

Sources

Foundational

"N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine" as a lysine derivative

N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine: A Strategic Building Block for Advanced Bioconjugation and Affinity Systems As a Senior Application Scientist in bioconjugation and protein engineering, I frequently encounter th...

Author: BenchChem Technical Support Team. Date: March 2026

N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine: A Strategic Building Block for Advanced Bioconjugation and Affinity Systems

As a Senior Application Scientist in bioconjugation and protein engineering, I frequently encounter the challenge of designing interfaces that can selectively capture target proteins while remaining covalently anchored to a specific substrate (such as a nanoparticle, lipid bilayer, or fluorophore). N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (CAS 752200-93-4) is a highly specialized lysine derivative engineered precisely for this purpose.

This whitepaper provides an in-depth technical analysis of this molecule, exploring the causality behind its structural design, its role in metal-ion affinity systems, and self-validating protocols for its implementation in drug development and biosensor design.

Structural Mechanics and Causality of Design

N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine is a bifunctional molecule that merges two highly controlled chemical domains:

  • The NTA (Nitrilotriacetic Acid) Domain (N2,N2-Bis(carboxymethyl)): Located at the alpha-amino position, this tetradentate chelator has a profound affinity for transition metal ions, particularly Ni²⁺, Co²⁺, and Cu²⁺[1]. When complexed with these metals, the NTA moiety occupies four of the six coordination sites of the metal ion. The remaining two sites are left available to form highly specific, reversible coordination bonds with the imidazole rings of polyhistidine tags (His-tags) on recombinant proteins[1][2].

  • The Boc-Protected Epsilon Amine (N6-Boc): The epsilon-amino group of the lysine backbone is masked by a tert-butoxycarbonyl (Boc) protecting group[3]. Causality of the Boc Group: In complex synthetic workflows—such as the synthesis of nickel-chelating fluorinated lipids or PROTAC linkers—unprotected primary amines will cause unwanted cross-reactivity or self-polymerization[3][4]. The Boc group is orthogonal to base-catalyzed reactions and can be selectively removed under mild acidic conditions (e.g., using Trifluoroacetic acid) to expose the primary amine only when the system is ready for the final conjugation step[3].

Quantitative Data Summary

To facilitate experimental design, the physicochemical properties of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine are summarized below:

ParameterSpecification
Chemical Name N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine
CAS Number 752200-93-4
Molecular Formula C₁₅H₂₆N₂O₈
Molecular Weight 362.38 g/mol
Synthesis Precursors H-Lys(Boc)-OH and Bromoacetic acid
Primary Application Synthesis of Ni-NTA lipids, biosensors, and affinity resins
Deprotection Condition Acidic (Trifluoroacetic Acid / HCl)

Data supported by commercial chemical databases and synthesis profiles[5].

Experimental Workflow: From Deprotection to Functionalization

To utilize this derivative, researchers must first deprotect the epsilon amine and subsequently conjugate it to a functional scaffold. The following protocol is designed as a self-validating system, ensuring that each step can be analytically verified before proceeding.

Protocol A: Boc Deprotection and Amine Activation

Objective: Cleave the N6-Boc group to yield the free primary amine without degrading the NTA carboxylates.

  • Preparation: Dissolve 1.0 mmol of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine in 5 mL of anhydrous Dichloromethane (DCM).

  • Scavenger Addition: Add 0.2 mL of Triisopropylsilane (TIPS) and 0.2 mL of deionized water. Causality: The cleavage of the Boc group generates a highly reactive tert-butyl carbocation. TIPS acts as a scavenger to quench this cation, preventing it from re-alkylating the nucleophilic carboxylates of the NTA group.

  • Acid Cleavage: Dropwise, add 5 mL of Trifluoroacetic Acid (TFA) at 0°C. Stir the reaction mixture at room temperature for 2 hours.

  • Validation Check (LC-MS): Aliquot 10 µL of the reaction mixture, dilute in methanol, and run LC-MS. The disappearance of the m/z 363 [M+H]⁺ peak and the appearance of the m/z 263 [M+H]⁺ peak confirms complete deprotection.

  • Workup: Evaporate the solvent under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the TFA salt of the free amine. Centrifuge and dry under a vacuum.

Protocol B: Surface Conjugation and Metal Loading

Objective: Conjugate the free amine to an NHS-activated surface (e.g., magnetic nanoparticles) and load it with Ni²⁺ for His-tag capture[2].

  • Conjugation: Resuspend the deprotected NTA-lysine in 0.1 M Sodium Bicarbonate buffer (pH 8.3). Add this solution to NHS-activated silica-coated magnetic nanoparticles. Stir for 4 hours at room temperature. Causality: The slightly basic pH (8.3) ensures the epsilon amine is deprotonated and highly nucleophilic, driving the attack on the NHS ester.

  • Quenching: Add 1 M Ethanolamine to quench any unreacted NHS esters, preventing non-specific protein binding later.

  • Metallation: Wash the nanoparticles with deionized water, then incubate them in a 50 mM NiSO₄ solution for 30 minutes.

  • Validation Check (Binding Assay): Introduce a known concentration of a His6-tagged fluorescent protein (e.g., His-GFP). Magnetically separate the particles and measure the fluorescence of the supernatant. A >95% depletion of fluorescence in the supernatant validates the functional integrity of the Ni-NTA complex[2].

Mechanistic Pathway Visualization

The logical progression from the protected synthetic building block to a functionalized, protein-capturing interface is mapped below.

G A N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine B Acidic Deprotection (TFA/DCM) A->B C Free ε-Amine NTA Derivative B->C D NHS-Ester Conjugation (Surface/Lipid/Dye) C->D E Conjugated NTA Ligand D->E F Metal Chelation (Ni2+ / Co2+) E->F G Ni-NTA Active Complex F->G H His-Tag Protein Capture G->H

Workflow: From Boc-protected NTA-lysine to His-tag protein capture.

Conclusion

N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine is a critical enabler in the development of modular affinity systems. By protecting the epsilon amine, chemists are granted the temporal control necessary to synthesize complex architectures—such as functionalized lipids for protein crystallography[4] or targeted magnetic nanoparticles[2]—without compromising the delicate NTA chelating core. When executed with rigorous scavenging during deprotection and controlled pH during conjugation, this derivative guarantees a high-fidelity, self-validating platform for recombinant protein manipulation.

References

  • Semantic Scholar. "Affinity Immobilization of a Bacterial Prolidase onto Metal-Ion-Chelated Magnetic Nanoparticles." Semantic Scholar. Available at: [Link]

  • Sonomed Inc. "Protein Purification and NTA Derivatives." Sonomed Inc Catalog. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine in Peptide Chemistry

Introduction: A Multifunctional Building Block for Advanced Peptide Design In the landscape of modern peptide chemistry and drug development, the ability to impart specific functionalities to a peptide backbone with high...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifunctional Building Block for Advanced Peptide Design

In the landscape of modern peptide chemistry and drug development, the ability to impart specific functionalities to a peptide backbone with high precision is paramount. N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine emerges as a pivotal building block, uniquely engineered to bridge the worlds of peptide synthesis and metal ion chelation. This non-natural amino acid derivative features an L-lysine scaffold where the alpha-amino (Nα) group is derivatized into an iminodiacetic acid (IDA) moiety, a potent metal-chelating group. Simultaneously, the epsilon-amino (Nε) group is protected by a tert-butyloxycarbonyl (Boc) group, rendering it compatible with standard peptide synthesis strategies.[1]

This guide provides an in-depth exploration of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine, from its fundamental chemical properties and synthesis to its practical application in solid-phase peptide synthesis (SPPS) and the subsequent chelation of metallic radionuclides for imaging and therapeutic agents. The protocols and insights herein are curated for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule for creating sophisticated, site-specifically modified peptide conjugates.

Core Attributes and Synthesis

The strategic design of this molecule—combining a protected amine for peptide coupling with a latent chelating function—is central to its utility. The acid-labile Boc group on the side chain allows for orthogonal protection schemes, particularly within the widely-used Fmoc-based solid-phase synthesis paradigm.[2][3]

Physicochemical Properties

A summary of the key properties of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine provides a foundational reference for its use.

PropertyValueReference
CAS Number 752200-93-4[1]
Molecular Formula C15H26N2O8[1]
Molecular Weight 362.38 g/mol [1]
Synonyms (S)-2,2'-((5-((tert-butoxycarbonyl)amino)-1-carboxypentyl)azanediyl)diacetic acid
Appearance White to off-white powder[]
Purity Typically ≥97% (HPLC)
Synthesis of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine

The synthesis of the title compound is typically achieved through the alkylation of the α-amino group of Nε-Boc-L-lysine with an acetic acid equivalent. The following protocol outlines a representative method based on this principle.[1]

Expert Insight: The choice of Nε-Boc-L-lysine (H-Lys(Boc)-OH) as the starting material is critical. The Boc group is stable under the basic conditions required for the subsequent alkylation, ensuring that only the α-amino group reacts. Bromoacetic acid is a common and effective alkylating agent for this transformation.

Experimental Protocol: Synthesis via N-Alkylation

  • Dissolution: Dissolve Nε-Boc-L-lysine (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH) and cool the mixture to 0-5 °C in an ice bath. The base deprotonates the α-amino group, increasing its nucleophilicity.

  • Alkylation: In a separate vessel, dissolve bromoacetic acid (approx. 2.2 eq) in water. Add this solution dropwise to the cooled lysine solution while vigorously stirring. Concurrently, add another portion of aqueous NaOH (approx. 2.2 eq) dropwise to maintain a basic pH (pH 9-11). Maintaining alkalinity is crucial to neutralize the HBr byproduct and keep the amine nucleophilic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Progress can be monitored by TLC or LC-MS to confirm the disappearance of the starting material.

  • Acidification & Extraction: Upon completion, cool the reaction mixture again and carefully acidify to pH 2-3 with cold hydrochloric acid (e.g., 1 M HCl). This protonates the carboxyl groups and any unreacted amine. The product will often precipitate or can be extracted into an organic solvent like ethyl acetate.

  • Purification: The crude product is then purified. Recrystallization or silica gel column chromatography can be employed to yield the final, high-purity N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine.

Diagram: Synthesis of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine

G cluster_reagents Reagents cluster_product Product Lys_Boc H-Lys(Boc)-OH Reaction N-Alkylation (pH 9-11, 0°C to RT) Lys_Boc->Reaction Step 1: Dissolve Bromoacetic Bromoacetic Acid (2.2 eq) Bromoacetic->Reaction Step 2: Add Base NaOH (aq) Base->Reaction Step 2: Maintain pH Product N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine Reaction->Product Step 3-5: Workup & Purification

Caption: Synthetic workflow for the N-alkylation of Boc-protected lysine.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The true power of this derivative is realized during SPPS, where it can be inserted at any desired position within a peptide sequence. This allows for the creation of a discrete, site-specific metal chelation center.[5][6] The Fmoc/tBu strategy is ideally suited for this purpose.

Expert Insight: During standard Fmoc-SPPS, the peptide chain is elongated by coupling Fmoc-protected amino acids.[7] The N-terminal Fmoc group is removed with a base (e.g., piperidine) before each coupling. Since N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine has a free α-carboxylic acid and no N-terminal Fmoc group, it can be coupled directly like any other amino acid derivative. The Boc group on the lysine side chain and any acid-labile protecting groups on other residues remain intact until the final cleavage from the resin with strong acid.[]

Experimental Protocol: Fmoc-SPPS Incorporation

This protocol assumes a standard manual or automated Fmoc-SPPS workflow.

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide) to which the preceding amino acid has already been coupled and its N-terminal Fmoc group removed.

  • Activation/Coupling Solution: Prepare a solution of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (2-4 eq), a coupling agent such as HBTU or PyBOP (2-4 eq), and a base like DIPEA or NMM (4-8 eq) in a suitable solvent (e.g., DMF). Allow this activation mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated solution to the deprotected, resin-bound peptide. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free amine on the resin.[7] A negative result (beads remain colorless) indicates a successful coupling. If the test is positive, the coupling step can be repeated.

  • Washing: Thoroughly wash the resin with DMF followed by DCM to remove excess reagents and byproducts.

  • Continuation: The resin is now ready for the deprotection of the α-amino group of the next amino acid to be added (if applicable) or can proceed to final cleavage if this was the last residue.

  • Final Cleavage & Deprotection: After the full peptide sequence is assembled, treat the resin with a strong acid cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). This single step cleaves the peptide from the resin and simultaneously removes the N6-Boc group and all other side-chain protecting groups, yielding the final peptide with the free IDA chelating moiety.

Diagram: SPPS Workflow for Site-Specific Incorporation

G Resin Resin-Peptide-(AA)n-NH2 Coupling Coupling Reaction Resin->Coupling Activation Activate Chelator-Lys(Boc) with HBTU/DIPEA Activation->Coupling Wash Wash Resin (DMF, DCM) Coupling->Wash Kaiser Test: Negative Final Resin-Peptide-(AA)n-Chelator-Lys(Boc) Wash->Final Cleavage Final Cleavage (TFA Cocktail) Final->Cleavage Product H2N-Peptide-(AA)n-Chelator-Lys-COOH (Purified Peptide Conjugate) Cleavage->Product

Caption: Workflow for incorporating the chelating lysine into a peptide via SPPS.

Metal Chelation for Radiopharmaceutical Applications

The primary application of peptides functionalized with an IDA moiety is the stable chelation of metallic radionuclides for in vivo imaging (e.g., SPECT or PET) or targeted radionuclide therapy. Technetium-99m (99mTc) is a workhorse for SPECT imaging and serves as an excellent example.[5][6]

Expert Insight: The labeling of the IDA-peptide conjugate with 99mTc requires the reduction of pertechnetate ([99mTcO4]⁻), the form eluted from a generator, from its +7 oxidation state to a lower, more reactive state. Stannous chloride (SnCl₂) is the most common reducing agent.[6] A weak co-ligand, such as tricine, is often included to stabilize the reduced 99mTc and facilitate its transfer to the stronger IDA chelator on the peptide.[5]

Experimental Protocol: 99mTc Radiolabeling

  • Reagent Preparation: Prepare a sterile, pyrogen-free solution of the purified IDA-peptide conjugate in a suitable buffer (e.g., phosphate or saline) at a concentration of approximately 1 mg/mL.

  • Reaction Vial: In a clean reaction vial, combine the peptide solution with an aqueous solution of a co-ligand (e.g., tricine) and a freshly prepared solution of stannous chloride (SnCl₂). The final pH should be adjusted to be within the optimal range for chelation, typically pH 5-7.

  • Radionuclide Addition: Add the required activity of sodium pertechnetate ([99mTcO4]⁻) eluate to the vial.

  • Incubation: Gently mix the contents and incubate at room temperature or with gentle heating (e.g., 70-100°C) for 15-30 minutes. The optimal temperature and time depend on the specific peptide sequence.

  • Quality Control: Analyze the radiochemical purity (RCP) of the final product using methods like radio-TLC or radio-HPLC. A high RCP (>95%) is required for clinical applications. The analysis should differentiate between the labeled peptide, free [99mTcO4]⁻, and colloidal impurities.

  • Purification (if necessary): If the RCP is insufficient, the labeled peptide can be purified using a C18 Sep-Pak cartridge or preparative HPLC to remove unlabeled components.

Diagram: Radiolabeling Chelation Process

G cluster_reaction Labeling Reaction Peptide Peptide-IDA Conjugate Vial Incubate (pH 5-7, RT or Heat) Peptide->Vial TcO4 [99mTcO4]- (from generator) TcO4->Vial SnCl2 SnCl2 (Reducing Agent) SnCl2->Vial Tricine Tricine (Co-ligand) Tricine->Vial Product [99mTc]-Peptide-IDA (Radiolabeled Product) Vial->Product QC Quality Control (radio-HPLC/TLC) Product->QC

Caption: General workflow for the radiolabeling of an IDA-peptide conjugate.

Conclusion and Future Outlook

N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine stands as a testament to the power of rational chemical design in peptide science. It provides a robust and straightforward method for the site-specific introduction of a metal-binding moiety into a peptide of interest. Its compatibility with standard Fmoc-SPPS protocols ensures its accessibility to a broad range of researchers. The ability to chelate diagnostic and therapeutic radionuclides has cemented its role in the development of next-generation peptide radiopharmaceuticals, enabling more precise targeting and imaging of diseases. As the fields of targeted therapy and personalized medicine continue to advance, the demand for such elegant and versatile chemical tools will undoubtedly grow, paving the way for novel diagnostic and theranostic agents with improved efficacy and safety profiles.

References

  • Solid-Phase Synthesis of Peptide Radiopharmaceuticals Using Fmoc-N-ε-(Hynic-Boc)−Lysine, a Technetium-Binding Amino Acid: Application to Tc-99m-Labeled Salmon Calcitonin. Scilit. [Link]

  • N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine. G-Biosciences. [Link]

  • Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. ACS Omega. [Link]

  • Solid-phase synthesis of peptide radiopharmaceuticals using Fmoc-N-epsilon-(hynic-Boc)-lysine, a technetium-binding amino acid: application to Tc-99m-labeled salmon calcitonin. PubMed. [Link]

  • Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. Beilstein Journal of Organic Chemistry. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

Sources

Foundational

Engineering Multiplexed Bioconjugates: A Technical Whitepaper on N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine

Executive Summary The reversible immobilization, purification, and spatial organization of polyhistidine-tagged (His-tagged) recombinant proteins rely heavily on the nitrilotriacetic acid (NTA) chelator. While unprotecte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reversible immobilization, purification, and spatial organization of polyhistidine-tagged (His-tagged) recombinant proteins rely heavily on the nitrilotriacetic acid (NTA) chelator. While unprotected NTA-lysine derivatives are commercially available, the synthesis of complex, high-value bioconjugates—such as NTA-functionalized lipids for liposomal drug delivery or NTA-modified SPR sensor chips—requires strict chemical regiocontrol. N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (CAS: 752200-93-4) serves as the premier orthogonally protected building block for these advanced applications, enabling precision engineering of dual-functional surfaces without the risk of catastrophic cross-linking.

Chemical Anatomy & Mechanistic Rationale

To understand the utility of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine, one must examine the causality of bioconjugation failures when using unprotected variants.

In standard bioconjugation workflows, the ϵ -amine of the lysine backbone is the primary nucleophile used to anchor the NTA moiety to NHS-activated surfaces, polymers, or lipid tails. However, the NTA core possesses three highly reactive carboxylic acids. If an unprotected N,N-bis(carboxymethyl)-L-lysine (CAS: 113231-05-3) is subjected to carboxyl activation (e.g., via EDC/NHS or HATU) to synthesize an active ester, its own free ϵ -amine will immediately attack the activated carboxyls. This intrinsic cross-reactivity leads to rapid intermolecular oligomerization, yielding an insoluble polymer and completely destroying the molecule's metal-chelating capacity.

By utilizing the N6-Boc protected derivative , scientists can temporarily mask the ϵ -amine. This orthogonal protection strategy allows the three NTA carboxyl groups to be transiently protected (e.g., via benzylation) or selectively grafted to aminated surfaces. Once the carboxyls are secured, the Boc group is cleanly cleaved under acidic conditions, liberating the ϵ -amine for targeted bioconjugation. This mechanistic logic is the cornerstone of advanced biosensor and targeted nanocarrier design.

Physicochemical Profile

Understanding the structural and thermodynamic properties of this precursor is critical for optimizing reaction conditions, particularly regarding solubility and steric hindrance during solid-phase or solution-phase coupling.

Table 1: Molecular Profile of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine

PropertySpecification
IUPAC Name (S)-2,2'-((5-((tert-butoxycarbonyl)amino)-1-carboxypentyl)azanediyl)diacetic acid
CAS Number 752200-93-4
Molecular Formula C15​H26​N2​O8​
Molecular Weight 362.38 g/mol
Reactive Groups 3x Free Carboxylic Acids, 1x Boc-Protected Primary Amine
Predicted pKa ~1.7 (Carboxyls), ~10.5 (Amine, post-deprotection)
Solubility Soluble in DMF, DMSO, and slightly in aqueous basic buffers

Experimental Protocol: Synthesis of Custom Ni-NTA Lipids

The following methodology details the solution-phase synthesis of a DSPE-NTA lipid using N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine. This workflow is designed as a self-validating system , ensuring that the metal-chelating carboxylates remain untouched during the lipid conjugation step.

Phase 1: Carboxyl Protection (Tribenzyl Ester Formation)
  • Step : Dissolve N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine in anhydrous DMF. Add potassium carbonate ( K2​CO3​ ) and benzyl bromide (BnBr). Stir at room temperature for 24 hours under inert gas.

  • Causality : Benzylation transiently masks the three NTA carboxylates, preventing them from participating in downstream amide coupling or degrading the NHS-ester.

  • Validation : Confirm tribenzyl ester formation via LC-MS. Look for a mass shift corresponding to the addition of three benzyl groups (+270 Da).

Phase 2: Epsilon-Amine Deprotection
  • Step : Treat the purified intermediate with a cleavage cocktail of 95% Trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIPS) for 2 hours. Evaporate under N2​ stream.

  • Causality : Acidic cleavage selectively removes the N6-Boc group while leaving the robust benzyl esters intact, yielding a highly reactive primary ϵ -amine.

  • Validation (Self-Validating Checkpoint) : Perform a Kaiser test on the dried residue. A deep blue color confirms the successful liberation of the primary amine.

Phase 3: Lipid Conjugation
  • Step : React the deprotected intermediate with DSPE-NHS (1.2 equivalents) in anhydrous dichloromethane (DCM) using N,N-Diisopropylethylamine (DIPEA) as a catalytic base. Stir for 12 hours.

  • Causality : The NHS ester selectively acylates the newly exposed ϵ -amine, covalently linking the NTA core to the phospholipid tail via a stable amide bond.

  • Validation : A negative Kaiser test (yellow color) confirms the complete consumption of the primary amine.

Phase 4: Global Deprotection & Metallation
  • Step : Subject the conjugate to catalytic hydrogenation (Pd/C, H2​ gas, 1 atm) in methanol for 4 hours to cleave the benzyl esters. Filter through Celite, evaporate, and resuspend in aqueous buffer (pH 7.4). Add 50 mM NiSO4​ .

  • Causality : Hydrogenation orthogonally removes the benzyl groups without disrupting the lipid amide bond. The subsequent addition of Ni2+ forms the active octahedral coordination complex required for His-tag capture.

  • Validation : UV-Vis spectroscopy will reveal a characteristic absorbance peak at ~395 nm, confirming successful Ni2+ chelation.

Thermodynamic Validation of the NTA-His-Tag Complex

Once synthesized, the efficacy of the NTA bioconjugate is determined by its binding affinity ( Kd​ ) to polyhistidine tags. The data below illustrates the expected performance of NTA architectures derived from this precursor.

Table 2: Comparative Binding Affinities ( Kd​ ) of NTA Architectures

NTA ArchitectureTarget PeptideApparent Affinity ( Kd​ )Dissociation Half-Life ( t1/2​ )
Mono-NTA (Standard) His6​ -Tag~10 μ MMinutes
Bis-NTA His6​ -Tag~100 nMHours
Tris-NTA His6​ -Tag~10 nMDays
Tris-NTA His10​ -Tag< 1 nM> 1 Week

Note: By utilizing the free ϵ -amine post-deprotection, researchers can branch the NTA-lysine onto dendrimers to easily achieve high-avidity Tris-NTA structures.

Visualizing the Synthetic Logic

The following diagram maps the orthogonal protection strategy, highlighting how the N6-Boc group dictates the flow of the bioconjugation workflow.

G N1 N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (Free COOH, Boc-Protected Amine) N2 Carboxyl Protection (BnBr) (Forms Tribenzyl Ester) N1->N2 Benzyl Bromide, Base N3 Boc Deprotection (TFA) (Reveals Free ε-Amine) N2->N3 95% TFA N4 Bioconjugation (DSPE-NHS) (Amide Bond Formation) N3->N4 DSPE-NHS, DIPEA N5 Global Deprotection (Pd/C, H2) (Regenerates NTA Carboxyls) N4->N5 Catalytic Hydrogenation N6 Metallation (NiSO4) (Yields Active Ni-NTA Lipid) N5->N6 Ni2+ Incubation

Fig 1: Orthogonal synthesis of NTA-lipids utilizing N6-Boc protection and tribenzyl esterification.

References

  • ResearchGate . "Lysine-Functionalized Silver Nanoparticles for Visual Detection and Separation of Histidine and Histidine-Tagged Proteins". ACS Applied Materials & Interfaces. [Link] [3]

Exploratory

"N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine" as a building block for synthesis

N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine: A Core Building Block for Advanced Metal-Chelating Architectures Executive Summary & Chemical Anatomy In the realm of bioconjugation, protein purification, and targeted protein d...

Author: BenchChem Technical Support Team. Date: March 2026

N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine: A Core Building Block for Advanced Metal-Chelating Architectures

Executive Summary & Chemical Anatomy

In the realm of bioconjugation, protein purification, and targeted protein degradation, the precise spatial orientation of metal-chelating moieties is paramount. N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (CAS: 752200-93-4) serves as a foundational building block for synthesizing these advanced architectures [1].

Structurally, this molecule is a masterpiece of orthogonal design. It features a fully formed Nitrilotriacetic acid (NTA) moiety at the alpha-carbon, generated by the bis-carboxymethylation of the α -amine. This NTA group provides a tetradentate chelating claw capable of tightly binding transition metals like Ni²⁺, Co²⁺, and Cu²⁺. Conversely, the ϵ -amine of the lysine side chain is masked by a tert-butyloxycarbonyl (Boc) protecting group[1].

The Causality of Orthogonality: The Boc group is entirely stable under the basic conditions required to synthesize the NTA moiety, yet it can be rapidly cleaved under mild acidic conditions (e.g., TFA). This allows researchers to selectively unmask the ϵ -amine for downstream amide coupling (e.g., to fluorophores, lipids, or solid supports) without risking cross-reactivity or multipoint attachment at the NTA carboxylates.

Mechanistic Workflows & Applications

The strategic value of Boc-NTA-Lysine lies in its ability to act as a precursor for AB-NTA (N-(5-amino-1-carboxypentyl)iminodiacetic acid) and highly specialized multivalent probes [2].

Workflow A: Synthesis of the Boc-NTA Building Block

The synthesis of the building block relies on the nucleophilic substitution of bromoacetic acid by the α -amine of H-Lys(Boc)-OH. The reaction is strictly pH-controlled to ensure the α -amine remains nucleophilic while preventing the hydrolysis of the alkylating agent [2].

Synthesis A H-Lys(Boc)-OH (Starting Material) C N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (Target: CAS 752200-93-4) A->C NaOH, H2O 0-50°C, 19h pH 10 B Bromoacetic acid (Alkylating Agent) B->C Nucleophilic Substitution

Synthesis of Boc-NTA-Lysine via nucleophilic substitution.
Workflow B: Generation of AB-NTA and Downstream Conjugation

Once synthesized, the Boc group is cleaved to yield AB-NTA. The newly liberated ϵ -amine is then reacted with N-hydroxysuccinimide (NHS) esters. Because NHS esters selectively target primary amines at pH 8.0–8.5, the three carboxylates of the NTA moiety remain untouched, preserving their chelating capacity [5].

Deprotection A Boc-NTA-Lysine (Protected Precursor) C AB-NTA (Free ε-amine) A->C Deprotection B TFA / DCM (Acidic Cleavage) B->C E Functionalized NTA (e.g., DGS-NTA) C->E Amide Coupling (pH 8.0) D NHS-Ester (Lipid/Fluorophore) D->E

Workflow for AB-NTA generation and downstream NHS-ester conjugation.
The Chelation Mechanism

Upon successful conjugation and charging with Ni²⁺, the NTA moiety utilizes three carboxylate oxygens and one tertiary amine nitrogen to form four coordination bonds with the metal ion. A 6xHis-tagged protein provides two imidazole nitrogen donors to complete the stable octahedral geometry [3][4].

Chelation NTA NTA Moiety 3x Carboxylates 1x Tertiary Amine Ni Ni2+ Ion (Octahedral) NTA->Ni 4 Coordination Bonds His 6xHis-Tag 2x Imidazole Rings His->Ni 2 Coordination Bonds

Octahedral coordination mechanism of Ni2+ by NTA and a 6xHis-tag.

Quantitative Data: Chelation & Affinity

The performance of NTA-derived probes is heavily dependent on valency. By coupling multiple AB-NTA units to a single scaffold, researchers can exponentially increase binding avidity [3].

Property / ComplexValue / Affinity ( Kd​ )Causality / Significance
Molecular Weight 362.38 g/mol Standard mass for CAS 752200-93-4[1].
Mono-NTA–Ni²⁺ : His₆ ~1–10 µMBaseline transient affinity; suitable for standard affinity chromatography [4].
Bis-NTA–Ni²⁺ : His₆ ~10–100 nMEnhanced avidity via multivalent presentation; ideal for surface plasmon resonance (SPR) [3].
Tetra-NTA–Ni²⁺ : His₁₂ < 20 pMUltra-high affinity; near-covalent stability for stable cellular labeling [3].
Boc Cleavage Time < 30 minutesRapid deprotection kinetics due to the highly acid-labile tert-butyl carbamate.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical in-process checks to guarantee causality and success.

Protocol 1: Synthesis of Boc-NTA-Lysine [2]
  • Preparation: Dissolve H-Lys(Boc)-OH (1 eq) in aqueous NaOH, adjusting the pH to ~10.

    • Causality: The high pH ensures the α -amine is deprotonated and highly nucleophilic, while the ϵ -amine remains protected by the base-stable Boc group.

  • Alkylation: Slowly add bromoacetic acid (2.5 eq) dropwise while maintaining the temperature between 0°C and 50°C for 19 hours.

    • Causality: Gradual addition prevents thermal runaway and minimizes the competitive base-catalyzed hydrolysis of bromoacetic acid into glycolic acid.

  • In-Process Validation (Ninhydrin Test): Spot the reaction mixture on a TLC plate and apply ninhydrin stain.

    • Validation: A negative result (absence of purple color) confirms the complete consumption of the primary α -amine, validating the progression of the alkylation.

  • Precipitation: Cool the mixture to 0–5°C and acidify to pH 2 using HCl.

    • Causality: Acidification protonates the newly formed carboxymethyl groups, drastically reducing aqueous solubility and inducing precipitation of the product.

  • Validation (Yield & Purity): Filter, wash, and dry the precipitate. Analyze via LC-MS (Expected m/z: 363.4 [M+H]⁺).

    • Validation: A typical yield of ~65% with >95% purity confirms successful synthesis without premature Boc cleavage [2].

Protocol 2: Generation of AB-NTA and NHS-Conjugation [5]
  • Boc Cleavage: Dissolve Boc-NTA-Lysine in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir for 30 minutes at room temperature.

    • Causality: TFA selectively cleaves the Boc group, releasing gaseous isobutylene and CO₂, driving the reaction to completion.

  • In-Process Validation (Mass Loss): Evaporate the solvent under reduced pressure.

    • Validation: The formation of a viscous oil (AB-NTA TFA salt) and the cessation of gas evolution confirm complete deprotection.

  • Conjugation: Re-dissolve the AB-NTA in 20 mM phosphate buffer (pH 8.2). Add an NHS-activated ester (e.g., NHS-PEG-Lipid or NHS-Fluorophore).

    • Causality: A pH of 8.2 ensures the ϵ -amine is deprotonated for nucleophilic attack on the NHS ester, while the NTA carboxylates remain unreactive.

  • Validation (Chelation Assay): Following purification, add an equimolar amount of NiCl₂ to the conjugate.

    • Validation: A distinct color shift to pale blue/green confirms the NTA moiety has successfully chelated the Ni²⁺ ion, validating the structural integrity of the final probe [5].

References

  • Brellier, M., Barlaam, B., Mioskowski, C., & Baati, R. (2009). "Insight into the Complexation Mode of Bis(nitrilotriacetic acid) (NTA) Ligands with Ni2+ Involved in the Labeling of Histidine-Tagged Proteins." Chemistry–A European Journal, 15(46), 12689-12701. Available at:[Link]

  • Tareste, D., Pincet, F., Brellier, M., Mioskowski, C., & Perez, E. (2005). "The Binding Energy of Two Nitrilotriacetate Groups Sharing a Nickel Ion." Journal of the American Chemical Society, 127(11), 3879-3884. Available at:[Link]

  • Zhou, Y., et al. (2022). "Controlled Delivery of an Anti-Inflammatory Toxin to Macrophages by Mutagenesis and Nanoparticle Modification." International Journal of Molecular Sciences. Available at: [Link]

Foundational

Engineering Next-Generation Bioconjugates: A Technical Guide to N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine

Executive Summary The development of highly specific, reversible bioconjugation strategies is a cornerstone of modern structural biology, biosensor design, and targeted nanomedicine. At the forefront of this field is N2,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly specific, reversible bioconjugation strategies is a cornerstone of modern structural biology, biosensor design, and targeted nanomedicine. At the forefront of this field is N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (CAS: 752200-93-4)[1]. This molecule serves as a highly versatile, orthogonally protected building block for synthesizing Nitrilotriacetic acid (NTA) derivatives. By combining a transition-metal-chelating NTA domain with a selectively deprotectable primary amine, this compound allows researchers to engineer sophisticated surfaces, liposomes, and fluorescent probes capable of capturing polyhistidine-tagged (His-tag) proteins with sub-micromolar precision.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for utilizing N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine in advanced research applications.

Molecular Architecture & Mechanistic Rationale

To fully leverage this molecule, one must understand the causality behind its structural design:

  • The NTA Domain (N2-alpha position): The alpha-amine of the L-lysine backbone is alkylated with two carboxymethyl groups. This creates a tetradentate chelator (one nitrogen, three carboxylate oxygens). When charged with a transition metal like Ni²⁺ or Co²⁺, the metal assumes an octahedral geometry. Because the NTA ligand only occupies four coordination sites, two adjacent sites remain vacant. These sites act as electron acceptors for the imidazole rings of a His-tagged protein, forming a stable, yet imidazole-reversible, complex[2].

  • The Boc-Protected Amine (N6-epsilon position): The epsilon-amine is shielded by a tert-butyloxycarbonyl (Boc) group. Causality: If one were to use unprotected Aminobutyl-NTA (AB-NTA) during complex solid-phase peptide synthesis (SPPS) or highly reactive crosslinking, the primary amine would undergo off-target side reactions. The Boc group ensures the molecule remains inert during backbone assembly. Once the scaffold is finalized, the Boc group is cleaved via acidolysis, exposing the highly nucleophilic primary amine for site-specific conjugation via EDC/NHS or isothiocyanate chemistry.

Core Application I: Biosensor Surface Functionalization

NTA-modified surfaces are critical for Surface Plasmon Resonance (SPR) and High-Speed Atomic Force Microscopy (HS-AFM)[3]. By covalently attaching the deprotected NTA-lysine to a sensor chip, researchers can capture His-tagged proteins in a uniform orientation, which is strictly required for accurate kinetic measurements or structural visualization.

Protocol: Self-Validating Surface Functionalization Workflow

This protocol utilizes a carboxylated sensor surface (e.g., CMD-coated gold).

  • Step 1: Boc Deprotection.

    • Action: Dissolve N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine in a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 1 hour at room temperature.

    • Causality: TFA provides the protons necessary for acidolysis. TIS is critical as a carbocation scavenger; it prevents the highly reactive tert-butyl cations (released during cleavage) from re-alkylating the carboxylate groups.

    • Validation: Evaporate the solvent and analyze via LC-MS (ESI+). A mass shift of exactly -100.1 Da confirms complete deprotection to free AB-NTA.

  • Step 2: Surface Activation.

    • Action: Inject a mixture of 0.4 M EDC and 0.1 M NHS over the carboxylated chip for 7 minutes at a flow rate of 10 µL/min.

  • Step 3: Covalent Immobilization.

    • Action: Inject the deprotected AB-NTA (10 mM in HEPES buffer, pH 7.4) over the activated surface.

    • Validation: Monitor the SPR sensorgram. A permanent increase in Response Units (RU) post-wash confirms covalent amide bond formation.

  • Step 4: Quenching & Metal Charging.

    • Action: Quench unreacted NHS esters with 1 M Ethanolamine (pH 8.5). Inject 0.5 M NiCl₂ for 3 minutes to charge the NTA groups.

  • Step 5: His-Tag Capture.

    • Action: Inject the His-tagged target protein. The uniform orientation minimizes steric hindrance, maximizing the binding capacity[4].

SurfaceFunctionalization A Boc-NTA-Lysine B TFA Deprotection A->B Cleave Boc C Free AB-NTA B->C -100 Da D EDC/NHS Coupling (Sensor Surface) C->D Covalent Bond E Ni2+ Charging D->E Add NiCl2 F His-Tag Capture E->F Reversible Bind

Workflow for biosensor surface functionalization using Boc-NTA-Lysine and His-tag capture.

Core Application II: Synthesis of NTA-Lipids for Targeted Drug Delivery

Beyond flat surfaces, NTA-lysine derivatives are heavily utilized to synthesize functionalized lipids. When incorporated into liposomes, these NTA-lipids act as docking stations for His-tagged targeting ligands (e.g., nanobodies or scFvs), creating highly modular, targeted drug delivery vehicles.

Protocol: NTA-Liposome Assembly and Targeting
  • Step 1: Lipid Conjugation.

    • Action: React deprotected AB-NTA with DSPE-PEG-NHS (1:1.2 molar ratio) in anhydrous DMF containing 2 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base, keeping the epsilon-amine of the AB-NTA deprotonated and reactive without competing for the NHS ester.

  • Step 2: Liposome Formulation.

    • Action: Mix the synthesized DSPE-PEG-NTA (5 mol%) with DSPC (55 mol%) and Cholesterol (40 mol%) in chloroform. Evaporate under reduced pressure to form a thin lipid film.

  • Step 3: Hydration & Extrusion.

    • Action: Hydrate the film with PBS (pH 7.4). Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

    • Causality: Extrusion ensures a uniform unilamellar vesicle size. Validation: Dynamic Light Scattering (DLS) must show a Polydispersity Index (PDI) < 0.1, which is critical to prevent rapid clearance by the mononuclear phagocyte system (MPS) in vivo.

  • Step 4: Ligand Decoration.

    • Action: Incubate the liposomes with 10 mM NiSO₄, wash via dialysis, and incubate with a His-tagged anti-HER2 nanobody.

LiposomeTargeting L1 DSPE-PEG-NHS + AB-NTA L2 NTA-Lipid Formulation L1->L2 Self-Assembly L3 Ni2+ Charging L2->L3 Metal Chelation L4 His-Tagged Nanobody Conjugation L3->L4 Non-covalent Tagging L5 Target Cell Binding (Receptor Mediated) L4->L5 Targeted Delivery

Assembly pathway of NTA-functionalized liposomes for targeted cellular drug delivery.

Core Application III: Stimuli-Responsive Biomaterials

Recent advancements have integrated NTA-lysine into dynamic culture substrates. By co-assembling NTA with photocleavable poly(ethylene glycol) (PEG) on a gold substrate, researchers can create "smart" surfaces[5]. Initially, the PEG brushes sterically hide the NTA groups, preventing protein adsorption. Upon UV irradiation, the PEG is cleaved, exposing the NTA-Ni²⁺ complexes. This allows for the precise, light-directed spatial capture of His-tagged extracellular matrix (ECM) proteins, enabling the study of spatially controlled cell adhesion and migration.

Quantitative Data Summary

To ensure reproducibility across the workflows described above, the following physicochemical and analytical parameters must be strictly monitored:

ParameterOptimal Value / DescriptionAnalytical Validation Method
NTA-Ni²⁺ / His-Tag Affinity (Kd) 1.0 - 10.0 µM (Monomeric)Surface Plasmon Resonance (SPR)
Boc Cleavage Mass Shift -100.1 DaLC-MS (ESI+)
Optimal Ni²⁺ Charging Conc. 10 - 50 mM NiCl₂ or NiSO₄Inductively Coupled Plasma (ICP-MS)
Liposome Size (Extruded) 100 - 120 nmDynamic Light Scattering (DLS)
NTA-Lipid Incorporation Rate 2 - 5 mol% of total lipidHPLC-ELSD
Imidazole Elution Threshold > 250 mM ImidazoleUV-Vis Spectrophotometry (280 nm)

References[1] Sigma-Aldrich. "N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine Product Information." Sigma-Aldrich Catalog. URL: https://www.sigmaaldrich.com/[2] Dojindo Molecular Technologies. "Chelate Labeling Reagent AB-NTA free acid." Dojindo Technical Resources. URL: https://www.dojindo.com/[3] National Institute of Informatics (NII). "A Substrate for Observing Histidine-Tagged Proteins by High-Speed Atomic Force Microscopy." NII Scholarly Publications. URL: https://ci.nii.ac.jp/[4] Scientific Research Publishing (SCIRP). "Immobilization of His-Tagged Proteins on Various Solid Surfaces Using NTA-Modified Chitosan." SCIRP Open Access. URL: https://www.scirp.org/[5] Taylor & Francis. "Dynamic culture substrate that captures a specific extracellular matrix protein in response to light." Taylor & Francis Online. URL: https://www.tandfonline.com/

Sources

Exploratory

"N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine" safety and handling

Comprehensive Technical Guide on the Safety, Handling, and Application of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine Executive Summary & Chemical Identity In the realm of bioconjugation and affinity chromatography, N2,N2-B...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on the Safety, Handling, and Application of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine

Executive Summary & Chemical Identity

In the realm of bioconjugation and affinity chromatography, N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (CAS: 752200-93-4)—commonly referred to as Boc-Lys(NTA)-OH—represents a cornerstone building block[1]. Structurally, it features a nitrilotriacetic acid (NTA) chelating headgroup on the α-carbon and a tert-butyloxycarbonyl (Boc) protected ε-amine[2].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable system. Its dual-functionality allows researchers to construct complex metal-affinity architectures (such as Ni-NTA functionalized nanoparticles, lipids, and hydrogels) while strictly preventing unwanted side reactions at the primary amine during intermediate synthetic steps[3].

Physicochemical Properties & Safety Profile

Understanding the physicochemical nature of Boc-Lys(NTA)-OH is critical for maintaining its structural integrity. The molecule contains three free carboxylic acids, making it highly polar and prone to environmental interactions.

PropertyValue
Chemical Name N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine
CAS Number 752200-93-4
Molecular Formula C15H26N2O8
Molecular Weight 362.38 g/mol
Appearance White to off-white solid powder
Purity ≥95% - 97%
Solubility Soluble in DMF, DMSO; slightly soluble in aqueous buffers

Safety & Causality: While recognized as a low-hazard organic acid, the compound's structure dictates specific handling logic. The three free carboxylates readily absorb atmospheric moisture (hygroscopy) and have a profound affinity for trace transition metals. Furthermore, the Boc protecting group is highly acid-labile[4].

SafetyLogic Compound N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine Prop1 Three Free Carboxylates (Hygroscopic & Chelating) Compound->Prop1 Prop2 Boc-Protected Amine (Acid-Labile) Compound->Prop2 Action1 Store desiccated at 2-8°C Use PTFE/Ceramic spatulas Prop1->Action1 Action2 Avoid strong acids (e.g., TFA, HCl) during storage Prop2->Action2

Causal relationship between chemical structure and required handling procedures.

Storage and Handling Protocols

To ensure a self-validating and error-free handling process, adhere to the following field-proven protocols:

  • Storage: Store at 2–8 °C in a tightly sealed, desiccated container[1]. Before opening, allow the container to fully equilibrate to room temperature. Causality: Opening a cold container introduces condensation; water will hydrate the carboxylates, leading to aggregation and inaccurate weighing.

  • Handling (Expert Insight): Never use stainless steel spatulas when weighing this compound. The free NTA moiety can prematurely chelate trace iron, nickel, or chromium from the metal surface, effectively "poisoning" the chelator before your experiment even begins. Always use PTFE (Teflon), ceramic, or plastic spatulas.

Experimental Workflow: Bioconjugation & Deprotection

The standard application of Boc-Lys(NTA)-OH involves removing the Boc group to expose the nucleophilic ε-amine (yielding AB-NTA, CAS: 113231-05-3)[5]. This free amine is then conjugated to an NHS-activated surface (e.g., PLGA nanoparticles or polymer matrices)[3].

Workflow A Boc-Lys(NTA)-OH (Starting Material) B TFA/DCM (Boc Deprotection) A->B C AB-NTA (TFA Salt) (Free Epsilon Amine) B->C E NTA-Conjugated Material C->E EDC/NHS Coupling (+ DIPEA) D NHS-Activated Surface/Polymer D->E F NiCl2 (pH 8.0) (Metal Loading) E->F G Ni-NTA Complex (His-Tag Ready) F->G

Step-by-step synthetic workflow for generating Ni-NTA functionalized materials.

Protocol 1: Boc Deprotection and Surface Conjugation

Causality Check: Why deprotect before metal loading? Acidic deprotection conditions (TFA) will instantly strip any coordinated metal from the NTA complex. Metal loading must always be the absolute final step.

  • Deprotection: Dissolve Boc-Lys(NTA)-OH in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 1 hour.

  • Evaporation: Remove solvents under reduced pressure. Co-evaporate with toluene twice to remove residual TFA.

  • Self-Validation (Kaiser Test): Spot a small aliquot of the product on a TLC plate and apply ninhydrin spray. Heat to 100°C. A deep blue/purple color confirms the successful generation of the free primary amine (Ruhemann's purple).

  • Neutralization & Conjugation: Expert Insight: The resulting AB-NTA is a TFA salt. The amine is protonated (-NH3+) and non-nucleophilic. You MUST add a stoichiometric excess of a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to your conjugation buffer (e.g., anhydrous DMF) to deprotonate the amine before reacting it with your NHS-activated substrate[3].

Protocol 2: Nickel(II) Loading for His-Tag Capture

Once the NTA moiety is covalently anchored to your substrate, it must be charged with Ni2+ to become functional[3].

  • Preparation: Prepare a 10 mM solution of NiCl2 or NiSO4 in highly purified, metal-free water.

  • Incubation: Incubate the NTA-conjugated material with the Ni2+ solution for 30–60 minutes at room temperature.

  • Washing: Wash extensively with a binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0) to remove non-specifically bound nickel.

  • Self-Validation (Functional Assay): The successful formation of the Ni-NTA complex can be functionally validated by incubating the material with a His-tagged fluorescent protein (e.g., His6-GFP). Retained fluorescence after washing confirms a self-validating capture system. Note: The binding buffer must be strictly maintained at pH 8.0; if the pH drops below 6.0, the histidine imidazole rings will protonate, causing the protein to elute prematurely.

References

  • LookChem. "Cas 113231-05-3,(S)-N-(5-AMINO-1-CARBOXYPENTYL)IMINODIACETIC ACID HYDRATE". lookchem.com. URL: [Link]

  • National Institutes of Health (PMC). "Controlled Delivery of an Anti-Inflammatory Toxin to Macrophages by Mutagenesis and Nanoparticle Modification". nih.gov. URL:[Link]

Sources

Foundational

N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine: A Technical Guide to Storage, Handling, and Advanced Bioconjugation

Executive Summary In the realm of advanced bioconjugation, targeted protein degradation (PROTACs), and nanomaterial functionalization, the structural integrity of your building blocks dictates the success of your downstr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced bioconjugation, targeted protein degradation (PROTACs), and nanomaterial functionalization, the structural integrity of your building blocks dictates the success of your downstream workflows. N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (CAS: 752200-93-4) [1] is a highly specialized, bifunctional molecule. It features a nitrilotriacetic acid (NTA) chelating moiety (comprising three free carboxylic acids) and a Boc-protected primary amine[2].

While its deprotected analog, AB-NTA (CAS: 113231-05-3)[3], is widely used for direct surface coupling, the Boc-protected variant is specifically engineered for multi-step organic synthesis—such as the generation of cell-permeable NTA probes. Because this molecule contains both highly polar, hygroscopic carboxylic acids and an acid-sensitive Boc group, improper storage will initiate a cascade of degradation pathways that compromise coupling efficiencies. This whitepaper outlines the causality behind optimal storage conditions, self-validating handling protocols, and step-by-step methodologies for its application.

Chemical Profile & Mechanistic Vulnerabilities

To understand how to store this compound, we must first analyze its structural vulnerabilities:

  • The NTA Moiety (Three Free Carboxylic Acids): The alpha-carbon and the two carboxymethyl groups provide three free -COOH functionalities. These groups are highly capable of hydrogen bonding with atmospheric water, rendering the powder highly hygroscopic.

  • The N6-Boc Group: The tert-butyloxycarbonyl (Boc) group protects the epsilon-amine. While stable to bases and nucleophiles, it is inherently acid-sensitive. If the compound absorbs moisture, the local pH of the microenvironment drops due to the free carboxylic acids, which can slowly catalyze the thermal deprotection of the Boc group over time.

Optimal Storage Conditions: The Causality of Preservation

Standardizing your storage environment is not merely a recommendation; it is a prerequisite for reproducible synthesis[3].

Table 1: Storage Parameters and Mechanistic Rationale
ParameterRecommended ConditionMechanistic RationaleConsequence of Deviation
Temperature -20°C (Freezer) Arrests the kinetic pathways of thermal degradation and prevents autocatalytic Boc cleavage.Premature deprotection of the N6-amine, leading to unwanted polymerization.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture and oxygen from the storage vial.Hygroscopic absorption by the free -COOH groups, resulting in inaccurate weighing.
Moisture Strictly Desiccated Prevents water from occupying the hydrogen-bonding sites of the NTA moiety.Water contamination will severely quench EDC/NHS activation in downstream steps.
Light Dark / Amber Vial Minimizes long-term photo-oxidation of the tertiary alpha-amine.Discoloration and generation of reactive trace impurities.

Self-Validating Handling Protocols

Even with perfect long-term storage, the compound is most vulnerable during the brief window when it is handled on the benchtop. Opening a -20°C vial in a humid laboratory guarantees immediate condensation of water vapor onto the hygroscopic powder.

To prevent this, implement the following self-validating workflow:

StorageWorkflow Storage Long-Term Storage (-20°C, Dark, Argon) Equilibrate Equilibrate to Room Temp (Desiccator, 30-60 min) Storage->Equilibrate Prevent Condensation Weighing Rapid Weighing (Minimize Air Exposure) Equilibrate->Weighing Open Vial Purge Argon/N2 Purge (Displace Moisture/O2) Weighing->Purge Post-Sampling Return Return to -20°C (Seal tightly) Purge->Return Secure Cap

Workflow for handling N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine to prevent moisture degradation.

Table 2: Quality Control & Self-Validation Metrics

Before committing the reagent to an expensive synthesis, validate its integrity:

QC MethodTarget ObservationIndication of Degradation
Visual Inspection Free-flowing white/off-white powder.Clumping or a sticky residue indicates severe moisture absorption.
1H NMR (DMSO-d6) Sharp Boc singlet (~1.38 ppm, 9H).Loss of singlet intensity or extra aliphatic peaks indicates Boc loss.
LC-MS Major peak at m/z 363[M+H]+.Peak at m/z 263 indicates loss of the Boc group (-100 Da).

Advanced Application: Synthesis of Cell-Permeable NTA Probes

The primary reason to utilize the N6-Boc protected variant over standard AB-NTA is to enable orthogonal protection strategies. In drug development, NTA must often be delivered into living cells to chelate intracellular metals or act as a degradation tag (AUTACs). Because free carboxylic acids cannot cross the lipid bilayer, they must be temporarily masked as acetoxymethyl (AM) esters.

The following protocol leverages the Boc group to protect the amine while the carboxyls are esterified.

SynthesisPathway Start N2,N2-Bis(carboxymethyl)- N6-Boc-L-lysine Esterification Esterification (AM-Br, DIPEA, DMF) Start->Esterification Mask COOH Deprotection Boc Deprotection (TFA/DCM, 0°C) Esterification->Deprotection Unveil N6-Amine Conjugation Ligand Conjugation (NHS-Ester, pH 8.0) Deprotection->Conjugation Attach Payload Product Cell-Permeable NTA-Ligand Probe Conjugation->Product Final Assembly

Synthetic workflow for generating cell-permeable NTA probes using the Boc-protected building block.

Step-by-Step Methodology

Phase 1: Esterification (Masking the Carboxyls)

  • Preparation: Dissolve 1.0 equivalent of perfectly dry N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine in anhydrous DMF under an Argon atmosphere.

  • Base Addition: Add 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to deprotonate the carboxylic acids.

  • Alkylation: Dropwise, add 3.5 equivalents of bromomethyl acetate (AM-Br). Stir continuously at room temperature for 12 hours.

    • Causality Check: Anhydrous conditions are absolute here. If the starting material absorbed moisture due to poor storage, water will rapidly hydrolyze the AM-Br reagent, plummeting the yield of the desired tri-AM ester.

  • Purification: Extract with Ethyl Acetate/Water, dry over Na2SO4, and purify via silica gel chromatography.

Phase 2: Boc Deprotection (Unveiling the Amine)

  • Dissolve the purified tri-AM ester in anhydrous Dichloromethane (DCM) and cool to 0°C in an ice bath.

  • Slowly add Trifluoroacetic acid (TFA) to achieve a final concentration of 20% (v/v). Stir for exactly 30 minutes to prevent ester hydrolysis.

  • Evaporate the solvent under reduced pressure to yield the TFA salt of the free primary amine.

Phase 3: Payload Conjugation

  • Redissolve the newly deprotected amine in anhydrous DMF. Neutralize the TFA salt by adding DIPEA until the apparent pH is ~8.0.

  • Add 1.1 equivalents of an NHS-ester functionalized payload (e.g., a fluorophore, lipid tail, or PROTAC ligand).

  • Stir for 2 hours at room temperature, followed by final purification via preparative HPLC.

References[2] ChemicalBook. "N2,N2-Bis(carboxyMethyl) N6-Boc-L-lysine synthesis - ChemicalBook". chemicalbook.com. URL[1] Sigma-Aldrich. "N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine - Sigma-Aldrich". sigmaaldrich.com. URL[3] ChemicalBook. "(S)-N-(5-AMINO-1-CARBOXYPENTYL)IMINODIACETIC ACID HYDRATE - ChemicalBook". chemicalbook.com. URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of N²,N²-Bis(carboxymethyl)-N⁶-Boc-L-lysine

Introduction & Mechanistic Rationale The manipulation, purification, and structural analysis of histidine-tagged recombinant proteins rely heavily on Immobilized Metal Affinity Chromatography (IMAC) and multivalent nitri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The manipulation, purification, and structural analysis of histidine-tagged recombinant proteins rely heavily on Immobilized Metal Affinity Chromatography (IMAC) and multivalent nitrilotriacetic acid (NTA) conjugates[1]. The compound N²,N²-Bis(carboxymethyl)-N⁶-Boc-L-lysine (CAS: 752200-93-4), also referred to as N α ,N α -bis(carboxymethyl)-N ϵ -Boc-L-lysine, serves as a premier orthogonal building block for these applications[2].

By possessing a highly specific metal-chelating NTA headgroup and a transiently protected ϵ -amine, this synthon allows researchers to perform downstream amide couplings to fluorophores, lipid tails (e.g., DGS-NTA), or solid-phase supports without cross-reactivity[1].

Causality in Design: The synthesis utilizes a double S N​ 2 nucleophilic substitution. The ϵ -amino group of native L-lysine is highly nucleophilic; therefore, starting with N⁶-Boc-L-lysine ensures that alkylation is strictly directed to the α -amine. Bromoacetic acid is selected over chloroacetic acid because the bromide ion is a superior leaving group, permitting the reaction to proceed at moderate temperatures (0–50 °C). This temperature control is critical to suppress the competing alkaline hydrolysis of the haloacid into glycolic acid[2].

Synthetic Workflow & Signaling Diagram

The following diagram illustrates the logical progression of the synthesis, from the initial S N​ 2 substitution to its downstream utility in bioconjugation.

Workflow A H-Lys(Boc)-OH + Bromoacetic Acid B Alkaline Alkylation (NaOH, pH 10-11) A->B SN2 Substitution C Acidification (HCl, pH 2) B->C Quench & Protonate D Bis(carboxymethyl) N6-Boc-L-lysine C->D Extraction E Boc Deprotection (TFA / DCM) D->E Orthogonal Cleavage F Bioconjugation (Lipids, Dyes) E->F Amide Coupling

Synthetic workflow from H-Lys(Boc)-OH to functionalized NTA-bioconjugates.

Materials and Reagents

A self-validating protocol requires precise stoichiometric control. The table below outlines the optimized reagent ratios necessary to achieve complete bis-alkylation while minimizing side reactions.

ReagentMW ( g/mol )EquivalentsFunction
N⁶-Boc-L-lysine 246.301.0Primary substrate
Bromoacetic acid 138.953.0Alkylating agent
Sodium Hydroxide (NaOH) 40.007.0Base / Acid scavenger
Hydrochloric Acid (1M) 36.46As neededQuenching / Acidification
Ethyl Acetate (EtOAc) 88.11-Extraction solvent

Mechanistic Note: 7.0 equivalents of NaOH are required to deprotonate the lysine carboxylate (1 eq), neutralize the bromoacetic acid (3 eq), and scavenge the hydrobromic acid generated during the double alkylation (3 eq).

Step-by-Step Experimental Protocol

This methodology is adapted from foundational literature[3],[2], optimized for high-yield laboratory-scale synthesis.

Phase 1: Substrate Preparation

  • Dissolution: Suspend N⁶-Boc-L-lysine (1.0 eq, e.g., 10 mmol, 2.46 g) in 15 mL of HPLC-grade water.

  • Alkalization: Slowly add 2M NaOH (approx. 5 mL) until the amino acid is completely dissolved and the solution reaches pH ~10.5. Cool the solution to 0–5 °C in an ice-water bath.

Phase 2: Controlled Alkylation 3. Reagent Preparation: In a separate flask, dissolve bromoacetic acid (3.0 eq, 30 mmol, 4.17 g) in 10 mL of water. Carefully neutralize this solution by adding 2M NaOH dropwise at 0 °C until the pH reaches 7.0 (forming sodium bromoacetate). Causality: Pre-neutralizing the bromoacetic acid prevents a sudden drop in pH and rapid exothermic protonation when added to the lysine solution, which could otherwise degrade the acid-sensitive Boc protecting group. 4. Addition: Add the cold sodium bromoacetate solution dropwise to the stirring lysine solution over 30 minutes. 5. Reaction: Maintain the reaction at 0–5 °C for 2 hours. Subsequently, remove the ice bath and gradually warm the mixture to 50 °C. Stir continuously for 17–19 hours under an inert argon atmosphere[2]. Causality: Heating to 50 °C provides the activation energy necessary to drive the second, sterically hindered alkylation step to completion.

Phase 3: Quenching and Isolation 6. Acidification: Cool the reaction mixture back to 0–5 °C. Carefully add 1M HCl dropwise until the pH reaches exactly 2.0. Causality: At pH 2.0, the three carboxylic acid groups are fully protonated, neutralizing the molecule and drastically increasing its partition coefficient into organic solvents. 7. Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). 8. Washing and Drying: Wash the combined organic layers with saturated brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. 9. Concentration: Evaporate the solvent under reduced pressure to yield a viscous oil or white foam. Trituration with cold diethyl ether can induce crystallization.

Quantitative Data & Quality Control

To ensure the trustworthiness of the synthesized synthon, validate the product against the following expected parameters:

ParameterExpected OutcomeTroubleshooting / Causality
Yield 60 - 70%Low yield indicates incomplete second alkylation. Increase reaction time at 50 °C.
Purity (HPLC) > 95%Impurities are typically mono-alkylated lysine. Ensure strict 3.0 eq of bromoacetic acid.
Mass Spectrometry m/z 363.1 [M+H]+ m/z 305 indicates loss of Boc group (acidified too aggressively or heated too high).
¹H NMR (DMSO-d₆) δ ~1.37 (s, 9H, Boc)Loss of the 9H singlet indicates premature Boc deprotection during workup.

References

  • Facile Synthesis of Multivalent Nitrilotriacetic Acid (NTA) and NTA Conjugates for Analytical and Drug Delivery Applications. Bioconjugate Chemistry.[Link]

  • Insight into the Complexation Mode of Bis(nitrilotriacetic acid) (NTA) Ligands with Ni²⁺ Involved in the Labeling of Histidine-Tagged Proteins. Chemistry – A European Journal.[Link]

  • Chelating silicone polymers (Referencing Hochuli et al., J. Chromatogr. 1987).

Sources

Application

Application Note: High-Efficiency Boc Deprotection of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine

Overview & Scope N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (CAS: 752200-93-4) is a highly functionalized amino acid derivative utilized extensively in the synthesis of metal-chelating probes, PROTACs, and targeted radioph...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Scope

N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (CAS: 752200-93-4) is a highly functionalized amino acid derivative utilized extensively in the synthesis of metal-chelating probes, PROTACs, and targeted radiopharmaceuticals. The molecule features an α -amine functionalized with two carboxymethyl groups (forming an NTA-like chelator) and an ϵ -amine protected by a tert-butyloxycarbonyl (Boc) group.

Removing the Boc group yields the free primary amine, which can be subsequently coupled to fluorophores, peptides, or small molecule ligands. This application note details an optimized, highly efficient protocol for the acid-catalyzed deprotection of this molecule using Trifluoroacetic Acid (TFA), addressing the specific challenges of isolating a highly polar, multi-acidic zwitterionic product.

Mechanistic Rationale & Chemical Dynamics

The removal of the Boc group is driven by strong acidolysis. When exposed to TFA, the carbamate oxygen is protonated, inducing a fragmentation event that yields a stabilized tertiary carbocation (t-butyl cation) and a carbamic acid intermediate[1][2]. The carbamic acid rapidly undergoes spontaneous decarboxylation, releasing carbon dioxide gas and exposing the free amine, which is immediately protonated to form a stable TFA salt[3].

Mechanism A N6-Boc Protected Amine (Stable Carbamate) B Protonation by TFA (Oxygen Protonation) A->B + H+ C Fragmentation (t-Butyl Cation + Carbamic Acid) B->C D Decarboxylation (Release of CO2) C->D F Side Reaction (t-Butyl Cation -> Isobutylene) C->F E Free Amine TFA Salt (Target Product) D->E

Acid-catalyzed Boc deprotection mechanism highlighting fragmentation and decarboxylation steps.

A critical consideration in this reaction is the fate of the highly reactive t-butyl cation. In the absence of nucleophilic scavengers, the cation can either deprotonate to form gaseous isobutylene or react with TFA to form t-butyl trifluoroacetate[4]. While the N2,N2-Bis(carboxymethyl) lysine core lacks sensitive residues like methionine or tryptophan, the accumulation of t-butyl trifluoroacetate can lead to unwanted re-alkylation of the newly liberated primary amine during the concentration phase. Therefore, the addition of scavengers is required to irreversibly quench the cation.

Experimental Design & Causality

Every step in this protocol is designed as a self-validating system to maximize yield and purity:

  • Solvent Choice (DCM): Neat TFA can be overly harsh and difficult to evaporate. Diluting TFA with Dichloromethane (DCM) at a 1:1 ratio moderates the reaction kinetics, prevents localized heating during the exothermic protonation, and facilitates easier solvent removal post-reaction.

  • Scavenger Cocktail: A mixture of 2.5% H₂O and 2.5% Triisopropylsilane (TIPS) ensures complete quenching of the t-butyl cation into inert t-butanol and silyl ethers.

  • Venting: The reaction generates equimolar amounts of CO₂ and isobutylene gas. The system must be vented (e.g., via a needle in the septum) to prevent dangerous pressure buildup[3].

  • Isolation Strategy (Ether Precipitation): The deprotected product possesses three free carboxylic acids and two protonated amines. This extreme polarity makes aqueous extraction impossible. However, this polarity is highly advantageous for precipitation; the product is completely insoluble in cold diethyl ether, whereas TFA, DCM, TIPS, and t-butanol remain highly soluble. The immediate formation of a white precipitate serves as a visual validation of successful deprotection.

Step-by-Step Protocol

Workflow Step1 1. Solubilization Dissolve in DCM Step2 2. Acidification Add TFA + Scavengers Step1->Step2 Step3 3. Cleavage Reaction Stir at 25°C for 2 hours Step2->Step3 Step4 4. Concentration Remove volatiles Step3->Step4 Step5 5. Precipitation Add cold diethyl ether Step4->Step5 Step6 6. Isolation Centrifuge and dry Step5->Step6

Workflow for TFA-mediated Boc deprotection and isolation of the polar lysine derivative.

Materials Required:

  • N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (Purity ≥97%)

  • Trifluoroacetic Acid (TFA, LC-MS grade)

  • Dichloromethane (DCM, anhydrous)

  • Triisopropylsilane (TIPS)

  • Ultrapure Water (Milli-Q)

  • Diethyl ether (pre-chilled to -20 °C)

Procedure:

  • Solubilization: Weigh 1.0 mmol (362.4 mg) of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine into a 25 mL round-bottom flask equipped with a magnetic stir bar. Suspend the compound in 5.0 mL of anhydrous DCM.

  • Cocktail Preparation: In a separate glass vial, prepare the cleavage cocktail consisting of 4.75 mL TFA, 0.25 mL Water, and 0.25 mL TIPS.

  • Acidification: Chill the round-bottom flask in an ice bath (0 °C). Add the cleavage cocktail dropwise over 5 minutes. The solution will become homogeneous as the Boc group is cleaved.

  • Cleavage Reaction: Remove the ice bath. Seal the flask with a rubber septum and insert a vent needle to allow CO₂ and isobutylene gas to escape[3]. Stir aggressively at 20–25 °C for exactly 2 hours.

  • Concentration: Remove the vent needle and concentrate the reaction mixture to approximately 2.0 mL using a rotary evaporator (water bath set to ≤ 25 °C) or a gentle stream of nitrogen. Critical: Do not evaporate to complete dryness, as this risks trapping residual TFA within the highly polar product matrix.

  • Precipitation: Transfer the concentrated oil to a 50 mL polypropylene centrifuge tube. While vortexing continuously, add 30 mL of ice-cold diethyl ether dropwise. A dense, white precipitate will form immediately.

  • Isolation: Centrifuge the tube at 4,000 × g for 5 minutes at 4 °C. Carefully decant the supernatant. Resuspend the pellet in 15 mL of fresh, cold diethyl ether, vortex thoroughly, and centrifuge again. Repeat this wash step one more time to ensure complete removal of TFA and scavengers.

  • Drying: Invert the tube over a Kimwipe for 1 minute to drain excess ether. Dry the white pellet under high vacuum (≤ 0.1 mbar) for 12 hours. The final product is the TFA salt of N2,N2-Bis(carboxymethyl)-L-lysine.

Quantitative Optimization Data

To validate the necessity of the chosen cleavage cocktail, three different conditions were tested. The results are summarized in Table 1 . The addition of DCM and scavengers significantly improves the purity profile by suppressing t-butyl re-alkylation.

Table 1: Optimization of Cleavage Cocktail for N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine

Cleavage Cocktail (v/v)Reaction TimeCrude Yield (%)Purity (LC-MS)Primary Impurity / Observation
100% Neat TFA1 hour82%91%+56 Da (t-butyl re-alkylation)
50% TFA / 50% DCM2 hours88%94%Trace t-butyl trifluoroacetate
47.5% TFA / 47.5% DCM / 2.5% H₂O / 2.5% TIPS2 hours96%>98%None (Optimal Conditions)

Analytical Validation

  • LC-MS Analysis: The deprotected product should be analyzed using a hydrophilic interaction liquid chromatography (HILIC) column or a C18 column with a highly aqueous mobile phase (e.g., 0.1% Formic acid in water), as the product will elute near the void volume on standard reverse-phase gradients. The expected exact mass for the free amine (C₁₀H₁₈N₂O₆) is [M+H]⁺ = 263.12 m/z.

  • NMR Spectroscopy: In ¹H-NMR (D₂O), the complete disappearance of the intense singlet at ~1.40 ppm (corresponding to the 9 protons of the tert-butyl group) confirms quantitative deprotection.

Sources

Method

Advanced Solid-Phase Synthesis of Bifunctional Chelating Resins using N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine

Audience: Researchers, materials scientists, and drug development professionals. Focus: Immobilized Metal Affinity Chromatography (IMAC), Biosensor Functionalization, and Oriented Protein Microarrays.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, materials scientists, and drug development professionals. Focus: Immobilized Metal Affinity Chromatography (IMAC), Biosensor Functionalization, and Oriented Protein Microarrays.

Architectural Rationale: The Bifunctional Paradigm

Traditional Immobilized Metal Affinity Chromatography (IMAC) resins rely on a simple nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA) headgroup to reversibly capture polyhistidine-tagged (His-tagged) proteins. While effective for purification, these resins lack the chemical flexibility required for advanced downstream applications, such as the covalent crosslinking of captured proteins for oriented microarrays or the integration of fluorescent reporters to monitor resin saturation.

To overcome this limitation, we utilize N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (CAS: 752200-93-4)[1] as a highly specialized bifunctional building block.

Mechanistic Advantage: This molecule features an NTA-like α -amine substituted with two carboxymethyl groups (providing three free carboxylates for metal chelation) and an ϵ -amine protected by an acid-labile tert-butyloxycarbonyl (Boc) group. By coupling the free carboxyl groups to an amine-functionalized solid support, we generate an NTA-amide linkage. Subsequent orthogonal deprotection of the Boc group reveals a primary amine. The resulting resin is a self-validating, dual-action matrix: it retains the tridentate carboxylate/tertiary amine geometry necessary for Ni 2+ coordination, while providing a free primary amine for secondary bioconjugation[2].

Strategic Workflow & Mechanistic Pathway

The synthesis follows a kinetically controlled solid-phase amidation strategy. To prevent intra-resin crosslinking—where a single NTA molecule reacts with multiple resin amines—a strict molar excess of the NTA ligand is maintained.

G R Amine Resin (Solid Support) C Amidation DIC / OxymaPure R->C 5 eq NTA-Lys(Boc) B NTA-Amide Resin (Nε-Boc Protected) C->B D Deprotection 50% TFA / DCM B->D F Bifunctional Resin (Ni-NTA + Free Amine) D->F NiSO4 Loading

Workflow for synthesizing a bifunctional Ni-NTA/amine resin via NTA-Lys(Boc) coupling.

Quantitative Parameters & Reagent Selection

The choice of coupling reagents is critical. Activating a molecule with three free carboxyl groups requires rapid kinetics to ensure mono-amidation before cross-linking can occur. We utilize N,N'-Diisopropylcarbodiimide (DIC) paired with OxymaPure, which outperforms traditional HBTU/DIPEA or EDC/NHS systems by suppressing racemization and avoiding uronium-based chain termination[3].

Table 1: Stoichiometric Matrix for Resin Functionalization

ComponentFunctionEquivalentsTarget Concentration
Amino-PEGA Resin Solid Support Matrix1.0 eq (amine)0.4 mmol/g loading
NTA-Lys(Boc) Bifunctional Ligand5.0 eq0.2 M in DMF
DIC Coupling Activator5.0 eq0.2 M in DMF
OxymaPure Coupling Additive5.0 eq0.2 M in DMF

Table 2: Rationalization of Coupling Chemistries

Reagent SystemAmidation KineticsCross-linking RiskByproduct Solubility
DIC / OxymaPure Very High Low (with 5x ligand excess)High (DMF soluble)
EDC / NHSModerateHigh (Slower intermediate phase)High (Water soluble)
HBTU / DIPEAHighModerate (Risk of uronium capping)Moderate
Protocol Execution: A Self-Validating System

This protocol is designed to be self-validating. By integrating qualitative colorimetric assays (Kaiser tests) at critical junctions, the operator can confirm the success of both the coupling and deprotection phases without requiring destructive mass spectrometry.

Step 1: Resin Solvation and Swelling
  • Transfer 1.0 g of Amino-PEGA resin (approx. 0.4 mmol amine sites) into a fritted solid-phase synthesis syringe.

  • Swell the resin in 10 mL of Dichloromethane (DCM) for 20 minutes, followed by 10 mL of N,N-Dimethylformamide (DMF) for 20 minutes.

  • Causality: Proper swelling expands the polymer matrix, ensuring that internal amine sites are sterically accessible to the bulky NTA-Lys(Boc) molecule.

Step 2: Kinetically Controlled Amidation
  • In a separate vial, dissolve 2.0 mmol (724.7 mg, 5.0 eq) of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine[1] and 2.0 mmol (284.2 mg, 5.0 eq) of OxymaPure in 10 mL of anhydrous DMF.

  • Add 2.0 mmol (310 µL, 5.0 eq) of DIC to the solution. Stir for 2 minutes to pre-activate the carboxyl groups, forming the reactive ester intermediate.

  • Add the activated mixture to the swollen resin. Agitate gently at room temperature for 2 hours.

  • Drain the reactor and wash the resin sequentially with DMF (3 × 10 mL) and DCM (3 × 10 mL).

Step 3: Primary Validation (Kaiser Test)
  • Extract a few beads of the resin and perform a Kaiser (ninhydrin) test.

  • System Validation: A successful coupling will yield a colorless or pale yellow bead, indicating that the primary amines on the resin have been fully consumed by the NTA ligand. If the beads turn blue, repeat Step 2.

Step 4: End-Capping of Unreacted Amines
  • To prevent any trace unreacted amines from acting as non-specific ion-exchange sites during protein purification, treat the resin with a capping solution: 10% Acetic Anhydride and 10% DIPEA in DMF (10 mL) for 15 minutes.

  • Wash extensively with DMF (5 × 10 mL) and DCM (5 × 10 mL).

Step 5: Orthogonal Boc Deprotection
  • Treat the resin with 10 mL of a cleavage cocktail consisting of 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Causality: The highly acidic environment cleaves the acid-labile Boc group from the ϵ -amine, releasing CO 2​ and isobutylene gas. Because the NTA moiety is attached to the resin via a stable amide bond, it remains fully intact[2].

  • Drain and wash the resin with DCM (3 × 10 mL), followed by 5% DIPEA in DMF (3 × 10 mL) to neutralize the newly formed primary amines, and finally DMF (3 × 10 mL).

Step 6: Secondary Validation (Kaiser Test)
  • Extract a few beads and perform a second Kaiser test.

  • System Validation: The beads must now turn deep blue . This visually validates that the Boc group has been successfully removed, unmasking the reactive ϵ -amine.

Step 7: Transition Metal Loading
  • Wash the resin with deionized water (5 × 10 mL).

  • Incubate the resin in 10 mL of 0.1 M NiSO 4​ solution for 30 minutes with gentle agitation. The resin will take on a distinct pale blue/green tint as the NTA-amide complexes the Ni 2+ ions.

  • Wash extensively with water, followed by 20% ethanol for long-term storage at 4°C.

Downstream Applications

The resulting resin possesses a Ni-NTA headgroup for the high-affinity capture of His-tagged proteins, alongside a free primary amine. Researchers can utilize this amine to covalently link fluorescent dyes (e.g., FITC-NHS ester) to quantify resin volume, or use homobifunctional crosslinkers (e.g., Glutaraldehyde or BS3) to permanently lock the captured His-tagged protein to the resin, creating a highly stable, uniformly oriented protein microarray.

Sources

Application

Application Note: N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine as a Versatile Bifunctional Building Block in Targeted Therapeutics and Molecular Imaging

Audience: Researchers, scientists, and drug development professionals. Abstract N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine is a strategically designed synthetic amino acid derivative that serves as a powerful bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine is a strategically designed synthetic amino acid derivative that serves as a powerful bifunctional building block in drug discovery. Its unique structure combines three critical functional components: a lysine backbone for seamless integration into peptides, a temporary N6-Boc protecting group for controlled synthesis, and an N2-iminodiacetic acid (IDA) moiety that acts as an efficient metal ion chelator.[1][2] This combination makes it an invaluable tool for the development of targeted radiopharmaceuticals, where a targeting peptide is linked to a diagnostic or therapeutic radioisotope. This guide provides an in-depth overview of the molecule's properties, the scientific rationale for its use, and detailed protocols for its application in solid-phase peptide synthesis and subsequent radiolabeling for positron emission tomography (PET) imaging.

Molecule Profile and Design Rationale

The efficacy of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine stems from its trifunctional design, where each component serves a distinct and crucial purpose in the construction of complex bioconjugates.

  • L-Lysine Backbone: Provides the fundamental amino acid structure, allowing for its direct incorporation into a growing peptide chain using standard synthesis methodologies.[] The lysine side chain offers a flexible spacer, separating the chelating group from the main peptide sequence, which can minimize potential interference with receptor binding.

  • N6-Boc Protecting Group: The epsilon-amino group (N6) of the lysine side chain is protected by a tert-butyloxycarbonyl (Boc) group.[4] This is a widely used, acid-labile protecting group that prevents the side chain from participating in unwanted reactions during peptide synthesis.[5] Its removal is typically straightforward, often occurring during the final cleavage of the peptide from the solid support resin.[4]

  • N2,N2-Bis(carboxymethyl) Moiety: Also known as an iminodiacetic acid (IDA) group, this structure is attached to the alpha-amino group (N2) of the lysine.[6] The IDA moiety is a well-established tridentate chelating agent, capable of forming stable coordination complexes with a variety of metal ions, including radionuclides used in medical imaging and therapy.[1][2]

Below is a diagram illustrating the key functional components of the molecule.

G cluster_0 N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine Lysine Lysine Backbone Boc N6-Boc Protecting Group (Enables controlled synthesis) Lysine->Boc Side Chain (N6) IDA N2-Iminodiacetic Acid (IDA) (Metal Chelating Moiety) Lysine->IDA Alpha-Amino (N2)

Caption: Functional components of the bifunctional building block.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 752200-93-4 [7]
Molecular Formula C15H26N2O8 [7]
Molecular Weight 362.38 g/mol [7]
Appearance White to off-white powder [8]

| Purity | Typically >95% |[8] |

Core Application: Peptide-Based Radiopharmaceuticals

A primary application of this building block is in the burgeoning field of theranostics, which combines diagnostic imaging with targeted therapy.[9] Specifically, it is used to create peptide-based radiopharmaceuticals for PET imaging and Peptide Receptor Radionuclide Therapy (PRRT).[10]

The strategy involves:

  • Synthesis of a Targeting Peptide: A peptide with high affinity for a receptor overexpressed on cancer cells (e.g., somatostatin receptors) is synthesized.[11]

  • Incorporation of the Chelator: During synthesis, N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine is coupled into the peptide sequence.[12]

  • Radiolabeling: After purification, the IDA moiety on the peptide is used to chelate a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga).[13]

  • In Vivo Imaging: The resulting radiolabeled peptide is administered to a patient. It accumulates at the tumor site, allowing for visualization and disease staging via PET scan.[14]

The short 68-minute half-life of ⁶⁸Ga is well-suited for the pharmacokinetics of small peptides, making this combination highly effective for diagnostic purposes.[11][13]

The general workflow for creating a ⁶⁸Ga-labeled peptide for PET imaging is depicted below.

G SPPS 1. Solid-Phase Peptide Synthesis (SPPS) Incorp 2. Incorporate Bifunctional Lysine Derivative SPPS->Incorp Cleave 3. Cleavage from Resin & Global Deprotection Incorp->Cleave Purify 4. HPLC Purification of Peptide-Chelator Conjugate Cleave->Purify Label 5. Radiolabeling with ⁶⁸Ga³⁺ Purify->Label QC 6. Quality Control (radio-TLC/HPLC) Label->QC Admin 7. Administration for PET Imaging QC->Admin

Caption: Workflow for peptide-based radiopharmaceutical development.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key stages of application.

Protocol 3.1: Incorporation via Boc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of the lysine derivative onto a peptide chain being synthesized on a solid support resin using Boc chemistry.

Materials:

  • Peptide-resin (with free N-terminal amine)

  • N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Washing Solvents: DCM (Dichloromethane), Isopropanol (IPA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the synthesis vessel.

  • Amino Acid Activation: In a separate vial, dissolve N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (3 equivalents relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal volume of DMF. Allow to pre-activate for 5-10 minutes.

    • Scientist's Note: Pre-activation converts the amino acid's carboxylic acid to a more reactive ester, facilitating efficient amide bond formation. The equivalents are in excess to drive the reaction to completion.

  • Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the activated amino acid solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test to check for the presence of free primary amines.

  • Washing: Once the coupling is complete (Kaiser test is negative/yellow), drain the reaction solution. Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

    • DMF (3x)

    • DCM (3x)

    • IPA (2x)

    • DCM (3x)

  • Deprotection: The N-terminal Boc group of the newly added lysine derivative is now ready for cleavage to allow for the addition of the next amino acid in the sequence. This is typically achieved by treating the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.[15]

Protocol 3.2: Peptide Cleavage and Global Deprotection

This step simultaneously cleaves the completed peptide from the solid support and removes the N6-Boc group along with other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin (fully synthesized and dried)

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

    • Scientist's Note: This is a standard "Reagent K" cocktail. Water helps with hydrolysis, and TIS acts as a scavenger to trap reactive cations generated during deprotection, preventing side reactions.[5]

  • Ice bath

  • Cold diethyl ether

  • Centrifuge and tubes

Procedure:

  • Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage: Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Incubation: Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether.

  • Isolation: A white precipitate of the crude peptide should form. Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

  • Washing: Decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and dissolved protecting group fragments.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

Protocol 3.3: Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol outlines the chelation of generator-eluted ⁶⁸Ga³⁺ with the purified peptide-IDA conjugate.

Materials:

  • Purified peptide-IDA conjugate (lyophilized)

  • ⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator[16]

  • Buffer: Sodium acetate (e.g., 1 M, sterile)

  • Sterile, pyrogen-free water and reaction vials

  • Heating block or water bath

  • Quality control system (e.g., radio-TLC or radio-HPLC)

Procedure:

  • Reconstitution: Dissolve the lyophilized peptide-conjugate in sterile water to a known concentration (e.g., 1 mg/mL).

  • pH Adjustment: In a sterile reaction vial, add an appropriate volume of sodium acetate buffer. The goal is to bring the final reaction pH to between 3.5 and 4.5 upon addition of the acidic ⁶⁸Ga eluate.

    • Expert Rationale: This pH range is critical for ⁶⁸Ga labeling. It ensures the carboxylates of the IDA chelator are sufficiently deprotonated for coordination while preventing the formation of insoluble gallium hydroxide colloids, which occurs at higher pH.[10]

  • Adding Peptide: Add the required amount of peptide solution to the buffered vial (typically 10-50 µg per batch).

  • Adding ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions. Add the ⁶⁸GaCl₃ eluate (e.g., 100-500 MBq) directly to the buffered peptide solution.

  • Reaction: Gently mix and incubate the reaction vial at an elevated temperature, typically 80-95°C, for 5-10 minutes.

  • Quality Control: After incubation, determine the radiochemical purity (RCP). This is commonly done using instant thin-layer chromatography (iTLC) or reversed-phase HPLC with a radiation detector. The RCP should typically be >95%.

  • Formulation: If the RCP is acceptable, the product can be formulated for injection, which may involve dilution with saline and sterile filtration.

Characterization and Quality Control Summary

Rigorous quality control is essential for any compound intended for in vivo use.

Table 2: Typical Quality Control Specifications

Test Method Specification Rationale
Peptide-Chelator Conjugate
Identity Mass Spectrometry (MS) Observed mass matches theoretical mass ± tolerance Confirms correct molecular structure.
Purity Reversed-Phase HPLC ≥95% Ensures absence of synthesis-related impurities.
⁶⁸Ga-Labeled Peptide
Radiochemical Purity (RCP) radio-TLC / radio-HPLC ≥95% Ensures radioactivity is bound to the peptide, not free.
pH pH meter or pH strips 4.0 - 8.0 Ensures suitability for injection.

| Sterility & Endotoxins | USP Methods | Sterile & Pass | Mandatory for parenteral administration. |

References

  • Overview of Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • Advances on Chelation and Chelator Metal Complexes in Medicine. National Institutes of Health (NIH). [Link]

  • Bifunctional chelators for radiorhenium: past, present and future outlook. National Institutes of Health (NIH). [Link]

  • Bioconjugates of Chelators with Peptides and Proteins in Nuclear Medicine: Historical Importance, Current Innovations, and Future Challenges. ACS Publications. [Link]

  • Synthesis and Evaluation of a Bifunctional Chelator for Thorium-227 Targeted Radiotherapy. ACS Publications. [Link]

  • Iminodiacetic Acid as a Novel Metal‐Binding Pharmacophore for New Delhi Metallo‐β‐lactamase Inhibitor Development. ResearchGate. [Link]

  • Iminodiacetic acid – Knowledge and References. Taylor & Francis Online. [Link]

  • Gallium-68: Radiolabeling of Radiopharmaceuticals for PET Imaging - A Lot to Consider. IntechOpen. [Link]

  • Synthesis of 6-7. Reagents and conditions. ResearchGate. [Link]

  • N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine. G-Biosciences. [Link]

  • N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. ACS Publications. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

  • Boc Resin Cleavage Protocol. [Link]

  • Bifunctional Chelators in the Design and Application of Radiopharmaceuticals for Oncological Diseases. ResearchGate. [Link]

  • N6-(1-Carboxy-ethyl)-L-lysine. BEVITAL AS. [Link]

  • Chelation in Metal Intoxication. MDPI. [Link]

  • Peptide Conjugation. Almac Group. [Link]

  • Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Royal Society of Chemistry. [Link]

  • Clickable bifunctional radiometal chelates for peptide labeling. National Institutes of Health (NIH). [Link]

  • Synthesis and Characterization of the Novel N ε -9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. MDPI. [Link]

  • Cold Kit Labeling: The Future of 68 Ga Radiopharmaceuticals?. Frontiers. [Link]

  • Peptide Conjugations. GenScript. [Link]

  • Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic. SciSpace. [Link]

  • Alternative new bifunctional chelator for radiolabeling in theranostics. Bruker. [Link]

  • 68Ga-Labeled Peptides in Tumor Imaging. Journal of Nuclear Medicine. [Link]

  • Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals. MDPI. [Link]

  • What is Solid-phase Peptide Synthesis?. Powder Systems. [Link]

Sources

Method

Application Note: N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine as a Tool for Profiling Protein Interactions

Introduction & Mechanistic Rationale N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (CAS: 752200-93-4)[1] is a highly specialized bifunctional cross-linker utilized extensively in structural biology, assay development, and Sur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (CAS: 752200-93-4)[1] is a highly specialized bifunctional cross-linker utilized extensively in structural biology, assay development, and Surface Plasmon Resonance (SPR) applications. Structurally, it consists of an alpha-amine modified into a nitrilotriacetic acid (NTA) moiety, and an epsilon-amine protected by a tert-butyloxycarbonyl (Boc) group.

Mechanistic Advantages:

  • Flexible Spacer: The 4-carbon aliphatic chain of the lysine backbone serves as an intrinsic flexible tether. When conjugated to a surface, this spacer minimizes steric hindrance, allowing the NTA-metal complex to freely access the polyhistidine (His-tag) of the target protein.

  • Controlled Bioconjugation: The Boc protection on the epsilon-amine prevents unwanted polymerization or side reactions during synthesis. Upon deprotection, the resulting primary amine can be site-specifically coupled to carboxylated surfaces (via EDC/NHS chemistry) or amine-reactive fluorophores[1].

  • High-Affinity Chelation: The NTA moiety provides four coordination sites. When loaded with a transition metal (e.g., Ni²⁺ or Co²⁺), it leaves two coordination sites available to form stable, reversible coordinate bonds with the imidazole rings of a His-tagged fusion protein[2].

Experimental Workflow & Pathway

The transition from a protected chemical probe to a functional biosensor requires precise step-wise execution. The workflow below illustrates the critical path from deprotection to protein capture.

Workflow N1 Boc-Lys(NTA) (Protected NTA) N2 NH2-Lys(NTA) (Free Amine) N1->N2 TFA Deprotection N3 Surface Conjugation (EDC/NHS) N2->N3 Amine Coupling N4 Ni2+ Loading (Sensor Activation) N3->N4 NiSO4 Injection N5 His-Tag Protein Capture N4->N5 Target Binding

Workflow for generating Ni-NTA biosensors from Boc-Lys(NTA).

Protocol A: Preparation of Custom Ni-NTA Biosensor Surfaces

This protocol details the conjugation of Boc-Lys(NTA) to a carboxylated SPR sensor chip (e.g., CM5 dextran) or magnetic bead surface.

Phase 1: Boc Deprotection (Yielding NH₂-Lys(NTA))
  • Dissolution: Dissolve 10 mg of Boc-Lys(NTA) in 500 µL of Dichloromethane (DCM).

  • Acidic Cleavage: Add 500 µL of Trifluoroacetic acid (TFA). Incubate at room temperature for 1.5 hours under agitation.

    • Causality: The strong acid cleaves the acid-labile Boc group, liberating the primary epsilon-amine required for conjugation.

  • Evaporation: Evaporate the solvent and excess TFA under a gentle stream of nitrogen.

  • Neutralization & Reconstitution: Reconstitute the resulting NH₂-Lys(NTA) in 1 mL of 100 mM Sodium Borate buffer (pH 8.5).

    • Causality: The primary amine must be deprotonated (pH > pKa ~9.0) to act as an effective nucleophile in the subsequent NHS-ester coupling step.

Phase 2: Surface Conjugation (Self-Validating System)

SurfaceChemistry S1 Carboxylated Surface (e.g., SPR Dextran) S2 NHS-Ester Activated Surface S1->S2 EDC/NHS (pH 5.0) S3 NTA-Conjugated Surface S2->S3 NH2-Lys(NTA) (pH 8.5) C1 Critical: Wash away excess EDC/NHS before adding NH2-Lys(NTA) to prevent NTA carboxyl cross-linking. S2->C1 S4 Ni-NTA Complex S3->S4 NiSO4 (pH 7.4)

Step-by-step surface chemistry for coupling NH2-Lys(NTA) to carboxylated sensors.

  • Surface Pre-Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the carboxylated sensor surface for 7 minutes at 10 µL/min.

  • Critical Wash Step: Wash the flow cell with running buffer (HBS-EP) for 1 minute.

    • Causality: Washing away excess EDC/NHS before introducing the NTA derivative is mandatory. If EDC/NHS is present when NH₂-Lys(NTA) is injected, the free carboxyl groups on the NTA moiety will activate and cross-link, destroying its metal-chelating ability.

  • Amine Coupling: Inject the neutralized NH₂-Lys(NTA) solution (from Phase 1) over the activated surface for 10 minutes.

    • Validation: A successful coupling should yield a baseline increase of 150–300 Resonance Units (RU) .

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate residual NHS esters.

Protocol B: Metal Loading and His-Tagged Protein Interaction Profiling

Once the NTA surface is established, it must be charged with a transition metal to capture the target protein.

  • Metal Charging: Inject 500 µM NiSO₄ (in HBS-P buffer) for 3 minutes at 10 µL/min.

    • Validation: The baseline should increase by 40–60 RU , confirming metal complexation.

  • Ligand Capture: Inject the His-tagged ligand (10–50 µg/mL) until the desired capture level (e.g., 500 RU) is achieved.

    • Causality: Include 10 mM imidazole in the running buffer during this step. This low concentration outcompetes weak, non-specific background binders, ensuring only the high-avidity His-tag binds to the surface.

  • Analyte Interaction: Inject the interacting analyte protein over the captured ligand to record association kinetics ( kon​ ). Switch to running buffer to record dissociation kinetics ( koff​ ).

  • Surface Regeneration: Inject 350 mM Imidazole or 50 mM EDTA for 1 minute.

    • Causality: Imidazole competes for the coordination sites, eluting the protein but leaving the Ni²⁺ intact. EDTA strips the metal entirely, requiring a reload of NiSO₄ for the next cycle.

Quantitative Data & Optimization Guidelines

Optimizing the interaction environment is critical for extracting accurate kinetic data and preventing sensor degradation[2].

Table 1: Metal Ion Selection for NTA-Lysine Conjugates
Metal IonAffinity for His-TagSpecificityRecommended Application
Ni²⁺ HighModerateGeneral purpose His-tag capture (SPR, BLI, Beads)
Co²⁺ ModerateHighHigh-purity capture, complex lysates
Cu²⁺ Very HighLowStrongest binding, but high non-specific background
Zn²⁺ LowHighSpecialized weak-affinity profiling
Table 2: Buffer Compatibility for Ni-NTA Protein Interaction Assays
ReagentFunctionMaximum Tolerated Concentration
Imidazole Reduces non-specific binding10 - 20 mM (Binding); >250 mM (Elution)
EDTA / EGTA Chelating agents0 mM (Strictly incompatible during assay)
DTT / β-ME Reducing agents< 1 mM (Causes Ni²⁺ reduction to Ni⁰)
TCEP Alternative reducing agent1 - 5 mM (Preferred for NTA assays)
Tween-20 Surfactant0.01% - 0.1% (Reduces background)

References

  • Title: Bioconjugate Techniques (3rd Edition) Source: Academic Press (ScienceDirect) URL: [Link]

  • Title: (S)-N-(5-Amino-1-Carboxypentyl)Iminodiacetic Acid Hydrate Applications Source: LookChem URL: [Link]

  • Title: New metal chelate adsorbent selective for proteins and peptides containing neighbouring histidine residues Source: Journal of Chromatography A URL: [Link]

Sources

Application

Analytical methods for "N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine" characterization

An Application Note and Methodological Guide for the Analytical Characterization of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine. Executive Summary & Molecular Context N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (often referred...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Methodological Guide for the Analytical Characterization of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine.

Executive Summary & Molecular Context

N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (often referred to as Boc-Lys(NTA)-OH) is a highly specialized, bifunctional amino acid derivative. It serves as the foundational building block for synthesizing nitrilotriacetic acid (NTA) conjugates, which are universally employed for the affinity capture of polyhistidine-tagged (His-tag) proteins.

The molecule features two distinct functional domains:

  • The NTA Moiety (N2,N2-bis(carboxymethyl)): A strong chelator that, when loaded with transition metals like Ni²⁺ or Co²⁺, forms a high-affinity coordination complex with imidazole rings on His-tagged proteins.

  • The N6-Boc Protected Amine: A temporary masking group on the ϵ -amine of the lysine side chain. Once the upstream synthesis is complete, the Boc group is selectively cleaved to expose a primary amine (forming AB-NTA), which can then be conjugated to fluorophores, lipid anchors, or biosensor surfaces (e.g., SPR chips or magnetic nanoparticles)[1].

Rigorous analytical characterization of this precursor is critical. Impurities or incomplete protection can lead to catastrophic failures in downstream bioconjugation, resulting in dead-end probes or high non-specific background binding.

Physicochemical Properties & Reference Data

To establish a baseline for analytical testing, the foundational properties of the molecule are summarized below:

PropertyValue / Description
Chemical Name N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine
CAS Number 752200-93-4
Molecular Formula C₁₅H₂₆N₂O₈
Molecular Weight 362.38 g/mol
Appearance White to off-white crystalline powder
Ionizable Groups Three carboxylic acids (pKa ~2.0–2.5)
Solubility Soluble in aqueous base, Methanol, DMSO

Core Analytical Workflows: The Causality Behind the Methods

Standard analytical methods must be heavily adapted to accommodate the unique structural features of this molecule.

A. Reverse-Phase HPLC (Purity Assessment)
  • The Challenge: The molecule contains three free carboxylic acid moieties, making it highly polar and fully ionized at neutral pH. If analyzed using standard neutral mobile phases, electrostatic repulsion between the analyte and the hydrophobic C18 stationary phase will cause the molecule to elute immediately in the void volume ( t0​ ). Furthermore, the molecule lacks aromatic rings or extended conjugated π -systems, meaning it is invisible to standard 254 nm UV detection.

  • The Solution (Causality): The mobile phase must be acidified with 0.1% Trifluoroacetic Acid (TFA) . This drives the pH below the pKa of the carboxylates, protonating them into their neutral state. This dramatically increases the molecule's hydrophobicity, enabling robust retention on a C18 column. Detection must be performed at 210 nm to capture the π→π∗ transitions of the carbonyl/amide bonds, or via a universal detector like an Evaporative Light Scattering Detector (ELSD).

B. High-Resolution Mass Spectrometry (ESI-HRMS)
  • The Challenge: Positive ion mode ESI often yields complex, fragmented spectra for poly-carboxylated molecules due to the formation of multiple sodium ( [M+Na]+ ) or potassium adducts.

  • The Solution (Causality): ESI must be operated in negative ion mode . The three carboxylic acids make the molecule highly prone to deprotonation, yielding a strong, stable [M−H]− signal at m/z 361.16, ensuring unambiguous mass confirmation.

C. NMR Spectroscopy (Structural Elucidation)
  • The Solution: ¹H-NMR (in DMSO-d6) is used to confirm the integrity of the protecting groups. A prominent 9-proton singlet at ~1.37 ppm confirms the intact Boc group, while an AB quartet or singlet at ~3.4–3.6 ppm confirms the presence of the NTA methylene protons.

AnalyticalWorkflow cluster_0 Structural Elucidation cluster_1 Purity & Thermal Analysis Start Sample: N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine NMR NMR (1H, 13C) Verify Boc & NTA groups Start->NMR MS HRMS (ESI-TOF) Confirm Exact Mass Start->MS HPLC RP-HPLC (C18) Determine % Purity (UV 210 nm) Start->HPLC FTIR FT-IR Spectroscopy Identify C=O, N-H stretches Start->FTIR

Analytical workflow for N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine characterization.

Experimental Protocols (Self-Validating Systems)

Protocol 1: RP-HPLC Method for Purity Determination

System Setup:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: HPLC-grade Water + 0.1% TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Secondary: ELSD).

Step-by-Step Execution:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile. Sonicate for 2 minutes to ensure complete dissolution.

  • Gradient Elution:

    • 0–2 min: 5% B

    • 2–15 min: Linear gradient from 5% B to 60% B

    • 15–18 min: 95% B (Column wash)

    • 18–22 min: 5% B (Re-equilibration)

  • Validation Checkpoint (Self-Validation): Prior to sample injection, inject a 10 µL blank of the diluent. At 210 nm, mobile phase mixing can cause baseline drift. The blank injection validates that any integrated peaks are true analyte signals and not refractive index anomalies or ghost peaks from the TFA gradient.

Protocol 2: Boc Deprotection and Functional Conjugation

To utilize the molecule for downstream applications (e.g., creating a fluorescent Ni-NTA probe), the Boc group must be removed to yield AB-NTA (Aminobutyl-NTA), which is then conjugated to an NHS-ester[2].

Step-by-Step Execution:

  • Deprotection: Dissolve 50 mg of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine in 2 mL of Dichloromethane (DCM).

  • Add 2 mL of pure Trifluoroacetic Acid (TFA). Stir at room temperature for 1 hour.

  • Solvent Removal: Evaporate the solvent under a stream of nitrogen. To remove residual TFA, add 2 mL of toluene and co-evaporate (repeat 3 times).

  • Validation Checkpoint (Self-Validation): Perform a Kaiser (Ninhydrin) test on a micro-aliquot. The starting material will yield a negative (yellow) result. A successful deprotection will yield an instant positive (deep blue/purple) result, chemically validating the exposure of the free primary ϵ -amine without requiring immediate MS analysis.

  • Conjugation: Resuspend the resulting AB-NTA in anhydrous DMF containing 3 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the amine salt. Add 1 equivalent of your desired NHS-ester (e.g., Cy3-NHS) and stir overnight in the dark[3].

FunctionalWorkflow A N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine B Boc Deprotection (TFA/DCM) A->B C AB-NTA (Primary Amine) B->C D Conjugation (NHS-Fluorophore) C->D E NTA-Conjugate D->E F Metal Chelation (NiCl2) E->F G Ni-NTA Probe F->G

Downstream functionalization from Boc-protected precursor to active Ni-NTA probe.

References

  • N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine Product Specifications - Sigma-Aldrich.

  • Cas 113231-05-3,(S) (Citing Lata et al., 2006: Specific and stable fluorescence labeling of histidine-tagged proteins) - LookChem. 2

  • TLC analysis and structure of Cy3NTA (AB-NTA Conjugation) - ResearchGate. 3

  • Chelation-Controlled Oriented and Irreversible Immobilization of Native Antibodies on Photoreactive Magnetic Nanoparticles - ACS Applied Bio Materials. 1

Sources

Method

Application Note: Site-Specific Incorporation and Surface Functionalization using N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine

Target Audience: Peptide Chemists, Biosensor Engineers, and Bioconjugation Scientists. Executive Summary & Mechanistic Rationale N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (CAS: 752200-93-4) is a highly specialized, orthog...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Biosensor Engineers, and Bioconjugation Scientists.

Executive Summary & Mechanistic Rationale

N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (CAS: 752200-93-4) is a highly specialized, orthogonally protected amino acid derivative designed for advanced bioconjugation and solid-phase peptide synthesis (SPPS). Structurally, it features an -iminodiacetic acid moiety (forming a tricarboxylic acid "NTA-like" chelator with the α -carboxyl) and an -Boc-protected primary amine.

This unique topology solves a critical problem in bioconjugation: The Self-Polymerization Paradox . When activating an unprotected bis(carboxymethyl)lysine derivative with standard coupling reagents (e.g., EDC/NHS or DIC/Oxyma), the free ϵ -amine rapidly attacks the activated carboxyl groups, leading to uncontrollable intra-molecular cyclization (lactam formation) or inter-molecular cross-linking. By masking the ϵ -amine with an acid-labile tert-butyloxycarbonyl (Boc) group, the molecule acts strictly as a multivalent electrophile during carboxyl activation.

This enables two powerful workflows:

  • Biosensor Functionalization: Covalent attachment of the chelating moiety to aminated surfaces (e.g., SPR chips, graphene oxide, or magnetic beads) to capture His-tagged proteins, followed by Boc removal to expose an addressable amine for secondary probe attachment[1].

  • Bifunctional Peptide Probes: N-terminal capping of resin-bound peptides to introduce a metal-chelating group (for radiolabeling or IMAC purification), while reserving the ϵ -amine for site-specific fluorophore conjugation post-cleavage[2].

Physicochemical Properties

The following table summarizes the critical data required for handling and formulating this building block in synthetic workflows.

PropertySpecification
Chemical Name N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine
CAS Number 752200-93-4
Molecular Formula C15H26N2O8
Molecular Weight 362.38 g/mol
Structural Features -iminodiacetic acid (chelator); -Boc protected
Solubility Highly soluble in DMF, DMSO, Methanol; Slightly soluble in Water
Primary Applications Fmoc-SPPS (N-terminal capping), Biosensor Surface Functionalization

Workflow 1: Biosensor Surface Functionalization

This protocol details the creation of an IDA/NTA-functionalized surface with an addressable amine. The Boc group prevents cross-linking during the EDC/NHS activation phase.

G A Amine-Functionalized Surface C Immobilized IDA-Lys(Boc) Surface A->C Amide Bond Formation B NTA-Lys(Boc) + EDC/NHS B->C Activated Carboxyls D Boc Deprotection (TFA/DCM) C->D Acid Cleavage E Free Epsilon-Amine + Ni2+ Loading D->E Metallation

Figure 1: Step-by-step surface functionalization workflow preventing self-polymerization.

Protocol 1: Step-by-Step Surface Immobilization

1. Activation of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine:

  • Dissolve 10 mM of the lysine derivative in anhydrous DMF.

  • Add 40 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 40 mM NHS (N-Hydroxysuccinimide).

  • Expert Insight: The 4:1 excess of activating reagents ensures that multiple carboxyl groups on the NTA moiety are converted to active NHS esters, maximizing the probability of surface capture.

  • Incubate at room temperature (RT) for 30 minutes.

2. Surface Coupling:

  • Apply the activated mixture to an amine-functionalized SPR chip or aminated graphene-oxide matrix[1].

  • Incubate for 2 hours at RT.

  • Quench unreacted surface amines using 1 M Ethanolamine (pH 8.5) for 15 minutes. Wash extensively with DMF and ultra-pure water.

3. Orthogonal Deprotection & Metallation:

  • Treat the functionalized surface with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 30 minutes to selectively remove the -Boc group.

  • Wash with DCM, followed by 5% DIPEA in DMF to neutralize the newly exposed primary amines.

  • Load the chelator by incubating the surface with 50 mM NiSO 4​ for 45 minutes. The surface is now dual-functional: capable of capturing His-tagged proteins while possessing a free amine for secondary fluorophore attachment.

Workflow 2: SPPS N-Terminal Capping for Bifunctional Probes

In Fmoc-SPPS, coupling a tricarboxylic acid to a resin-bound peptide presents a risk of cross-linking adjacent peptide chains. However, the pseudo-dilution kinetic effect of the solid support minimizes this risk.

SPPS N1 Resin-Bound Peptide (Free N-Terminus) N3 Resin-Bound NTA-Lys(Boc)-Peptide N1->N3 Step 1 N2 Coupling: NTA-Lys(Boc) (DIC / Oxyma) N2->N3 Activation N4 Global Cleavage (95% TFA / Scavengers) N3->N4 Step 2 N5 Free NTA-Peptide (Exposed Epsilon-Amine) N4->N5 Simultaneous Cleavage & Deprotection N6 Secondary Conjugation (e.g., NHS-Fluorophore) N5->N6 Step 3 Solution-Phase

Figure 2: SPPS workflow for generating dual-functional metal-chelating peptide probes.

Protocol 2: On-Resin Incorporation and Global Cleavage

1. Resin Swelling and Preparation:

  • Swell the Fmoc-deprotected peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes. Ensure the N-terminal amine is fully exposed (verify via a positive Kaiser test).

2. Coupling the Chelator:

  • Prepare the coupling cocktail: 0.3 mmol (3 eq) N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine, 0.3 mmol (3 eq) Oxyma Pure, and 0.3 mmol (3 eq) DIC in 3 mL DMF.

  • Expert Insight: Oxyma Pure is strictly preferred over HOBt here[2]. It provides superior suppression of racemization and handles the severe steric bulk of the bis(carboxymethyl) group more efficiently.

  • Add the cocktail to the resin and agitate for 2 to 4 hours.

  • Wash the resin (3x DMF, 3x DCM) and perform a Kaiser test. A negative (yellow) result confirms successful N-terminal capping.

3. Global Cleavage and Concurrent Deprotection:

  • Treat the resin with a standard cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H 2​ O for 2 hours at RT.

  • Causality Note: This step is highly efficient as it simultaneously cleaves the peptide from the solid support, removes all standard side-chain protecting groups, and cleaves the -Boc group from the NTA-Lys derivative.

  • Precipitate the crude bifunctional peptide in cold diethyl ether, centrifuge, and lyophilize. The resulting peptide features a potent N-terminal metal chelator and a free ϵ -amine ready for solution-phase NHS-ester fluorophore labeling.

References

  • Zhang, Y., et al. "An ultra-sensitive acetylcholinesterase biosensor based on reduced graphene oxide-Au nanoparticles-β-cyclodextrin/Prussian blue-chitosan nanocomposites for organophosphorus pesticides detection." Biosensors and Bioelectronics 65 (2015): 23-30. URL:[Link]

Sources

Application

Application Note: Advanced Fmoc-Based Synthesis of Metal-Chelating Peptides Using N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Orthogonal Bioconjugation, and Self-Validating SPPS Protocols Introduction & Mechanistic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Orthogonal Bioconjugation, and Self-Validating SPPS Protocols

Introduction & Mechanistic Rationale

The incorporation of Nitrilotriacetic acid (NTA) into synthetic peptides is a cornerstone technique for creating metal-chelating probes. When complexed with transition metals like Ni²⁺ or Co²⁺, NTA-peptides serve as high-affinity ligands for hexahistidine (His6)-tagged proteins, enabling applications ranging from targeted protein degradation (PROTACs) to the creation of hexahistidine-tag-specific optical probes .

Historically, NTA moieties were constructed on-resin via the exhaustive alkylation of a primary amine with bromoacetic acid. However, this method suffers from incomplete reactions and complex purification profiles. The modern paradigm utilizes the pre-formed building block N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (CAS No.: 752200-93-4) .

The Chemical Logic (Causality)

This specific derivative is an architectural masterpiece for Fmoc Solid-Phase Peptide Synthesis (SPPS). It features three free carboxylic acid groups on the α -carbon (the native α -carboxyl and two carboxymethyl arms) and a Boc-protected ϵ -amine.

  • Coupling Dynamics: By activating the free carboxylic acids, the building block can be directly coupled to the N-terminus of a growing peptide chain.

  • Orthogonal Unmasking: During standard trifluoroacetic acid (TFA) cleavage, the N6-Boc group is quantitatively removed. This reveals a highly nucleophilic primary ϵ -amine on the NTA-lysine residue, while the NTA carboxylic acids remain deprotected. This orthogonal unmasking allows for immediate solution-phase conjugation of fluorophores or lipid tails specifically at the N-terminal lysine, creating a dual-functional probe (chelator + fluorophore) without requiring complex orthogonal protecting groups during SPPS. AB-NTA derivatives have been successfully utilized in this manner to modify PLGA nanoparticles and functionalize nanogels .

Quantitative Data & Strategy Comparison

To design a successful synthesis, it is critical to understand the physicochemical parameters of the building block and how it compares to legacy methods.

Table 1: Physicochemical Properties of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine
ParameterSpecification
Chemical Name N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine
Common Synonyms AB-NTA(Boc), (S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid Boc
CAS Number 752200-93-4
Molecular Formula C₁₅H₂₆N₂O⸸
Molecular Weight 362.38 g/mol
Reactive Moieties 3 × Carboxylic Acids (Free), 1 × ϵ -Amine (Boc-Protected)
Table 2: Comparison of NTA Incorporation Strategies in SPPS
StrategyMethodologyKey AdvantagesMechanistic Liabilities
Pre-formed AB-NTA(Boc) Direct coupling of CAS 752200-93-4 to N-terminusHigh structural fidelity; yields an orthogonal ϵ -amine for dual-labeling.Risk of inter-chain crosslinking if high-loading resin is used.
On-Resin Alkylation Bromoacetic acid alkylation of free primary aminesInexpensive reagents; avoids poly-activated intermediates.Prone to incomplete alkylation; generates truncated deletion sequences.

Self-Validating Experimental Protocols

The following protocols are engineered to prevent the primary failure mode of this building block: inter-chain crosslinking . Because the molecule possesses three free carboxylic acids, its activation generates a poly-activated species. If the concentration of resin-bound amines is high, one NTA molecule can bridge two peptide chains.

Protocol A: On-Resin N-Terminal NTA Incorporation

Step 1: Resin Preparation

  • Action: Swell 0.1 mmol of a low-loading resin (e.g., Rink Amide AM, 0.3 mmol/g) bearing the fully synthesized, N-terminally deprotected peptide in DMF for 30 minutes.

  • Causality: A low-loading resin increases the spatial distance between growing peptide chains, sterically hindering the ability of a single poly-activated NTA molecule to crosslink two adjacent amines.

Step 2: Activation of the NTA Building Block

  • Action: Dissolve 0.5 mmol (5.0 equivalents) of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine and 0.5 mmol of Oxyma Pure in 2 mL of DMF. Add 0.5 mmol of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes.

  • Causality: Using a massive molar excess (5 eq) establishes pseudo-first-order kinetics. This kinetically favors the rapid capping of a resin-bound amine by a single NTA molecule, outcompeting the slower crosslinking side-reaction.

Step 3: Coupling

  • Action: Add the activated mixture to the resin. Agitate at room temperature for 2 hours. Wash thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min).

Validation Checkpoint 1 (LC-MS): Perform a micro-cleavage on 5 mg of resin using TFA/TIPS/H₂O (95:2.5:2.5). Analyze the crude product via LC-MS. The expected mass should reflect the addition of the NTA-Lys moiety minus the Boc group and water loss ( Δ M = +244.25 Da relative to the free N-terminus). The absence of a +488.5 Da peak (dimer) validates that crosslinking was successfully suppressed.

Protocol B: Cleavage and Orthogonal Dual-Functionalization

Step 4: Global Deprotection

  • Action: Treat the resin with 5 mL of Reagent K (TFA/TIPS/Water/Thioanisole, 92.5:2.5:2.5:2.5) for 2.5 hours. Precipitate the peptide in cold diethyl ether and lyophilize.

  • Causality: This step simultaneously cleaves the peptide from the resin and removes the N6-Boc group, unmasking the ϵ -amine for downstream functionalization.

Step 5: Solution-Phase Fluorophore Conjugation

  • Action: Dissolve the crude NTA-peptide in 0.1 M Sodium Bicarbonate buffer (pH 8.3). Add 1.2 equivalents of Cy5-NHS ester dissolved in anhydrous DMSO. React in the dark for 2 hours.

  • Causality: The unmasked ϵ -amine is highly nucleophilic at pH 8.3 and will rapidly attack the NHS ester. The NTA carboxylic acids are fully deprotonated and unreactive toward NHS esters, ensuring perfect regioselectivity.

Validation Checkpoint 2 (Metal Chelation): Post-purification, incubate the dual-functionalized NTA-peptide with 10 equivalents of NiSO₄ in a mildly alkaline buffer (pH 7.5). Analyze via MALDI-TOF MS; a mass shift of +56 Da (Ni isotope 58 minus 2 displaced protons) validates the successful formation of the active tetradentate NTA-Ni²⁺ complex.

Workflows and Interaction Pathways

The following diagrams illustrate the logical flow of the synthesis and the final biological coordination chemistry of the synthesized probe.

SPPS_Workflow A Peptide-Resin (Free N-terminus) C Coupling Reaction (Low-loading resin) A->C B Activate AB-NTA(Boc) (DIC/Oxyma, 5 eq) B->C D TFA Cleavage (Boc Removal) C->D E NTA-Peptide (Free ε-amine) D->E F Orthogonal Conjugation (e.g., Cy5-NHS) E->F

Caption: Workflow for N-terminal NTA incorporation and orthogonal ε-amine functionalization.

NTA_Interaction NTA NTA-Peptide Conjugate (Tetradentate Chelator) Ni Ni2+ Transition Metal (Octahedral Coordination) NTA->Ni 4 Coordination Bonds His His-Tagged Target Protein (Bidentate Coordination) His->Ni 2 Coordination Bonds

Caption: Coordination chemistry of the NTA-Ni2+-His-tag ternary complex.

References

  • Ebright et al. "Hexahistidine-Tag-Specific Optical Probes for Analyses of Proteins and Their Interactions". NIH PubMed Central (PMC2904365). URL:[Link]

  • Liu et al. "Nitrilotriacetic Acid (NTA) and Phenylboronic Acid (PBA) Functionalized Nanogels for Efficient Encapsulation and Controlled Release of Insulin". ACS Biomaterials Science & Engineering. URL:[Link]

  • Yamaguchi et al. "Controlled Delivery of an Anti-Inflammatory Toxin to Macrophages by Mutagenesis and Nanoparticle Modification". NIH PubMed Central (PMC9227581). URL:[Link]

Method

Application Note: Oriented Surface Functionalization using N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine for High-Affinity Protein Immobilization

Target Audience: Surface Chemists, Assay Developers, and Drug Development Scientists Molecule: N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (CAS: 752200-93-4) Primary Application: Biosensor development, affinity chromatograp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Surface Chemists, Assay Developers, and Drug Development Scientists Molecule: N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (CAS: 752200-93-4) Primary Application: Biosensor development, affinity chromatography, and nanoparticle functionalization.

Mechanistic Rationale: The Necessity of Orthogonal Protection

The immobilization of polyhistidine-tagged (His-tagged) proteins onto solid substrates is a cornerstone of modern structural biology and diagnostic assay development. This interaction relies on the coordination of a transition metal (typically Ni 2+ or Co 2+ ) by a chelating ligand.

For optimal thermodynamic stability ( Kd​≈10−6 to 10−8 M), the chelator must be nitrilotriacetic acid (NTA) , acting as a tetradentate ligand. This requires its three carboxylate groups and the central tertiary nitrogen to remain entirely free to coordinate the metal ion, leaving two adjacent coordination sites open for the histidine imidazole rings [1].

If an unprotected NTA molecule is directly coupled to an amine-functionalized surface using standard carbodiimide chemistry (EDC/NHS), one of the critical NTA carboxylates is consumed to form an amide bond. This unintended reaction degrades the NTA into an iminodiacetic acid (IDA) derivative. IDA acts only as a tridentate ligand, which drastically reduces metal-binding stability and leads to rapid protein leaching.

N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine solves this structural dilemma through orthogonal protection. The NTA chelating moiety is pre-formed at the α -amine, while the ϵ -amine is protected by a tert-butyloxycarbonyl (Boc) group. This allows researchers to transiently protect the NTA carboxylates during complex lipid/polymer syntheses, or simply deprotect the Boc group to expose a highly nucleophilic ϵ -amine. By coupling the molecule exclusively through this ϵ -amine, the complete tetradentate architecture of the NTA moiety is preserved [2].

Architecture Sub Solid Substrate PEG PEG Spacer Sub->PEG Covalent NTA NTA Ligand PEG->NTA Amide (via ε-amine) Ni Ni2+ Ion NTA->Ni Tetradentate (4 bonds) His 6xHis Tag Ni->His Bidentate (2 bonds) Prot Target Protein His->Prot Peptide

Molecular architecture of the Ni-NTA-His-tag coordination complex at the solid-liquid interface.

Comparative Thermodynamics of Metal Coordination

To understand the critical importance of coupling via the ϵ -amine rather than the α -carboxylate, compare the coordination metrics in Table 1. Preserving the tetradentate nature of NTA is non-negotiable for robust assay development.

Chelator ConfigurationCoupling SiteDenticityMetal Coordination Sites OccupiedAvailable Sites for His-TagTypical Kd​ (Ni 2+ / His-tag)Protein Leaching Rate
NTA (Intact) ϵ -amineTetradentate4 (3x carboxylate, 1x nitrogen)2 (Optimal for stable binding) ∼10−7 MVery Low
IDA (Degraded) α -carboxylateTridentate3 (2x carboxylate, 1x nitrogen)3 (Prone to non-specific binding) ∼10−4 MHigh

Self-Validating Experimental Protocols

The following workflow describes the quantitative deprotection of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine and its subsequent covalent grafting onto an NHS-activated PEGylated surface.

Pathway A N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine B Boc Cleavage (TFA/DCM) A->B Acidic Hydrolysis C AB-NTA (Free ε-Amine) B->C Precipitation D Surface Amidation (NHS-Ester, pH 8.2) C->D Nucleophilic Attack E NTA-Functionalized Surface D->E Covalent Bond F Ni2+ Chelation (NiSO4) E->F Metal Loading G Oriented His-Tag Protein Capture F->G Assay Ready

Workflow for surface functionalization using orthogonally protected NTA-Lysine.

Phase 1: Quantitative Boc-Deprotection

Causality: The Boc group must be removed under anhydrous acidic conditions to prevent premature hydrolysis of the NTA carboxylates. Trifluoroacetic acid (TFA) efficiently cleaves the Boc group, releasing isobutylene gas and CO 2​ .

  • Reagent Preparation: Dissolve 100 mg of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine in 2 mL of anhydrous Dichloromethane (DCM).

  • Acidic Cleavage: Add 2 mL of anhydrous TFA dropwise while stirring on ice.

  • Incubation: Remove from ice and stir at room temperature for 1 hour. Self-Validation: The cessation of gas evolution indicates the reaction is nearing completion.

  • Solvent Removal: Evaporate the DCM/TFA mixture under a gentle stream of nitrogen. Causality: Nitrogen prevents oxidative damage to the newly formed primary amine.

  • Precipitation: Add 10 mL of ice-cold diethyl ether to the oily residue. The deprotected product (AB-NTA TFA salt) will precipitate as a white solid. Centrifuge at 4,000 x g for 5 minutes and discard the supernatant.

  • Drying: Dry the pellet under vacuum for 2 hours to remove residual ether and trace TFA.

Phase 2: Oriented Covalent Immobilization

Causality: The ϵ -amine has a pKa​ of approximately 10.5. To act as an effective nucleophile against an NHS-ester surface, the coupling buffer must be slightly basic (pH 8.0 - 8.5). However, pH > 8.5 accelerates the hydrolysis of the NHS ester, so pH 8.2 is the optimal thermodynamic compromise [3].

  • Surface Preparation: Ensure your substrate (e.g., glass slide, SPR chip, or nanoparticle) is functionalized with an NHS-ester-terminated PEG spacer. Causality: The PEG spacer prevents non-specific hydrophobic interactions between the target protein and the bare substrate.

  • Ligand Solubilization: Dissolve the AB-NTA TFA salt (from Phase 1) in 100 mM Sodium Bicarbonate buffer (pH 8.2) to a final concentration of 10 mM.

  • Coupling: Submerge the NHS-activated surface in the AB-NTA solution. Incubate for 2 hours at room temperature under gentle agitation.

  • Quenching: Transfer the surface to a solution of 50 mM Ethanolamine (pH 8.0) for 30 minutes. Causality: Ethanolamine caps any unreacted NHS esters, preventing covalent cross-linking of the target protein in later steps.

  • Washing: Wash the surface 3x with ultrapure water.

Phase 3: Metal Loading and Target Capture

Causality: NTA requires a transition metal to bridge the interaction with the histidine tag. Ni 2+ offers the highest affinity, while Co 2+ offers higher specificity.

  • Metal Chelation: Incubate the NTA-functionalized surface in 50 mM NiSO 4​ (or NiCl 2​ ) for 30 minutes at room temperature.

  • Stringent Washing: Wash the surface sequentially with:

    • Ultrapure water (to remove bulk nickel).

    • 10 mM Acetic Acid, pH 4.0 (to remove weakly, non-specifically bound nickel).

    • HEPES Buffered Saline (HBS-T: 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4). Causality: Tween-20 reduces non-specific hydrophobic protein adsorption. Never use EDTA or DTT in this buffer , as they will strip the nickel from the NTA.

  • Protein Capture: Inject the 6xHis-tagged protein (1-10 μ g/mL in HBS-T) over the surface. Allow 30 minutes for equilibrium binding.

  • Elution/Regeneration (Optional): To strip the protein and reuse the surface, wash with 300 mM Imidazole in HBS. Causality: Imidazole competitively displaces the histidine imidazole rings from the Ni 2+ coordination sphere.

Troubleshooting & Validation Metrics

To ensure the functionalization has been successful before committing expensive recombinant proteins, validate the surface using the metrics in Table 2.

Validation TechniqueTarget MetricIndication of FailureCorrective Action
Contact Angle (Water) Drop from ∼60∘ (NHS-PEG) to <30∘ (NTA)Angle remains >50∘ Check pH of coupling buffer; ensure AB-NTA is fully dissolved.
XPS (Atomic %) Appearance of Ni (2p) peak post-loadingAbsence of Ni peakVerify Boc-deprotection was complete; ensure no EDTA in wash buffers.
SPR / QCM-D Stable baseline post-protein injectionContinuous downward drift (Leaching)Switch from α -carboxylate coupling to ϵ -amine coupling to preserve tetradentate NTA.

References

  • Insight into the Complexation Mode of Bis(nitrilotriacetic acid) (NTA) Ligands with Ni2+ Involved in the Labeling of Histidine-Tagged Proteins Chemistry - A European Journal (2009). Brellier, M., Barlaam, B., Mioskowski, C., & Baati, R.[Link]

  • NTA-Functionalized Poly(L-lysine)-g-Poly(Ethylene Glycol): A Polymeric Interface for Binding and Studying 6 His-tagged Proteins IEEE Engineering in Medicine and Biology 27th Annual Conference (2005). Zhen, G., Zurcher, S., & Textor, M.[Link]

  • Reversible Oriented Surface Immobilization of Functional Proteins on Oxide Surfaces Analytical Chemistry (2006). Schmid, E. L., Keller, T. A., Dienes, Z., & Vogel, H.[Link]

Application

Advanced Biosensor Development: Oriented Immobilization of His-Tagged Proteins Using N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine

As biosensor technologies—ranging from Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) to electrochemical impedance spectroscopy—advance, the spatial orientation of the immobilized capture ligand has b...

Author: BenchChem Technical Support Team. Date: March 2026

As biosensor technologies—ranging from Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) to electrochemical impedance spectroscopy—advance, the spatial orientation of the immobilized capture ligand has become a critical determinant of assay sensitivity and reproducibility. Random immobilization strategies, such as standard amine coupling via primary lysine residues on a protein's surface, often result in heterogeneous ligand presentation and steric occlusion of active binding sites.

To resolve this, Immobilized Metal Affinity Chromatography (IMAC) principles have been adapted for biosensor surfaces. By utilizing N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (CAS: 752200-93-4), assay developers can engineer highly controlled, oriented capture surfaces for polyhistidine-tagged (His-tagged) proteins[1].

This application note details the mechanistic rationale, chemical workflows, and validated protocols for utilizing this specialized NTA-lysine derivative in modern biosensor development.

Mechanistic Causality: Why NTA-Boc-Lysine?

The molecule N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine is a rationally designed bifunctional linker. It consists of two critical domains:

  • The Chelating Head (N2): The α -amino group is bis-carboxymethylated, forming a tetradentate nitrilotriacetic acid (NTA) moiety. This group remains free to coordinate transition metals (Ni²⁺, Co²⁺, Cu²⁺)[2].

  • The Protected Anchor (N6): The ϵ -amino group is protected by a tert-butyloxycarbonyl (Boc) group.

The Causality of Protection: If an unprotected NTA-lysine were used during bulk surface functionalization (e.g., coupling to a carboxylated dextran matrix or a conductive polymer like PEDOT), cross-reactivity and polymerization could occur, leading to a poorly defined sensor surface[2]. The Boc group ensures that the ϵ -amine remains inert during storage and preliminary synthetic steps. Upon controlled acid cleavage (deprotection), a single, highly nucleophilic primary amine is exposed. This guarantees a 1:1 stoichiometric covalent attachment to the activated sensor surface, projecting the NTA head outward into the solvent for optimal target capture[3].

Metal Ion Dynamics: Reversibility vs. Absolute Stability

Once the NTA surface is generated, the choice of transition metal dictates the kinetic stability of the biosensor:

  • Nickel (Ni²⁺): The industry standard. It provides a reversible coordinate bond with the 6xHis-tag, allowing the sensor to be regenerated using imidazole or EDTA[1].

  • Cobalt (Co³⁺): For applications involving harsh matrices (e.g., raw serum, wastewater) where Ni²⁺ linkages fail, Cobalt offers a paradigm shift. By loading Co²⁺ and subsequently oxidizing it to Co³⁺ using H₂O₂, the coordinate bond becomes kinetically inert. This quasi-covalent linkage tolerates extreme conditions, including 0.7 M imidazole, without ligand leakage[4].

Experimental Workflows and Logic

BiosensorWorkflow N1 1. Carboxylated Sensor Surface (e.g., SPR Dextran / BLI / PEDOT) N2 2. EDC/NHS Activation (Formation of Reactive NHS-Esters) N1->N2 Activation N3 3. Covalent Coupling (Amine-NHS Ester Reaction) N2->N3 Nucleophilic Attack N_Boc NTA-Boc-Lysine (Stable Precursor) N_Dep TFA Deprotection (Yields Free ε-Amine) N_Boc->N_Dep Acid Cleavage N_Dep->N3 Inject over sensor N4 4. Ethanolamine Quenching (Deactivates Residual NHS) N3->N4 Passivation N5 5. Metal Ion Loading (Ni²⁺ or Co²⁺ Injection) N4->N5 Chelation Prep N6 6. H₂O₂ Oxidation (Optional) (Co²⁺ → Co³⁺ for Ultra-Stability) N5->N6 Co²⁺ Pathway N7 7. Oriented Protein Capture (His-Tag Chelation) N5->N7 Ni²⁺ Pathway N6->N7 Irreversible Binding

Fig 1: Biosensor functionalization workflow using NTA-Boc-Lysine for oriented His-tag capture.

Self-Validating Protocols

The following protocols are designed for flow-based biosensors (e.g., SPR) but can be adapted for dip-and-read systems (e.g., BLI) or electrochemical electrodes. Every step includes a validation metric to ensure the system is functioning correctly.

Protocol A: Deprotection and Surface Functionalization

Objective: Covalently attach the NTA moiety to a carboxylated sensor surface.

  • Boc Deprotection:

    • Dissolve 10 mg of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine in 1 mL of a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM).

    • Incubate at room temperature for 1 hour.

    • Evaporate the solvent under a gentle stream of nitrogen to yield the deprotected NTA-Lysine (TFA salt). Resuspend in 10 mM Sodium Borate buffer (pH 8.5) to a final concentration of 50 mM.

  • Surface Activation:

    • Inject a freshly prepared mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) across the carboxylated sensor surface for 7 minutes at 10 µL/min.

    • Validation: Observe a sharp increase in baseline resonance/shift, confirming the formation of bulky NHS-esters.

  • Ligand Coupling:

    • Inject the 50 mM deprotected NTA-Lysine solution for 10 minutes. The primary ϵ -amines will undergo nucleophilic attack on the NHS-esters[2].

  • Surface Quenching:

    • Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining unreacted NHS-esters and wash away non-covalently bound molecules.

    • Validation: The final baseline should stabilize higher than the pre-activation baseline, confirming successful mass addition of the NTA linker.

Protocol B: Metal Loading and Oriented Protein Capture

Objective: Charge the NTA surface and capture the His-tagged ligand.

  • Metal Loading:

    • Inject 0.5 mM NiCl₂ (for reversible binding) or 0.5 mM CoCl₂ (for stable binding) in running buffer (e.g., HBS-P: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) for 1 minute.

  • Cobalt Oxidation (Optional but recommended for harsh matrices):

    • If CoCl₂ was used, inject 0.3% H₂O₂ in PBS for 3 minutes to oxidize Co²⁺ to Co³⁺[4].

    • Validation: The baseline will remain stable; the surface is now primed for ultra-stable capture.

  • Protein Capture:

    • Inject the His-tagged protein (typically 5–25 µg/mL) for 3–5 minutes[5].

    • Validation: A robust, exponential association curve should be observed. If using Co³⁺, the dissociation phase will be virtually flat (no ligand leakage)[4].

  • Regeneration (Ni²⁺ surfaces only):

    • Inject 300 mM Imidazole or 50 mM EDTA (pH 8.0) for 1 minute to strip the metal and the captured protein, returning the sensor to the bare NTA state[6].

Quantitative Data Presentation

To aid in experimental design, the following tables summarize the performance metrics of different immobilization strategies and the operational parameters for metal ion selection.

Table 1: Comparison of Protein Immobilization Strategies on Biosensors

Immobilization StrategyOrientationLigand Activity RetentionBinding StabilityReversibilityBest Use Case
Random Amine Coupling HeterogeneousLow to Moderate (20-50%)Covalent (Permanent)NoProteins lacking tags; robust antigens.
Ni²⁺-NTA Capture Highly UniformExcellent (>90%)Moderate (Prone to leakage)Yes (EDTA/Imidazole)Routine kinetics; screening assays[1].
Co³⁺-NTA Capture Highly UniformExcellent (>90%)Ultra-Stable (No leakage)No (Requires harsh acid)Complex matrices (serum); long-term assays[4].

Table 2: Metal Ion Operational Matrix for NTA-Lysine Surfaces

Metal IonPrecursor SaltOxidation Step ReagentResistance to 0.5M ImidazoleResistance to 50mM EDTA
Ni²⁺ NiCl₂ or NiSO₄None requiredPoor (Strips protein)Poor (Strips metal & protein)
Co²⁺ CoCl₂None requiredPoorPoor
Co³⁺ CoCl₂0.3% H₂O₂ (3 min injection)Excellent (Intact bond)Excellent (Intact bond)

References

  • Sartorius. "Octet® NTA Biosensor Kinetic Assays Technical Note". Sartorius. URL: [Link]

  • Trepo et al. (2017). "Stable immobilisation of His-tagged proteins on BLI biosensor surface using cobalt". Sensors and Actuators B: Chemical, 243, 104-113. URL: [Link]

  • Alshawi et al. (2023). "Voltammetric Determination of Hg2+, Zn2+, and Pb2+ Ions Using a PEDOT/NTA-Modified Electrode". ACS Omega. URL: [Link]

  • MDPI (2023). "Affinity-Based Copolymer Coating for Oriented Protein Immobilization in Biosensor Development". Biosensors, 13(10), 924. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Boc-SPPS

Welcome to the Advanced Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). While Fmoc-chemistry has become the standard for routine synthesis, Boc/Benzyl chemistry remains indispensable for synthesizing l...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). While Fmoc-chemistry has become the standard for routine synthesis, Boc/Benzyl chemistry remains indispensable for synthesizing long, difficult sequences, base-sensitive peptides, and C-terminal thioesters for native chemical ligation.

However, the reliance on strong acids (TFA for deprotection, HF/TFMSA for cleavage) in Boc-SPPS introduces unique side reactions. This guide provides drug development professionals and synthetic chemists with mechanistic troubleshooting strategies, self-validating protocols, and quantitative data to mitigate alkylation, diketopiperazine (DKP) formation, and aspartimide formation.

Part 1: Diagnostic Troubleshooting Guides (FAQ)

Issue 1: Unintended Alkylation of Sensitive Residues

Q: Why am I observing +56 Da mass additions on my peptide containing Methionine, Cysteine, or Tryptophan?

A: You are observing the irreversible alkylation of your peptide by tert-butyl carbonium ions. During the removal of the N-α Boc protecting group using 50% Trifluoroacetic Acid (TFA), tert-butyl cations are generated as a highly reactive electrophilic byproduct 1. If left unchecked, these cations will seek out nucleophilic centers, specifically attacking the indole ring of Tryptophan, the thioether of Methionine, or the thiol of Cysteine 1.

The Fix: You must introduce kinetic traps, known as "scavengers," into your cleavage cocktail. Adding 0.5% dithioethane (DTE) or ethanedithiol (EDT) provides a high local concentration of highly nucleophilic thiols that outcompete the peptide's side chains, safely trapping the cations 21.

G Boc Boc-Amino Acid + TFA (Deprotection Step) tBu tert-Butyl Cation (Reactive Electrophile) Boc->tBu Acid Cleavage NoScav No Scavengers Present tBu->NoScav Scav Scavengers Present (e.g., DTE, EDT) tBu->Scav Alkylation Alkylation of Trp, Met, Cys (+56 Da Side Product) NoScav->Alkylation Attack on Nucleophiles Trapped Cation Trapped by Scavenger (Safe Thioether Byproduct) Scav->Trapped Kinetic Trapping

Caption: Logic flow of tert-butyl cation generation and the mechanistic role of scavengers in Boc-SPPS.

Issue 2: Diketopiperazine (DKP) Formation at the Dipeptide Stage

Q: My synthesis failed completely after the second amino acid coupling, and LC-MS shows a massive loss of peptide from the resin. What happened?

A: You are experiencing Diketopiperazine (DKP) formation. This notorious side reaction occurs exclusively at the dipeptide stage 3. When the second amino acid is deprotected and subsequently neutralized, the newly liberated free N-terminal amine undergoes an intramolecular nucleophilic attack on the C-terminal ester bond anchoring the peptide to the resin 2. This cleaves the dipeptide off the solid support entirely, forming a stable, 6-membered cyclic DKP ring 3. Sequences containing Proline are highly susceptible because Proline's cyclic structure facilitates the cis-amide bond conformation required for cyclization 4.

The Fix: While the acidic conditions of Boc-deprotection leave the amine safely protonated as a TFA salt, the subsequent neutralization step with a tertiary amine (e.g., DIEA) triggers the cyclization 4. To prevent this, implement an in situ neutralization protocol (see Protocol 2 below) where neutralization and coupling happen concurrently, ensuring chain elongation outcompetes cyclization 4 [[3]]().

G Dipeptide Protonated Dipeptide-Resin (TFA Salt) Trad Standard Neutralization (Separate DIEA Wash) Dipeptide->Trad InSitu In Situ Neutralization (Base + Activated AA) Dipeptide->InSitu FreeAmine Free N-terminal Amine (Extended Exposure) Trad->FreeAmine FastCouple Immediate Acylation (Minimal Exposure) InSitu->FastCouple DKP Intramolecular Attack (DKP Cleavage) FreeAmine->DKP Cis-amide cyclization Success Elongated Tripeptide (Desired Product) FastCouple->Success Intermolecular coupling

Caption: Competing pathways at the dipeptide stage: DKP formation vs. successful chain elongation.

Issue 3: Aspartimide Formation

Q: I am synthesizing an Asp-Gly containing peptide and observing -18 Da mass shifts along with α/β-peptide scrambling.

A: This is the hallmark of aspartimide (Asi) formation. The backbone amide nitrogen of the residue adjacent to Aspartic Acid attacks the β-carboxyl side chain of the Asp residue, forming a five-membered succinimide ring and expelling water (-18 Da) 5. While mostly known as a base-catalyzed issue in Fmoc-SPPS, in Boc-SPPS it is promoted via an acid-catalyzed mechanism during the final harsh HF cleavage step [[5]](). Sequences like Asp-Gly are highly susceptible because Glycine lacks a sterically hindering side chain 5.

The Fix: Utilize sterically bulky side-chain protecting groups for Aspartic Acid. Historically, Boc-SPPS results in minimal Asi formation when the cyclohexyl ester, Asp(OcHex), is used instead of standard benzyl esters, as the bulky cyclohexyl group effectively shields the β-carboxyl group from nucleophilic attack during HF cleavage [[5]]().

Part 2: Quantitative Data Summaries

Table 1: Scavenger Selection Guide for Boc-SPPS

Proper scavenger selection is critical to preserving sequence fidelity during deprotection and cleavage.

ScavengerTarget ElectrophileRecommended ConcentrationPrimary Protected Residues
Dithioethane (DTE) / EDT tert-butyl cations0.5% - 2.5% (v/v)Met, Cys, Trp
Anisole Benzyl cations (during HF)5% - 10% (v/v)Tyr, Trp
p-Cresol Benzyl cations (during HF)5% (v/v)General protection during HF
Thioanisole Carbocations / Oxidation5% (v/v)Met (prevents oxidation)
Table 2: Sequence Risk Factors for DKP Formation (Dipeptide Stage)

Evaluate your sequence prior to synthesis. High-risk sequences mandate the use of in situ neutralization.

C-Terminal (Residue 1)Penultimate (Residue 2)Relative Risk of DKPMechanistic Reason
Proline AnyVery HighProline structurally induces the necessary cis-amide conformation 4.
Any ProlineVery HighThe secondary amine of Pro greatly increases cyclization kinetics 4.
Glycine AnyHighComplete lack of steric hindrance facilitates rapid ring closure.
Val, Ile, Thr Val, Ile, ThrLowHigh steric bulk at the β-carbon heavily disfavors the required transition state.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Optimized Boc-Deprotection with Cation Scavenging

This protocol is designed to prevent +56 Da alkylation artifacts on sensitive residues.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 15 minutes. Causality: Proper swelling exposes the internal bead matrix, ensuring uniform reagent penetration and preventing localized exothermic reactions.

  • Scavenger Addition: Prepare a fresh solution of 50% TFA in DCM containing 0.5% (v/v) Dithioethane (DTE) 2. Causality: DTE must be present simultaneously with TFA to instantly trap tert-butyl cations the exact moment they are generated via acidolysis 1.

  • Deprotection: Treat the resin with the TFA/DCM/DTE solution for 5 minutes, drain, and treat again with fresh solution for 20 minutes 2.

  • Washing: Wash the resin thoroughly with DCM (2x) and Isopropanol (IPA) (2x) 2. Causality: IPA shrinks the resin slightly, effectively squeezing out residual TFA and trapped scavenger-cation complexes from the bead core.

  • System Validation: Perform a standard Kaiser test. Note: Because the amine is currently protonated as a TFA salt, a standard Kaiser test may yield a falsely negative (yellow) result. Proceed to neutralization before final validation.

Protocol 2: In Situ Neutralization Coupling (DKP Prevention)

This protocol bypasses the dangerous "free amine" intermediate exposure time at the dipeptide stage.

  • Pre-activation: In a separate vial, dissolve the 3rd Boc-amino acid (3.0 eq) and coupling reagent (e.g., HBTU or BOP, 3.0 eq) in a minimal volume of DMF.

  • Acid Removal: Following the TFA deprotection of the dipeptide, wash the resin strictly with DCM and DMF. Causality: Do not introduce any base during the wash steps. Keeping the amine protonated as a TFA salt prevents premature nucleophilic attack 4.

  • In Situ Neutralization: Add 6.0 eq of Diisopropylethylamine (DIEA) directly to the pre-activated amino acid solution 4.

  • Concomitant Coupling: Immediately transfer the activated, basic mixture to the protonated peptide-resin. Causality: The DIEA neutralizes the TFA salt, liberating the free amine. Because the highly activated ester is already present in excess, the intermolecular acylation reaction outcompetes the intramolecular DKP cyclization kinetically 4 [[3]]().

  • System Validation: Allow the reaction to proceed for 30-60 minutes. Drain, wash with DMF and DCM, and perform a Kaiser test. A clear/yellow bead indicates successful coupling and the avoidance of DKP-induced cleavage.

References
  • [2] Boc Solid Phase Peptide Synthesis - ChemPep. 2

  • [5] Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - NIH. 5

  • [4] Technical Support Center: Boc-L-Proline and Diketopiperazine (DKP) Formation - Benchchem. 4

  • [3] Solid Phase Peptide Synthesis - Moodle@Units.3

  • [1] SYNTHESIS NOTES - Peptides - AAPPTec. 1

Sources

Optimization

Technical Support Center: Optimizing Coupling Efficiency of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine

Welcome to the technical support center for N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (CAS: 752200-93-4).[1] This specialized amino acid derivative is a powerful building block in bioconjugation, peptide synthesis, and th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (CAS: 752200-93-4).[1] This specialized amino acid derivative is a powerful building block in bioconjugation, peptide synthesis, and the development of chelating agents.[2][3][] Its unique structure, featuring three carboxylic acid groups and a Boc-protected primary amine, offers versatile conjugation possibilities but also presents specific challenges.

This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of using this reagent. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the handling, storage, and fundamental reactivity of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine.

Q1: What are the key functional groups of this molecule and how do they influence its reactivity?

A1: N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine has three key functional groups that dictate its use in chemical synthesis:

  • Three Carboxylic Acids: It possesses one α-carboxyl group and two N-carboxymethyl groups. All three are available for activation and coupling to primary amines to form amide bonds. The presence of multiple carboxylates makes the molecule highly polar and introduces steric hindrance around the α-carbon.

  • One Boc-Protected Amine (N6): The ε-amino group on the lysine side-chain is protected by a tert-butyloxycarbonyl (Boc) group. This group is stable to most coupling conditions but can be readily removed with moderate acid, such as trifluoroacetic acid (TFA), to reveal a primary amine for subsequent conjugation steps.[5]

Q2: What are the best practices for storing and handling this reagent?

A2: To ensure the stability and reactivity of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine, follow these guidelines:

  • Storage: For long-term storage, keep the reagent tightly sealed at 5°C.[6] For short-term use, storage at room temperature is acceptable.[6] The compound is a solid and should be stored in a desiccator to protect it from moisture, which can degrade the reagent and interfere with future coupling reactions.

  • Handling: Before opening the container, always allow it to warm to room temperature in a desiccator.[6][7] This critical step prevents atmospheric moisture from condensing on the cold powder. When weighing and handling, use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, as the toxicological properties have not been thoroughly investigated.[8][9]

Q3: Which coupling reagents are most effective for activating the carboxylic acids on this molecule?

A3: The choice of coupling reagent is critical for achieving high efficiency. Due to the steric hindrance and electronic nature of the three carboxyl groups, standard carbodiimide-based methods are most common.

  • Carbodiimides (EDC/DIC): Water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a frequent choice, especially for reactions in aqueous-compatible solvents.[10][11] Diisopropylcarbodiimide (DIC) is suitable for purely organic solvents.[10][12]

  • Additives (HOBt/Oxyma): It is strongly recommended to use an additive with carbodiimides.[10] Additives like 1-Hydroxybenzotriazole (HOBt) or the safer, non-explosive alternative OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) react with the highly reactive O-acylisourea intermediate to form a more stable active ester.[10][13][14][15] This active ester is less prone to hydrolysis and side reactions, such as N-acylurea formation, and helps to suppress racemization.[10][13][14][15]

  • Uronium/Phosphonium Salts (HATU/PyBOP): For particularly difficult couplings, more potent reagents like HATU or PyBOP can be used.[11][12][16][17] These reagents are generally more expensive but offer higher reactivity and faster reaction times.[11][12][16][17]

Part 2: Troubleshooting Guide for Coupling Reactions

This section provides solutions to specific problems you may encounter when coupling the carboxylic acid groups of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine to an amine-containing molecule.

Problem 1: Low or No Coupling Yield

Q: My LC-MS analysis shows primarily unreacted starting materials. What are the potential causes, and how can I improve my coupling efficiency?

A: Low coupling yield is a frequent issue that can often be traced back to suboptimal reaction conditions or reagent quality. Here is a systematic approach to troubleshooting this problem.

  • Inactive Reagents: Carbodiimides like EDC are highly sensitive to moisture and can hydrolyze rapidly, rendering them inactive.[7]

    • Solution: Use a fresh bottle of EDC or one that has been properly stored in a desiccator. Always allow the reagent container to warm to room temperature before opening.[7] Prepare EDC solutions immediately before use.[18]

  • Incorrect pH: The pH of the reaction is critical. Carbodiimide activation of the carboxyl group is most efficient at a slightly acidic pH (4.5-6.0).[19][20] However, the subsequent attack by the primary amine nucleophile is most efficient at a slightly basic pH (7.2-8.5), where the amine is deprotonated.[19][20]

    • Solution (Two-Step pH Protocol):

      • Step 1 (Activation): Dissolve your N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine in a non-amine, non-carboxylate buffer like MES at pH 5.0-6.0.[19][21] Add EDC and NHS/Oxyma and allow the activation to proceed for 15-30 minutes at room temperature.[18][20]

      • Step 2 (Coupling): Add your amine-containing molecule and adjust the pH to 7.2-8.0 using a buffer like PBS or HEPES.[19] Avoid buffers with primary amines like Tris, which will compete in the reaction.[19]

  • Suboptimal Stoichiometry: Insufficient amounts of coupling reagents will lead to incomplete activation of the carboxyl groups.

    • Solution: Use a molar excess of coupling reagents. A good starting point is to use 1.5-3.0 equivalents of EDC and 1.2-1.5 equivalents of NHS/Oxyma relative to the number of carboxyl groups you intend to couple.[7][17]

  • Steric Hindrance: The target amine may be sterically hindered, or the N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine itself presents a crowded reactive center.

    • Solution: Increase the reaction time (up to 24 hours) and/or slightly increase the temperature (e.g., to 30-37°C), though be mindful that higher temperatures can also increase side reactions.[22] Consider using a more powerful coupling reagent like HATU, which is known to be effective for hindered couplings.[10]

Below is a logical workflow to diagnose and solve low-yield issues.

G start Start: Low Coupling Yield reagent_check Are EDC/NHS reagents fresh and anhydrous? start->reagent_check reagent_check->reagent_check activation_ph Is activation pH 4.5 - 6.0? reagent_check->activation_ph Yes activation_ph->activation_ph coupling_ph Is coupling pH 7.2 - 8.0? activation_ph->coupling_ph Yes coupling_ph->coupling_ph stoichiometry Is stoichiometry (EDC/NHS > 1.5 eq) correct? coupling_ph->stoichiometry Yes stoichiometry->stoichiometry time_temp Reaction time/temp sufficient? stoichiometry->time_temp Yes success Yield Improved time_temp->success Yes failure Consult Advanced Coupling Reagents (HATU) time_temp->failure No (Increase time/temp)

Troubleshooting workflow for low coupling efficiency.
Problem 2: Formation of Significant Side Products

Q: My crude reaction mixture shows multiple peaks by HPLC/LC-MS in addition to my desired product. What are these byproducts and how can I prevent them?

A: Side product formation is a common challenge in carbodiimide chemistry. Understanding the mechanisms behind these byproducts is key to suppressing them.

  • N-Acylurea: This is the most common byproduct in EDC-mediated couplings.[10][23] It forms when the highly reactive O-acylisourea intermediate rearranges intramolecularly instead of reacting with the amine or an additive.[23][24][25] This byproduct is stable and unreactive, representing a dead end for the activated carboxyl group.[10]

    • Prevention: The most effective strategy is to use an additive like NHS, HOBt, or Oxyma.[10] These additives rapidly trap the O-acylisourea to form a more stable active ester, which does not rearrange to N-acylurea.[14][15][26] Performing the reaction at a lower temperature (starting at 0°C and slowly warming to room temperature) can also disfavor the rearrangement pathway.[10][22]

  • Hydrolysis of Activated Ester: The active ester intermediate (e.g., NHS-ester) can be hydrolyzed by water, regenerating the carboxylic acid.

    • Prevention: Ensure all solvents and reagents are anhydrous.[7] While EDC/NHS chemistry can tolerate trace amounts of water, minimizing its presence improves efficiency.

  • Intra/Intermolecular Polymerization: If the molecule being coupled to the lysine derivative also contains a free carboxyl group, EDC can activate it, leading to self-condensation or polymerization.

    • Prevention: Use a two-step coupling protocol where the lysine derivative is activated with EDC/NHS first, followed by removal or quenching of excess EDC before adding the amine-containing molecule.[18][20] This ensures EDC is not present to activate other carboxyl groups.

Reagent/AdditiveClassKey Function & Characteristics
EDC CarbodiimideWater-soluble carboxyl activating agent. Prone to hydrolysis and N-acylurea side reaction.[10][11]
DIC CarbodiimideWater-insoluble carboxyl activating agent. Byproduct (DIU) is soluble in organic solvents.[11][12]
HOBt AdditiveReduces racemization and suppresses N-acylurea formation. Considered an explosive hazard when anhydrous.[10][13][14]
OxymaPure AdditiveSafer, non-explosive alternative to HOBt. Often provides higher yields and lower racemization.[10][13][15]
HATU Uronium SaltHighly efficient coupling reagent for difficult or sterically hindered couplings. Requires a non-nucleophilic base (e.g., DIPEA).[11][16][17]
Problem 3: Difficulty in Product Purification

Q: My crude product is proving difficult to purify via reverse-phase HPLC (RP-HPLC). The product co-elutes with byproducts or shows poor peak shape. What can I do?

A: The high polarity imparted by the three carboxyl groups can make purification challenging. Here are several strategies to improve separation.

  • Optimize RP-HPLC Conditions:

    • Mobile Phase: Standard RP-HPLC for peptides uses a water/acetonitrile gradient with 0.1% TFA. The TFA acts as an ion-pairing agent, masking the charge on the carboxylates and improving retention and peak shape.[27]

    • Gradient: Use a shallow gradient (e.g., 0.5-1% increase in acetonitrile per minute) to maximize the resolution between your product and closely eluting impurities.[28]

    • Column Chemistry: If a standard C18 column fails, try a different stationary phase. A C8 column is less hydrophobic and may provide different selectivity. Phenyl-hexyl phases can offer alternative selectivity through pi-pi interactions.

  • Aqueous Workup Before HPLC: A simple liquid-liquid extraction can remove many common impurities before chromatography, reducing the burden on the HPLC column.[7][22]

    • Procedure: After the reaction is complete, quench it and remove the organic solvent. Redissolve the residue in a solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid or cold 1N HCl) to remove basic impurities and unreacted amines, followed by a mild base (e.g., saturated sodium bicarbonate) to remove acidic impurities like HOBt/Oxyma and unreacted starting material.[22] The water-soluble EDC-urea byproduct will be removed in the aqueous layers.[7][22]

  • Orthogonal Chromatography: If RP-HPLC alone is insufficient, consider a two-step purification strategy using a different separation mechanism.[29][30][31]

    • Ion-Exchange Chromatography (IEX): Given the multiple anionic carboxylate groups, Anion-Exchange Chromatography (AEX) can be a powerful first step. The crude mixture is loaded onto the column, and elution is performed with an increasing salt gradient. This separates molecules based on charge, which is an orthogonal property to the hydrophobicity-based separation of RP-HPLC.[29][30]

Part 3: Experimental Protocols

Protocol 1: General Procedure for EDC/Oxyma Coupling in Organic Solvent

This protocol provides a general methodology for coupling N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine to a primary amine in an organic solvent like DMF.

  • Preparation: Under an inert atmosphere (N₂ or Argon), dissolve N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (1.0 eq) and OxymaPure (1.2 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC•HCl (1.5 eq) and stir the mixture at 0°C for 30 minutes. Monitor the formation of the active ester by TLC or LC-MS if desired.

  • Coupling: In a separate flask, dissolve the primary amine (1.1 eq) in a minimum amount of anhydrous DMF. If the amine is a hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq).[22]

  • Reaction: Slowly add the amine solution to the activated carboxylic acid mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.[22]

  • Monitoring: Monitor the consumption of the limiting reagent by TLC or LC-MS.[7][22]

  • Workup & Purification:

    • Remove DMF under reduced pressure.

    • Dilute the residue with ethyl acetate or dichloromethane.

    • Perform aqueous washes as described in the purification section above (mild acid, mild base, brine).[22]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC.

G cluster_activation Activation Step (0°C) cluster_coupling Coupling Step (RT) cluster_purification Purification a Dissolve Lysine Derivative & Oxyma in Anhydrous DMF b Add EDC a->b c Stir for 30 min b->c e Add Amine to Activated Mixture c->e d Prepare Amine Solution (+ Base if salt) d->e f Stir 12-24h e->f g Aqueous Workup (Acid/Base Washes) f->g h Column Chromatography g->h i Characterize Product h->i

General workflow for a two-part coupling reaction.

References

  • Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • BenchChem. An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU.
  • BenchChem. OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis.
  • Royal Society of Chemistry. RSC Advances.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).
  • AAPPTec. Handling and Storage of Peptides - FAQ.
  • BenchChem. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. PMC. (2023).
  • BenchChem. Troubleshooting low yield in Lipoamide chemical synthesis.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC.
  • Coupling of substances containing a primary amine to hyaluronan via carbodiimide-mediated amidation. Diva-Portal.org.
  • ResearchGate. Formation of an N-acylurea from the O-acylisourea formed upon reaction....
  • BenchChem. Technical Support Center: Optimizing EDC/NHS Coupling to 7-amino-heptanethiol.
  • BenchChem. Troubleshooting low yield in L-alaninamide coupling reactions.
  • AAPPTec. Coupling Reagents - Peptides.
  • Patsnap Eureka. Optimize Amide Bond Formation for Increased Yield Efficiency. (2026).
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025).
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025).
  • BenchChem. An In-depth Technical Guide to Boc-Lys(Boc)-OSu: Structure, Mechanism, and Applications.
  • ChemicalBook. N2,N2-Bis(carboxyMethyl) N6-Boc-L-lysine synthesis.
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (2011).
  • Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Reddit. Tips and tricks for difficult amide bond formation?. (2021).
  • Optimizing Peptide Coupling: Key Techniques.
  • Thermo Fisher Scientific. instructions - edc.
  • Santa Cruz Biotechnology. N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine | CAS 113231-04-2.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • G-Biosciences. N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine.
  • Bio-Works. Peptide purification.
  • Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • BenchChem. An In-depth Technical Guide on the Safety and Handling of Mal-NH-Boc.
  • Google Patents. WO2001010851A1 - Process for the preparation of lysine-carboxyanhydride intermediates in the synthesis of lisinopril.
  • Royal Society of Chemistry. CHAPTER 4: Amide Bond Formation. (2022).
  • BOC Sciences. Non-Natural Lysine Derivatives in Drug Delivery and Bioconjugation. (2026).
  • Sigma-Aldrich. BOC-ON.
  • ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025).
  • R Discovery. Purification of Synthetic Peptides Using a Catching Full-Length Sequence by Polymerization Approach. (2014).
  • Astral Scientific. N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine.
  • Royal Society of Chemistry. Chapter Lysine bioconjugation on native albumin with a sulfonyl acrylate reagent Maria J. Matos,1 Gonzalo Jiménez-Osés2 and Go.
  • TCI Chemicals. N2,N2-Bis(carboxymethyl)-L-lysine | 113231-05-3.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Neuland Labs. Overcoming Challenges in Complex Peptide Purification. (2018).
  • HPLC Analysis and Purification of Peptides. PMC.
  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.
  • Learning Hub. The Role of Peptide Purification in Modern Drug Discovery Research.
  • Waters Corporation. Peptide Isolation & Purification Techniques.
  • Royal Society of Chemistry. Experimental Procedures.

Sources

Troubleshooting

"N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine" stability in different solvents

Technical Support Center: N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine A Guide to Solvent Stability and Experimental Best Practices Welcome to the technical support guide for N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine. As a ke...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine

A Guide to Solvent Stability and Experimental Best Practices

Welcome to the technical support guide for N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine. As a key reagent in bioconjugation, drug delivery, and diagnostic tool development, understanding its stability is paramount to the success and reproducibility of your experiments. This guide, prepared by our Senior Application Scientists, provides in-depth answers to common stability questions, troubleshooting advice for potential issues, and validated protocols to help you navigate your research with confidence.

The Molecule at a Glance: Structure and Reactivity

N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine is a derivative of the amino acid L-lysine, modified with two key functional groups that dictate its chemical behavior:

  • N2,N2-Bis(carboxymethyl) group: Also known as a nitrilotriacetic acid (NTA) moiety, this group is a powerful metal-ion chelator. Its properties are influenced by pH due to the protonation state of its three carboxyl groups.[1][2]

  • N6-Boc group: The epsilon-amino group of the lysine side chain is protected by a tert-butoxycarbonyl (Boc) group. This group is intentionally designed to be stable under many conditions but labile under acid, allowing for controlled deprotection.[][4][5]

The interplay between these groups determines the molecule's stability profile across different chemical environments.

Figure 1: Key functional groups of the molecule.

Frequently Asked Questions (FAQs) on Stability & Handling

This section addresses the most common queries our team receives regarding the use of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine in the lab.

Q1: What are the ideal storage and handling conditions for this compound?

Answer: For maximum shelf-life, the compound should be stored as a solid under desiccated conditions at -20°C.[6][7] Once in solution, its stability becomes highly dependent on the solvent and pH. We strongly recommend preparing solutions fresh for each experiment. If short-term storage of a stock solution is necessary, aliquot and store at -80°C to minimize freeze-thaw cycles, which can introduce moisture and degrade the compound.[7]

Q2: How does solution pH affect the stability? This seems to be the most critical factor.

Answer: You are correct; pH is the single most important factor governing the stability of this molecule due to the acid-labile Boc group.

  • Acidic Conditions (pH < 4): HIGHLY UNSTABLE. The Boc protecting group is rapidly and irreversibly cleaved under acidic conditions.[][5] This is the primary degradation pathway and will result in the formation of N2,N2-Bis(carboxymethyl)-L-lysine, exposing the epsilon-amine. Avoid acidic buffers or reagents if the integrity of the Boc group is required for your application.

  • Neutral to Mildly Basic Conditions (pH 7.0 - 9.0): OPTIMAL STABILITY. The molecule exhibits the best stability in this range. The Boc group is robust and stable against bases and most nucleophiles.[][4][5] This pH window is ideal for most bioconjugation reactions involving the NTA moiety.

  • Strongly Basic Conditions (pH > 10): USE WITH CAUTION. While the Boc group itself is stable, prolonged exposure to high pH can promote other, slower degradation reactions of the lysine backbone or hydrolysis of other functional groups in complex reaction mixtures. For most applications, there is no advantage to exceeding a pH of 9.0.

Q3: What is the expected stability in common organic solvents?

Answer: Solubility and stability in organic solvents are dictated by the molecule's overall hydrophobic character, conferred by the Boc group.[4][8]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): The compound has excellent solubility in these solvents, which are ideal for preparing high-concentration stock solutions.[9] Stability is generally high, provided the solvents are anhydrous and free of acidic impurities.

  • Chlorinated Solvents (e.g., Dichloromethane - DCM): Good solubility and stability are observed in DCM.[9] It is a common choice during synthetic procedures.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol):

    • Water: The compound has limited solubility in pure water due to the hydrophobic Boc group.[8][9] It is typically dissolved in an aqueous buffer within the optimal pH range (7-9).

    • Alcohols: Solubility is moderate. While generally compatible for short-term use, long-term stability in alcohols should be experimentally verified, as trace acidity can cause slow degradation.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The compound is expected to have very poor solubility and is not recommended for use with these solvents.

Q4: What is the primary degradation product I should watch for?

Answer: The most common degradation product is N2,N2-Bis(carboxymethyl)-L-lysine , which results from the acid-catalyzed cleavage of the Boc group. This exposes the N6-amino group. Analytically, this can be observed as a new, more polar peak in a reverse-phase HPLC chromatogram and a corresponding mass change in LC-MS analysis.

DegradationPathway Molecule N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine Degraded N2,N2-Bis(carboxymethyl)-L-lysine (Boc Cleaved) Molecule->Degraded  Acidic Conditions (pH < 4) (e.g., TFA, HCl)   Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A 1. Prepare Stock Solution (Compound in DMSO) B 2. Dilute Stock into Test Solvent/Buffer A->B C 3. Take T=0 Sample B->C D 4. Incubate at Desired Temperature C->D E 5. Collect Samples at Time Points (T=x) D->E F 6. Quench & Dilute All Samples E->F G 7. Analyze by RP-HPLC F->G H 8. Plot % Compound Remaining vs. Time G->H

Figure 3: Workflow for a typical stability study.

Summary Data Table: Stability at a Glance

Solvent / ConditionRelative StabilityKey Considerations & Causality
Solid, -20°C, Desiccated Excellent Optimal state for long-term storage, minimizing hydrolysis and thermal degradation. [6][10]
Aqueous Buffer (pH 7.0 - 9.0) Good The Boc group is stable in neutral to basic conditions, making this ideal for applications. [][4]
Aqueous Buffer (pH < 4.0) Very Poor Acid-catalyzed hydrolysis rapidly cleaves the Boc protecting group, leading to complete degradation. [][5]
DMF, DMSO (Anhydrous) Excellent Good solubility and high stability make these ideal for preparing concentrated stock solutions. [9]
DCM Excellent A common, non-reactive solvent for this class of molecules. [9]
Methanol, Ethanol Moderate Generally acceptable for short-term use, but long-term storage is not recommended without validation due to potential for trace acid contamination.

References

  • MSDS for N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine.
  • Quora. (2017, May 14). What are the factors which affect the stability of chelates? [Online forum post]. Retrieved from [Link]

  • Fiveable. (2025, August 15). Chelate effect Definition. Inorganic Chemistry II Key. Retrieved from [Link]

  • The Chem Connections Homepage. The substance containing two or more donar atoms and forms ring structure with metal is called as chelate. Retrieved from [Link]

  • Scribd. Understanding the Chelate Effect. Retrieved from [Link]

  • Dow. (2018, May). VERSENETM Chelating Agents. Retrieved from [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • Semantic Scholar. pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Retrieved from [Link]

  • ResearchGate. NTA-METAL COMPLEXES STABILITY CONSTANTS. Retrieved from [Link]

  • ResearchGate. (2026, February 14). pH effect on stability and kinetics degradation of nitazoxanide in solution. Retrieved from [Link]

  • ResearchGate. Microbial pathways for the synthesis and degradation of l-lysine.... Retrieved from [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • PubMed. (2002, July 1). Development and characterization of Ni-NTA-bearing microspheres. Retrieved from [Link]

  • PubMed. (2013, September 15). Simultaneous analysis of Nε-(carboxymethyl)lysine, reducing sugars, and lysine during the dairy thermal process. Retrieved from [Link]

  • PMC. Multiple and Interconnected Pathways for l-Lysine Catabolism in Pseudomonas putida KT2440. Retrieved from [Link]

  • ResearchGate. N ϵ -(carboxymethyl)lysine: A Review on Analytical Methods, Formation, and Occurrence in Processed Food, and Health Impact. Retrieved from [Link]

  • Familias GA. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Separation of Lysine, Dilysine and Trilysine on BIST B+ Column. Retrieved from [Link]

  • PubMed. (2006, December 15). Facile Synthesis of Multivalent Nitrilotriacetic Acid (NTA) and NTA Conjugates for Analytical and Drug Delivery Applications. Retrieved from [Link]

  • MDPI. Untargeted Metabolomics Uncovers the Essential Lysine Transporter in Toxoplasma gondii. Retrieved from [Link]

  • MDPI. Lysine Metabolism: Pathways, Regulation, and Biological Significance. Retrieved from [Link]

  • Semantic Scholar. (2023, October 5). Determination of Nε-(1-Carboxymethyl)-L-Lysine in brewing soy sauce by ultrahigh performance liquid chromatography couple. Retrieved from [Link]

  • ResearchGate. (2008, May). Determination of N ??-(carboxymethyl)lysine in food systems by ultra performance liquid chromatography-mass spectrometry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for "N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine" Modified Peptides

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic and chemical challenges associated with purifying peptides modified with N2,N2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic and chemical challenges associated with purifying peptides modified with N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (CAS: 752200-93-4)[1].

This specialized amino acid building block is highly valued in drug development for introducing a nitrilotriacetic acid (NTA) moiety—a powerful metal chelator—into a peptide sequence while temporarily masking the epsilon-amine with an acid-sensitive tert-butyloxycarbonyl (Boc) group[2]. The juxtaposition of a strong metal chelator and an acid-labile protecting group requires a highly controlled, causality-driven approach to High-Performance Liquid Chromatography (HPLC).

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my NTA-modified peptide eluting as a broad, split, or tailing peak on standard RP-HPLC? Causality & Expert Insight: The N2,N2-bis(carboxymethyl) group acts as a tetradentate chelator. During reverse-phase HPLC, this NTA moiety aggressively scavenges trace heavy metals (e.g., Fe³⁺, Ni²⁺, Cr³⁺) from the stainless steel tubing, pump heads, and column frits[3]. Because the metal-bound (holo) and metal-free (apo) peptides possess different polarities and three-dimensional conformations, they partition differently on the C18 stationary phase. This dual-state population results in severe peak splitting or tailing[3]. Resolution: You must suppress in-column metal chelation. This is achieved by hardware passivation or by adding a competitive chelator to the mobile phase (See Protocol A).

Q2: LC-MS analysis of my purified fraction shows a major byproduct with a mass difference of -100 Da. What happened? Causality & Expert Insight: A mass loss of exactly 100 Da corresponds to the unintended cleavage of the tert-butoxycarbonyl (Boc) protecting group. While the Boc group is generally stable in the 0.1% Trifluoroacetic acid (TFA) used during the HPLC run, the degradation occurs during solvent evaporation or lyophilization[4]. As water and acetonitrile sublimate, the non-volatile TFA concentrates locally in the frozen matrix. This drastically drops the pH, catalyzing the acidolytic cleavage of the Boc group[5]. Resolution: If the Boc group must be retained for downstream coupling, you must replace TFA with a milder, volatile buffer system (See Protocol B) or strictly neutralize the fractions prior to lyophilization[4].

Q3: The protected peptide exhibits severe aggregation and poor solubility in standard HPLC injection buffers. How can I load it without clogging the column? Causality & Expert Insight: The molecule is highly amphipathic. The N6-Boc group is extremely hydrophobic, while the free carboxymethyl groups at the N-terminus are highly polar and can form zwitterionic networks or inter-molecular hydrogen bonds, leading to isoelectric precipitation. Resolution: Dissolve the crude peptide in a chaotropic solvent such as 6M Guanidine-HCl, or use a small percentage of fluorinated solvents like Hexafluoro-2-propanol (HFIP) before diluting with mobile phase A.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: HPLC System Passivation for Metal-Chelating Peptides

Objective: Strip trace metals from the HPLC fluidics to prevent peak splitting of NTA-peptides. This protocol validates itself by yielding a stable, flat baseline at 214 nm post-wash.

  • System Preparation: Remove the analytical C18 column and replace it with a zero-dead-volume union.

  • Acid Wash: Flush the entire HPLC system (pumps, autosampler, detector flow cell) with 30% Nitric Acid (HNO₃) at 1.0 mL/min for 30 minutes. (Caution: Ensure no organic solvents are present to prevent exothermic reactions).

  • Neutralization: Flush with HPLC-grade water until the pH of the waste line returns to neutral (~30-45 minutes).

  • Hardware Substitution: Reinstall the C18 column. For NTA-peptides, a PEEK-lined column with titanium or PEEK frits is strictly required.

  • Column Conditioning: Pre-condition the column by injecting 3-5 column volumes of 10 mM EDTA, followed by a thorough wash with your standard mobile phase to remove unbound EDTA.

Protocol B: Boc-Sparing RP-HPLC Method

Objective: Purify the peptide without compromising the acid-sensitive N6-Boc group during lyophilization.

  • Buffer Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate (NH₄OAc) in Water, adjusted to pH 5.5.

    • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Water (90:10).

  • Chromatography: Perform the gradient elution. The mildly acidic pH (5.5) is sufficient to maintain reproducible retention times by protonating the carboxymethyl groups without risking Boc cleavage[4].

  • Fraction Handling: Collect fractions and immediately flash-freeze them in liquid nitrogen to halt any potential hydrolysis.

  • Lyophilization: Lyophilize directly. Ammonium acetate will sublimate completely under a high vacuum, leaving the intact, Boc-protected NTA-peptide as a fluffy white powder. Verify the intact mass (+Boc) via LC-MS.

Part 3: Data Presentation

Table 1: Chromatographic Behavior and Boc Stability vs. Mobile Phase Additives

Mobile Phase AdditivePeak Shape (NTA-Peptide)Boc Stability (Post-Lyophilization)Recommended Use Case
0.1% TFA Poor (Splitting/Tailing)Low (Significant -100 Da byproduct)Fully deprotected peptides only
0.1% TFA + 10 µM EDTA Excellent (Sharp)LowFully deprotected metal-sensitive peptides
0.1% Formic Acid Moderate (Slight broadening)High (Intact)LC-MS analysis of protected intermediates
10 mM NH₄OAc (pH 5.5) Good (Sharp)Excellent (Intact)Preparative purification of Boc-peptides

Part 4: Visualization of Workflows and Mechanisms

G A NTA-Peptide Injection B Stainless Steel Fluidics (Fe3+, Ni2+ source) A->B C In-column Metal Chelation B->C F System Passivation (EDTA Wash / PEEK) B->F Intervention D Mixed Species (Apo + Holo Peptide) C->D E Peak Splitting / Tailing D->E G Uniform Apo-Peptide F->G H Sharp Chromatographic Peak G->H

Caption: Logical relationship of metal-induced peak splitting and the passivation resolution.

Workflow Start Crude Boc-Peptide Standard Standard HPLC (0.1% TFA) Start->Standard Optimized Optimized HPLC (10mM NH4OAc) Start->Optimized Lyo_TFA Lyophilization (TFA Concentrates) Standard->Lyo_TFA Fail Boc Deprotection (-100 Da) Lyo_TFA->Fail Lyo_Opt Lyophilization (Volatile/Mild) Optimized->Lyo_Opt Success Intact Boc-Peptide Recovered Lyo_Opt->Success

Caption: Experimental workflow comparing standard vs. Boc-sparing purification strategies.

References

  • Title: N2,N2-Bis(carboxymethyl)
  • Title: Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
  • Title: Why my BOC-protected compounds got deprotected during evaporation?
  • Source: DCU Research Repository (DORAS)
  • Title: Hexahistidine-Tag-Specific Optical Probes for Analyses of Proteins and Their Interactions Source: PMC - NIH URL

Sources

Troubleshooting

Avoiding side reactions during the synthesis of "N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine"

Welcome to the Technical Support Center for the synthesis of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (CAS: 752200-93-4). This molecule is a critical building block for generating Nitrilotriacetic acid (NTA) derivatives,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (CAS: 752200-93-4). This molecule is a critical building block for generating Nitrilotriacetic acid (NTA) derivatives, His-tag binding lipids, and functionalized chelators [1].

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the thermodynamic and kinetic causality behind the synthesis, providing you with a self-validating protocol and an advanced troubleshooting desk to resolve complex side reactions such as racemization, Boc-deprotection, and incomplete alkylation.

Module 1: Mechanistic Overview & Route Selection

Synthesizing N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine requires the bis-alkylation of the α -primary amine of H-Lys(Boc)-OH. Researchers typically choose between two primary pathways: Direct Alkylation (using bromoacetic acid) and Reductive Amination (using glyoxylic acid).

Understanding the mechanistic pitfalls of each route is the first step in avoiding side reactions.

G cluster_alkylation Route A: Direct Alkylation cluster_reductive Route B: Reductive Amination Start H-Lys(Boc)-OH (Primary Amine) Alk1 Bromoacetic Acid NaOH (pH 10-11) Start->Alk1 Red1 Glyoxylic Acid NaBH3CN (pH 6.0) Start->Red1 Side1 Racemization & Over-alkylation Alk1->Side1 High pH / Heat Intermediate Mono-carboxymethyl Intermediate Alk1->Intermediate Side2 Mono-alkylation (Incomplete) Red1->Side2 Reagent Depletion Red1->Intermediate Product N2,N2-Bis(carboxymethyl)- N6-Boc-L-lysine Intermediate->Product Excess Reagent + Time

Synthesis Pathways for N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine and associated side reactions.

Quantitative Route Comparison
ParameterRoute A: Direct AlkylationRoute B: Reductive Amination
Reagents Bromoacetic acid, NaOH/KOHGlyoxylic acid, NaBH₃CN, Buffer
Typical Yield 40% – 60%75% – 90%
Primary Side Reactions Racemization, Quaternary ammonium saltsIncomplete reaction (Mono-alkylation)
pH Control Highly Basic (pH > 10)Mildly Acidic (pH 5.5 – 6.5)
Stereochemical Integrity High risk of epimerization at α -carbonCompletely preserved

Recommendation: For drug development and high-precision biochemical probes, Route B (Reductive Amination) is strongly preferred to maintain the L-lysine stereocenter and avoid harsh alkaline conditions [2].

Module 2: Self-Validating Protocol (Reductive Amination)

This protocol is designed as a self-validating system. By verifying the specific checkpoints, you ensure the thermodynamic conditions are met before proceeding, eliminating downstream failures.

Step 1: Reagent Preparation

  • Dissolve 1.0 equivalent of H-Lys(Boc)-OH in 0.1 M Sodium Phosphate buffer.

  • Validation Checkpoint: Ensure complete dissolution. A cloudy solution indicates premature Boc-deprotection or poor buffer capacity.

Step 2: Imine Formation

  • Add 4.0 equivalents of Glyoxylic acid monohydrate.

  • Critical Causality Step: Adjust the pH to exactly 6.0 using 2M NaOH.

    • Why? The amine must be partially unprotonated to act as a nucleophile and attack the aldehyde. However, the solution must remain acidic enough to protonate the resulting hemiaminal, driving the dehydration to form the reactive iminium ion.

Step 3: Selective Reduction

  • Cool the reaction to 0°C. Slowly add 3.0 equivalents of Sodium cyanoborohydride (NaBH₃CN) in small portions.

    • Why? NaBH₃CN is highly selective. At pH 6.0, it rapidly reduces the transient iminium ion but reacts very slowly with the free aldehyde of glyoxylic acid, preventing the wasteful formation of glycolic acid.

Step 4: Reaction & Monitoring

  • Stir at room temperature for 24 hours.

  • Validation Checkpoint: Pull an aliquot for LC-MS. The reaction is complete when the mass peak for the mono-alkylated intermediate ( [M+H]+≈305 ) is completely replaced by the target product ( [M+H]+≈363 ).

Step 5: Controlled Workup

  • Cool to 0°C and carefully acidify to pH 2.5 using cold 1M Citric Acid.

  • Extract rapidly with Ethyl Acetate (3x). Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Module 3: Troubleshooting Desk & FAQs

Issue 1: Loss of the Boc Protecting Group

Q: My LC-MS shows a dominant mass of 263 [M+H]+ instead of 363. Where did my Boc group go? A: You are observing a mass loss of 100 Da, which corresponds to the complete cleavage of the tert-butoxycarbonyl (Boc) group. This is a classic side reaction caused by over-acidification during the final workup. The Boc group is highly sensitive to strong acids, which catalyze the formation of a stable tert-butyl carbocation, leading to deprotection.

  • The Fix: Never use strong mineral acids (like concentrated HCl or TFA) for the workup. Use cold 1M Citric Acid or dilute NaHSO₄, and strictly monitor the pH with a calibrated meter. Do not let the pH drop below 2.5. Perform the extraction immediately on ice to minimize the time the molecule spends in an acidic aqueous environment.

Issue 2: Stalled Reaction (Incomplete Alkylation)

Q: My reaction stalls at the mono-carboxymethylated intermediate. Adding more time doesn't help. How do I drive it to completion? A: The first alkylation converts the primary amine into a secondary amine. This secondary amine is significantly more sterically hindered and electronically deactivated, making the second imine formation much slower.

  • The Fix: Time alone will not overcome the activation energy barrier if the reagents are depleted. Glyoxylic acid is prone to hydration and side reactions. You must ensure a massive excess of glyoxylic acid (at least 4 to 5 equivalents total) and NaBH₃CN. If stalling occurs, spike the reaction with an additional 1.0 eq of glyoxylic acid and 0.5 eq of NaBH₃CN at the 12-hour mark, ensuring the pH is re-adjusted to 6.0.

Issue 3: Severe Racemization

Q: I used the bromoacetic acid route (Route A) and my chiral HPLC shows a racemic mixture. Why did this happen? A: In the direct alkylation route, driving the sterically hindered second alkylation requires elevated temperatures and a highly basic environment (pH > 11). Under these harsh conditions, the α -proton of the lysine derivative becomes sufficiently acidic to be abstracted by the base, forming a planar enolate intermediate. When it reprotonates, it does so from either face, destroying the L-stereocenter.

  • The Fix: Abandon the bromoacetic acid route if stereochemical purity is critical. Switch to the reductive amination protocol outlined above, which operates at pH 6.0—well below the threshold required for α -deprotonation [3].

Issue 4: Difficulties in Purification

Q: The product is highly polar and streaks on silica gel. How can I remove the excess glyoxylic acid and inorganic salts? A: N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine contains three carboxylic acids and a tertiary amine, making it highly zwitterionic and unsuitable for normal-phase silica chromatography.

  • The Fix:

    • Extraction Method: The pH 2.5 extraction into ethyl acetate usually leaves the highly polar inorganic salts and most of the unreacted glyoxylic acid in the aqueous phase.

    • Chromatography: If further purification is needed, use Reverse-Phase HPLC (C18 column) with a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

    • Precipitation: Alternatively, dissolve the crude mixture in a minimal amount of methanol and precipitate the pure product by adding a large volume of ice-cold diethyl ether.

References

  • Porath, J., et al.
Optimization

"N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine" deprotection in the presence of sensitive groups

Title: Technical Support Center: N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine Deprotection Strategies Introduction: N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (CAS: 752200-93-4) is a critical bifunctional building block[1]. It...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine Deprotection Strategies

Introduction: N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (CAS: 752200-93-4) is a critical bifunctional building block[1]. It features an α -amino group alkylated with two carboxymethyl groups—forming a nitrilotriacetic acid (NTA) chelator moiety—and an ϵ -amino group protected by a tert-butyloxycarbonyl (Boc) group[2]. Researchers frequently use this molecule to synthesize Ni-NTA functionalized lipids, peptides, and fluorophores for His-tag protein capture[3].

However, removing the N6-Boc group becomes a significant challenge when the molecule is conjugated to payloads containing acid-sensitive functionalities (e.g., acetals, trityl groups, or certain esters)[4]. This support center provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to achieve selective Boc deprotection without compromising molecular integrity.

Section 1: Frequently Asked Questions (FAQs) - Mechanistic Insights

Q1: Why is standard TFA deprotection problematic for some N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine conjugates? A1: Standard deprotection relies on 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[5]. While the three free carboxylic acids of the NTA moiety are stable under these conditions, the harsh acidity can cleave sensitive groups on the conjugated payload. Furthermore, the tert-butyl cation generated during Boc cleavage can alkylate nucleophilic residues if appropriate scavengers (like triisopropylsilane, TIPS) are not used[4].

Q2: How do the free carboxylic acids affect the reaction and workup? A2: The N2,N2-bis(carboxymethyl) group contains three free carboxylic acids. Upon removal of the Boc group, the ϵ -amine becomes protonated, forming a highly polar zwitterion. This drastically alters solubility, often causing the product to precipitate out of organic solvents like DCM[6]. It also makes traditional aqueous-organic extraction difficult, necessitating reverse-phase HPLC or cation-exchange chromatography for purification.

Q3: Can I selectively deprotect the Boc group in the presence of tert-butyl esters? A3: This is notoriously difficult because both rely on the same acid-catalyzed generation of a tert-butyl cation. However, Lewis acid-mediated methods (e.g., ZnBr2​ in DCM) or carefully controlled mild acids (e.g., aqueous phosphoric acid) can sometimes offer kinetic differentiation, though yields may vary[5].

Section 2: Deprotection Strategy Workflow

To assist in selecting the optimal protocol based on your conjugate's sensitivity, consult the decision matrix below:

G Start Analyze Sensitive Groups in Conjugate Q1 Are highly acid-labile groups (e.g., acetals, trityl) present? Start->Q1 Q2 Are moderately acid-sensitive groups (e.g., benzyl esters) present? Q1->Q2 No Sol1 Protocol B: Lewis Acid (ZnBr2 in DCM) Q1->Sol1 Yes Sol4 Protocol C: Thermal Microwave in H2O Q1->Sol4 Extreme Sensitivity Sol2 Protocol A: Mild Acid (85% H3PO4 or 4M HCl) Q2->Sol2 Yes Sol3 Standard Conditions (50% TFA in DCM) Q2->Sol3 No

Figure 1: Decision tree for selecting Boc deprotection conditions based on substrate sensitivity.

Section 3: Self-Validating Experimental Protocols

The following methodologies are designed with built-in validation steps to ensure causality and reproducibility.

Protocol A: Mild Acidic Deprotection (Aqueous Phosphoric Acid) Mechanism: Phosphoric acid provides a sufficiently low pH to protonate the Boc carbonyl, facilitating cleavage, but lacks the extreme Hammett acidity function of TFA, thereby preserving moderately sensitive groups like benzyl esters[4].

  • Preparation: Dissolve the N6-Boc-protected conjugate (0.1 mmol) in 2 mL of THF.

  • Reaction: Add 0.5 mL of 85 wt% aqueous H3​PO4​ dropwise at room temperature[5].

  • Validation Step (Monitoring): Monitor via LC-MS. The disappearance of the starting material mass ( [M+H]+ ) and the appearance of the [M−100+H]+ peak (loss of Boc) confirms progress.

  • Work-up: Neutralize carefully with saturated aqueous NaHCO3​ until pH reaches ~6.0. Caution: Do not over-basify, as the free NTA carboxylic acids will become fully deprotonated and highly water-soluble.

  • Isolation: Lyophilize the aqueous mixture and purify via preparative HPLC.

Protocol B: Lewis Acid-Mediated Deprotection ( ZnBr2​ ) Mechanism: Zinc bromide acts as a mild Lewis acid that coordinates to the Boc carbonyl oxygen, weakening the C-O bond without generating free protons, thus protecting highly acid-labile acetals.

  • Preparation: Dissolve the conjugate (0.1 mmol) in anhydrous DCM (3 mL) under an argon atmosphere.

  • Reaction: Add ZnBr2​ (0.3 mmol, 3 equivalents). Stir at room temperature for 12-24 hours.

  • Validation Step (Precipitation): As the Boc group is removed, the resulting zwitterionic NTA-lysine derivative typically precipitates from the DCM. The formation of a fine white suspension is a visual indicator of successful deprotection.

  • Work-up: Add a small amount of methanol to solubilize the suspension, filter through a short pad of Celite to remove zinc salts, and concentrate under reduced pressure.

Protocol C: Thermal/Microwave Deprotection (Green Chemistry) Mechanism: High-temperature water acts as a mild acid due to its increased ion product ( Kw​ ) at elevated temperatures. This enables Boc cleavage without any added chemical reagents, offering supreme orthogonality[6].

  • Preparation: Suspend the conjugate (0.1 mmol) in 3 mL of ultra-pure water in a microwave-safe vial.

  • Reaction: Heat in a microwave reactor at 150°C for 10-15 minutes[6].

  • Validation Step (Solubility Change): The starting material may be partially insoluble in water. Upon successful deprotection, the zwitterionic product will dissolve completely, yielding a clear solution.

  • Work-up: Directly lyophilize the clear solution. No neutralization or extraction is required.

Section 4: Quantitative Data & Condition Comparison

To aid in experimental design, the table below summarizes the causality between reaction conditions and functional group tolerance.

Deprotection MethodReagent & SolventTemp (°C)TimeTypical YieldOrthogonality / Tolerated Groups
Standard Acid 50% TFA / DCM0 to 251-2 h>95%Poor. Cleaves trityl, acetals, t-butyl esters.
Mild Acid 85% H3​PO4​ / THF254-8 h80-90%Moderate. Tolerates benzyl esters, some silyl ethers.
Lewis Acid ZnBr2​ / DCM2512-24 h75-85%Good. Tolerates acetals, some t-butyl esters.
Thermal/MW H2​O (Microwave)15010-15 min85-95%Excellent. Tolerates most acid-labile groups.

Section 5: Advanced Troubleshooting Guide

Issue: Incomplete Deprotection or Slow Kinetics

  • Root Cause: The NTA moiety's free carboxylic acids can form intramolecular hydrogen bonds with the Boc group, sterically hindering the attack of the acid or Lewis acid.

  • Solution: Increase the reaction temperature slightly (e.g., from 25°C to 40°C) or add a polar aprotic co-solvent like DMF to disrupt intramolecular hydrogen bonding.

Issue: Metal Contamination in the Final Product

  • Root Cause: The N2,N2-bis(carboxymethyl) group is a potent chelator (similar to EDTA/NTA)[3]. It will scavenge trace metals (Fe, Cu, Zn) from spatulas, needles, or glassware during the workup.

  • Solution: Use plastic spatulas and PTFE-coated needles. Wash all glassware with 0.1 M EDTA followed by extensive ultra-pure water rinsing prior to use.

Issue: Unwanted Alkylation Side-Products

  • Root Cause: The tert-butyl cation released during Boc cleavage reacts with nucleophilic sites (e.g., methionine, tryptophan, or free amines) on the payload[5].

  • Solution: Incorporate a carbocation scavenger cocktail. Adding 2.5% Triisopropylsilane (TIPS) and 2.5% water to the acidic deprotection mixture will irreversibly trap the tert-butyl cation.

References

  • Thaqi, A., McCluskey, A., & Scott, J. L. (2008). A mild Boc deprotection and the importance of a free carboxylate. Tetrahedron Letters. Retrieved from [Link]

  • PLoS ONE. (2014). Synthesis of Non-linear Protein Dimers through a Genetically Encoded Thiol-ene Reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Reaction Monitoring for N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine Synthesis

Welcome to the Technical Support Center. N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (CAS 752200-93-4) is a highly specialized building block predominantly used in the synthesis of nitrilotriacetic acid (NTA) derivatives fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (CAS 752200-93-4) is a highly specialized building block predominantly used in the synthesis of nitrilotriacetic acid (NTA) derivatives for His-tag protein purification, radiometal chelation, and PROTAC development [1].

Monitoring its synthesis—typically via the alkylation of N6-Boc-L-lysine with bromoacetic acid—presents unique chromatographic challenges. This guide is engineered to help researchers troubleshoot issues related to its extreme polarity, lack of a strong UV chromophore, and potent metal-chelating properties.

Part 1: Core Workflow & Reaction Logic

G SM N6-Boc-L-Lysine Mono Mono-alkylated Intermediate SM->Mono + Reagent HPLC HPLC-MS/CAD Monitoring SM->HPLC Reagent Bromoacetic Acid (Alkaline pH) Reagent->Mono Bis N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (Target) Mono->Bis + Reagent Mono->HPLC Side Over-alkylation / Degradation Bis->Side Excess Reagent Bis->HPLC Side->HPLC

Reaction pathway for N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine synthesis and HPLC monitoring.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my target product eluting in the void volume despite using a C18 column? Causality: N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine is an amphiphilic molecule containing three highly polar carboxylic acid groups (one alpha-carboxylate, two carboxymethyls). At a neutral pH, these groups are fully ionized (anionic), making the molecule exceptionally hydrophilic and incapable of partitioning into the hydrophobic C18 stationary phase. Solution: You must employ strong ion suppression. Ensure your mobile phase contains 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid (FA) to drop the pH below 2.5. This protonates the carboxylates, significantly increasing the molecule's hydrophobicity and ensuring robust retention.

Q2: I am observing severe peak tailing, peak splitting, or poor recovery. What is causing this? Causality: This is the most common and critical pitfall when analyzing NTA-like derivatives. The bis(carboxymethyl)amine moiety is a potent metal chelator. When injected into a standard stainless steel HPLC system, the analyte scavenges trace metals (e.g., Fe³⁺, Ni²⁺, Cr³⁺) from the tubing, frits, and column hardware [2]. This creates multiple, transient chelation states that elute at different times or irreversibly bind to the column matrix. Solution:

  • Hardware Upgrade: Use a bio-inert HPLC system equipped with PEEK tubing and a metal-free (PEEK-lined) C18 column [2].

  • Chemical Masking: If a metal-free system is unavailable, add a competing chelator, such as 1–5 µM EDTA, to your sample diluent to saturate trace metals before they interact with your analyte[3].

Q3: The UV signal at 254 nm is non-existent. How should I detect this molecule? Causality: The molecule lacks an extended conjugated π-system or aromatic ring. Its only chromophores are the amide (Boc) and carboxylic acid groups, which absorb very weakly and only at low wavelengths (e.g., 200–215 nm). Solution: Monitor the reaction at 210 nm using high-purity HPLC-grade solvents to minimize baseline drift caused by TFA gradients. For highly robust quantification without baseline interference, switch to a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which are ideal for non-volatile analytes lacking chromophores [4].

Q4: How do I definitively differentiate the mono-alkylated intermediate from the bis-alkylated target product? Causality: The mono-alkylated species has one fewer carboxymethyl group. Under highly acidic conditions, it is slightly less polar than the bis-alkylated product, but baseline resolution can be tricky depending on the column chemistry. Solution: Use LC-MS (ESI+). The bis-alkylated target product will show an [M+H]⁺ peak at m/z 363.38, while the mono-alkylated intermediate will appear at m/z 305.34 [1].

Part 3: Data Presentation & Experimental Protocols

Table 1: Optimized HPLC-CAD/UV Method Parameters

ParameterSpecificationScientific Rationale
Column PEEK-lined C18, 2.1 x 100 mm, 1.7 µmPrevents on-column metal chelation and peak tailing [2].
Mobile Phase A Water + 0.1% TFASuppresses carboxylate ionization for C18 retention.
Mobile Phase B Acetonitrile + 0.1% TFAElutes the amphiphilic Boc-protected product.
Gradient 5% B to 60% B over 10 minResolves mono- vs. bis-alkylated species.
Flow Rate 0.3 mL/minOptimal for CAD nebulization and MS ionization.
Column Temp 40 °CImproves mass transfer and peak sharpness.
Detection CAD (Evap Temp: 35°C) & UV (210 nm)Universal detection for non-chromophoric compounds [4].
Step-by-Step Methodology: Reaction Monitoring & Self-Validating System Suitability

Note: To ensure trustworthiness and reproducibility, this protocol utilizes a self-validating System Suitability Test (SST) to verify the metal-inertness of the HPLC before analyzing the reaction mixture.

Step 1: System Passivation (For Stainless Steel Systems) Flush the HPLC system (bypassing the column) with 20% Nitric Acid for 30 minutes at 1.0 mL/min, followed by extensive washing with LC-MS grade water until the pH returns to neutral.

Step 2: System Suitability Test (SST) Inject a 0.5 mg/mL standard of pure N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine. Calculate the USP Tailing Factor. Validation Check: If the tailing factor is >1.5, trace metals are still present in the flow path. You must add 5 µM EDTA to your sample diluent and re-inject to verify peak symmetry restoration [3].

Step 3: Sample Preparation

  • Extract 10 µL of the alkaline reaction mixture from the synthesis vessel.

  • Quench the reaction by diluting into 990 µL of cold Mobile Phase A (Water + 0.1% TFA). This immediately halts the alkylation process and protonates the sample for RP-HPLC.

  • Vortex for 10 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any precipitated salts (e.g., sodium bromide).

  • Transfer the supernatant to a polypropylene HPLC vial (avoid glass vials if trace metal leaching is a concern).

Step 4: Execution & Analysis Inject 2 µL of the quenched sample using the gradient method outlined in Table 1. Integrate the CAD or UV 210 nm peaks. Calculate the reaction conversion ratio by comparing the area of the mono-alkylated intermediate to the bis-alkylated target product.

Part 4: References
  • GL Sciences. "Metal-free Columns for HPLC Part 1: Overcoming Metal Chelation". glsciences.com. Available at: [Link]

Optimization

Technical Support Center: Characterization of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine Peptides

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with N2,N2-Bis(carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (often referred to as AB-NTA-Lys(Boc)).

This specialized building block is critical for synthesizing metal-chelating peptides, biosensors, and targeted radiotherapeutics. However, its unique structural features—a highly polar, metal-scavenging nitrilotriacetic acid (NTA) moiety combined with an acid/thermally-labile N6-Boc protecting group—present significant analytical challenges.

Below, you will find field-proven, self-validating protocols and mechanistic explanations to resolve the most common chromatographic, mass spectrometric, and synthetic anomalies.

Liquid Chromatography (HPLC/UPLC) Anomalies

Q: Why does my NTA-Lys(Boc) peptide exhibit severe peak tailing, peak splitting, or fail to elute entirely from a standard C18 column?

Mechanistic Causality: The N2,N2-bis(carboxymethyl) group is a potent tetradentate chelator designed to bind transition metals with high affinity [1]. Standard HPLC systems utilize stainless steel tubing, frits, and column bodies, which expose the analyte to trace iron (Fe³⁺), nickel (Ni²⁺), and chromium (Cr³⁺). As the peptide traverses the system, the NTA moiety coordinates with these surface metals. This creates a secondary affinity-chromatography retention mechanism that competes with the primary reverse-phase interaction, resulting in severe peak tailing or irreversible adsorption.

Self-Validating Protocol: System Passivation and Demetallation To eliminate secondary interactions, you must passivate the LC system and maintain the NTA group in a fully protonated state.

  • System Wash: Remove the analytical column. Flush the LC system (lines, autosampler, and detectors) with 0.1 M EDTA (pH 8.0) at 1.0 mL/min for 60 minutes to strip bound metals.

  • Water Flush: Flush the system with LC-MS grade water for 30 minutes to remove residual EDTA.

  • Column Reattachment & Equilibration: Reattach the C18 column. Equilibrate with a highly acidic mobile phase (e.g., 0.1% to 0.5% Formic Acid or 0.1% Trifluoroacetic acid). The low pH (pH < 2.5) ensures the carboxymethyl groups remain protonated (COOH), drastically reducing their metal-binding affinity.

  • Validation Step: Inject a standard fluorophore-labeled NTA-peptide. Calculate the asymmetry factor ( As​ ) of the resulting peak. A successful passivation will yield an As​ between 1.0 and 1.2. If As​>1.5 , repeat the EDTA wash.

Table 1: Optimized HPLC Gradient for NTA-Peptides

Note: High aqueous hold times are required to ensure complete protonation before the organic gradient begins.

Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Flow Rate (mL/min)Purpose
0.09550.3Aqueous loading, NTA protonation
2.09550.3Desalting and metal dissociation
15.040600.3Elution of polar NTA-peptide
17.05950.3Column wash (remove organics)
20.09550.3Re-equilibration

Mass Spectrometry (ESI-MS) Artifacts

Q: During ESI-MS characterization, I observe a chaotic spectrum with a prominent [M-100] peak and multiple unexplained mass additions (+22, +39, +53). Is my peptide degrading?

Mechanistic Causality: You are observing two distinct phenomena inherent to the N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine structure:

  • Thermal Lability of the Boc Group: The N6-tert-butyloxycarbonyl (Boc) group is an acid-labile carbamate [2]. In the gas phase of an Electrospray Ionization (ESI) source, high capillary temperatures and high cone voltages provide the activation energy required for a retro-ene elimination reaction. This results in the loss of isobutylene (56 Da) and carbon dioxide (44 Da), generating a characteristic -100.05 Da mass shift.

  • Cation Scavenging: The NTA moiety actively scavenges trace cations from the LC solvents and glassware, forming stable adducts that survive ionization.

Table 2: Quantitative Mass Spectrometry Artifacts
PhenomenonMass Shift (Da)Mechanistic CauseResolution Strategy
Boc Fragmentation-100.05Thermal retro-ene elimination of isobutylene and CO₂Reduce ESI capillary temp (<180°C)
Sodium Adduct+21.98NTA chelation of trace Na⁺ in mobile phaseUse virgin LC-MS grade solvents
Potassium Adduct+37.95NTA chelation of trace K⁺ from borosilicate glassRinse glassware with 0.1 M HNO₃
Iron (III) Adduct+52.91High-affinity NTA-Fe³⁺ coordination (Fe - 3H)Add 0.1% Formic Acid to outcompete

Self-Validating Protocol: Soft Ionization Optimization

  • Temperature Reduction: Lower the ESI capillary/desolvation temperature from the standard 250–300°C down to 150–180°C .

  • Voltage Attenuation: Reduce the cone voltage/declustering potential by 30-50% to minimize in-source collision-induced dissociation (CID).

  • Validation Step: Perform a temperature gradient injection series (e.g., 250°C, 200°C, 150°C). Plot the ratio of the intact [M+H]+ peak to the [M−100+H]+ peak. The protocol is validated when the intact [M+H]+ peak becomes the base peak (>90% relative abundance).

LCMS_Optimization Start Observe Complex MS Spectrum (Peak Tailing / Mass Anomalies) CheckMass Identify Mass Differences Start->CheckMass IsM100 Is there an [M-100] peak? CheckMass->IsM100 IsAdduct Are there +22, +39, +53 peaks? CheckMass->IsAdduct LowerTemp Reduce Capillary Temp & Cone Voltage (Prevent Boc Loss) IsM100->LowerTemp Yes AddEDTA Wash column with 0.1M EDTA Use 0.1% FA in Mobile Phase IsAdduct->AddEDTA Yes Success Clean [M+H]+ Spectrum LowerTemp->Success AddEDTA->Success

Decision tree for resolving ESI-MS artifacts in Boc-protected NTA-peptides.

Solid-Phase Peptide Synthesis (SPPS) Integration

Q: When coupling N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine to the N-terminus of my resin-bound peptide, I get low yields and multiple truncated impurities. How do I optimize this?

Mechanistic Causality: Unlike standard amino acids, this building block possesses three free carboxylic acid groups (the α -carboxyl and the two carboxymethyl groups). When you apply standard coupling reagents (e.g., HATU/DIPEA), all three carboxyls are activated simultaneously. This leads to rapid intramolecular cyclization (forming inactive lactams or anhydrides) and extreme steric crowding, which drastically reduces the bimolecular coupling rate to the resin-bound amine [3].

Self-Validating Protocol: Global Activation Strategy To overcome steric hindrance and intramolecular quenching, you must use a massive excess of both the building block and a highly efficient, less sterically hindered activator.

  • Reagent Preparation: Dissolve 4.0 equivalents of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine and 4.0 equivalents of Oxyma Pure in minimal DMF.

  • Activation: Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes to form the active esters. Avoid uronium salts like HATU, as they cause guanidinylation of the peptide N-terminus during slow couplings.

  • Extended Coupling: Add the activated mixture to the resin. Allow the coupling to proceed for 12 to 18 hours at room temperature (or 2 hours at 75°C using microwave assistance).

  • Validation Step: Perform a Kaiser test (ninhydrin test) on a small resin cleavage. A successful coupling will yield a pale yellow bead and solution. If any blue color persists, repeat the coupling step with fresh reagents before proceeding to cleavage.

SPPS_Workflow N1 Resin-Bound Peptide (Free N-Terminus) N3 Global Activation (DIC / Oxyma Pure, 4 eq) N1->N3 N2 N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine N2->N3 N4 Extended Coupling (12h, Room Temp) N3->N4 3x Activated COOH N5 Cleavage & Deprotection (TFA / Scavengers) N4->N5 N6 Final Product: NTA-Peptide (Boc Removed) N5->N6 Loss of N6-Boc

Solid-Phase Peptide Synthesis (SPPS) workflow for NTA-peptide generation.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21881540, Nalpha,Nalpha-Bis(carboxymethyl)-L-lysine hydrate." PubChem,[Link].

Troubleshooting

Technical Support Center: Troubleshooting N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the handling, solvation, and activation of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (CAS: 752200-93-4).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the handling, solvation, and activation of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (CAS: 752200-93-4).

This molecule—often referred to as Boc-protected NTA-lysine—is a critical building block for synthesizing metal-chelating probes, functionalized lipids, and cell-permeable nitrilotriacetic acid (NTA) derivatives for transition metal ion FRET (tmFRET) and affinity chromatography[1]. However, its unique zwitterionic-like character combined with a bulky hydrophobic protecting group often leads to paradoxical solubility issues.

This guide provides field-proven, mechanistically grounded solutions for solvating and handling this compound.

Physicochemical Profile & Quantitative Data

To troubleshoot solubility, we must first understand the molecule's physical parameters. The presence of three free carboxylic acids on the alpha-amine creates a highly polar, hydrogen-bonding network, while the tert-butyloxycarbonyl (Boc) group on the epsilon-amine introduces significant hydrophobicity[2].

PropertyValue / Characteristic
Chemical Name N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine
CAS Number 752200-93-4
Molecular Formula C15H26N2O8
Molecular Weight 362.38 g/mol
pKa (Predicted) ~1.8, 2.5, 9.0 (NTA moiety)
Aqueous Solubility < 1 mg/mL (at pH 4.0); > 50 mg/mL (at pH > 7.5)
Organic Solubility Insoluble in pure DCM/THF; > 100 mg/mL in DMF (with base)

Troubleshooting FAQs

Q1: Why is my compound crashing out as a white precipitate in dichloromethane (DCM)?

Causality: DCM is a non-polar halogenated solvent. The three free carboxylic acids of the NTA moiety form exceptionally strong intermolecular hydrogen bonds, creating insoluble dimeric and oligomeric networks. The hydrophobic Boc group is insufficient to overcome this massive polar network to force solvation. Solution: Avoid DCM for initial stock preparation. Instead, use a polar aprotic solvent like anhydrous DMF or DMSO. If your downstream synthesis strictly requires DCM, you must first disrupt the hydrogen bonding by adding a tertiary amine base (e.g., N,N-Diisopropylethylamine, DIEA) to form a soluble ammonium salt complex.

Q2: I am trying to dissolve it in an aqueous buffer for a biological assay, but it remains a cloudy suspension. How do I fix this?

Causality: In pure water or mildly acidic buffers (pH < 6.0), the molecule is partially protonated. This results in a net neutral or slightly negative charge that is heavily offset by the hydrophobic N6-Boc group, leading to micelle-like aggregation and precipitation. Solution: Titrate the buffer to a mildly basic pH (7.5–8.5) using 0.1 M NaOH, or dissolve it directly into a pre-formulated 10X PBS buffer. Full deprotonation of the carboxylic acids generates a highly water-soluble tri-anionic species.

Q3: During the esterification of the carboxyl groups (e.g., making AM-esters for cell permeability), my yields are extremely low. Is this a solubility issue?

Causality: Yes. If the starting material is not fully solvated down to the monomeric level, esterification reagents will only react with the surface of the aggregates, leading to incomplete conversion and poor yields. Solution: Implement the "Base-First" solvation protocol (see Protocol 1). Ensure the solution is optically clear before adding activating reagents, as validated by standard bioconjugation principles.

Mechanistic Workflows

Workflow 1: Solvent-Dependent Solubility Logic

The following diagram illustrates the logical decision tree for overcoming solvent-specific solubility barriers.

Solubility_Troubleshooting A Solid N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine B Aqueous Buffer (Water/PBS) A->B C Organic Solvent (DCM/THF) A->C D Polar Aprotic (DMF/DMSO) A->D E Issue: Poor Solubility (Hydrophobic Boc + H-bonding) B->E F Issue: Insoluble (Strong Intermolecular H-bonds) C->F G Soluble but prone to aggregation D->G H Solution: Adjust pH > 7.5 (Deprotonate COOH) E->H I Solution: Avoid non-polar solvents for stock F->I J Solution: Add 1-3 eq DIEA (Breaks H-bonds) G->J K Fully Solvated State Ready for Coupling H->K I->K J->K

Caption: Logical workflow for troubleshooting solvent-dependent solubility issues.

Workflow 2: Experimental Solvation & Conjugation

Experimental_Workflow Step1 1. Weighing Equilibrate to RT Step2 2. Solvation Add Anhydrous DMF Step1->Step2 Step3 3. Base Addition Add 1.5 eq DIEA Step2->Step3 Step4 4. Verification Clear Solution Achieved Step3->Step4 Step5 5. Downstream Esterification / Coupling Step4->Step5

Caption: Step-by-step experimental workflow for complete solvation and downstream application.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Preparation of a 100 mM Monomeric Stock Solution in DMF

Self-Validating Mechanism: This protocol uses stoichiometric base addition to ensure complete disruption of H-bonds. The success of the solvation is physically validated via the Tyndall effect prior to any downstream chemical reactions.

  • Equilibration: Allow the sealed vial of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine to reach room temperature in a desiccator for 30 minutes. (Causality: Condensation introduces water, which can hydrolyze activated intermediates in downstream esterification steps).

  • Primary Solvation: Weigh 36.2 mg (0.1 mmol) of the compound into a clean, dry glass vial. Add 900 µL of anhydrous DMF. Vortex for 30 seconds. (Note: The solution will likely remain a cloudy suspension at this stage).

  • Hydrogen-Bond Disruption: Add 26 µL (0.15 mmol, 1.5 eq) of DIEA.

  • Sonication: Sonicate the vial in a water bath at 25°C for 2–3 minutes to accelerate salt formation.

  • Validation (Tyndall Test): Hold the vial against a dark background and shine a focused light source (e.g., a laser pointer or phone flashlight) through the liquid. The solution must be perfectly clear with no light scattering beam visible. If micro-particles remain, add an additional 0.5 eq of DIEA and re-sonicate.

  • Volume Adjustment: Bring the final volume to exactly 1.0 mL with anhydrous DMF.

Protocol 2: Boc Deprotection for Downstream Conjugation

Once the NTA carboxylates are suitably protected or modified (e.g., via esterification), the Boc group must be removed to free the epsilon-amine for conjugation to fluorophores, lipids, or surfaces[1].

  • Reagent Preparation: Prepare a fresh solution of 50% Trifluoroacetic acid (TFA) in DCM (v/v).

  • Reaction: Dissolve the modified NTA-lysine derivative in the TFA/DCM mixture (using approximately 10 mL of solvent per gram of compound).

  • Incubation: Stir continuously at room temperature for 30 minutes. (Causality: The Boc group is highly acid-labile and will cleanly cleave to form isobutylene gas and CO2, driving the reaction to completion).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.

  • Washing & Validation: Co-evaporate the residue with toluene (3 x 5 mL) to azeotropically remove residual TFA. The resulting product is the TFA salt of the free amine, which can be validated via LC-MS (looking for the M-100 mass shift corresponding to the loss of the Boc group) before proceeding to NHS-ester coupling.

References

  • Bioconjugate Techniques (Third Edition) Source: Academic Press / ScienceDirect (Hermanson, G. T.) URL:[Link]

  • Transition metal ion FRET to measure short-range distances at the intracellular surface of the plasma membrane Source: Journal of General Physiology (Rockefeller University Press) URL:[Link]

Sources

Optimization

Technical Support Center: N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine Workflows

Welcome to the Technical Support Center for N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (CAS: 752200-93-4). This molecule is a highly specialized, Boc-protected amino acid building block widely utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (CAS: 752200-93-4). This molecule is a highly specialized, Boc-protected amino acid building block widely utilized in the synthesis of nickel-chelating lipids, fluorinated probes, and affinity chromatography surfaces[1][2].

Because this molecule features three distinct reactive domains—an α -tertiary amine with two carboxymethyl groups (the NTA moiety), an α -carboxylate, and a Boc-protected ϵ -amine—strict pH control is the absolute most critical variable in preventing cross-reactivity and ensuring high conjugation yields.

Workflow & State Transitions

The successful integration of this building block into a functionalized surface or lipid requires transitioning through extreme pH environments: from highly acidic (Boc deprotection) to mildly basic (amine conjugation), and finally to neutral/mildly basic (metal chelation).

Workflow A N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine B Boc Deprotection (TFA, pH < 1.0) A->B Acid Cleavage C Free ε-Amine NTA-Lysine B->C Evaporate TFA D Amide Coupling (NHS, pH 7.5-8.2) C->D Buffer pH 8.0 E Ni2+ Loading (pH 7.5-8.0) D->E Add NiCl2

Workflow for N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine deprotection and conjugation.

Quantitative Data: pH Optimization Matrix

To prevent side reactions such as NHS-ester hydrolysis or NTA-carboxylate crosslinking, adhere strictly to the pH parameters outlined below.

Workflow StepTarget Reactive GroupOptimal pH RangeRecommended BufferCompeting Reactions / Risks
Boc Deprotection N6-Boc group< 1.0Neat TFA or TFA/DCMPremature metal loss if pre-loaded.
Amide Coupling Free ϵ -Amine7.5 – 8.2100 mM HEPES or PBSNHS ester hydrolysis accelerates >pH 8.5.
EDC Activation Surface Carboxylates4.5 – 5.5MES BufferNTA carboxylate crosslinking (See FAQ 2).
Ni²⁺ Pre-coordination NTA Carboxylates6.5 – 7.5Metal-free HEPESHydroxide precipitation occurs >pH 8.5.
His-Tag Capture Ni-NTA Complex7.5 – 8.0Phosphate, Tris, HEPESHistidine protonation occurs 3].
Troubleshooting & FAQs

Q1: Why is my ϵ -amine conjugation failing completely after Boc deprotection? Cause: The most common cause is residual acid from the deprotection step. The ϵ -amine of lysine has a pKa of ~10.5. For it to act as a nucleophile against an NHS-ester, the solution pH must be maintained around 8.0. If residual Trifluoroacetic acid (TFA) is carried over, it will crash the pH of your coupling buffer, leaving the amine fully protonated and unreactive[4]. Solution: After TFA cleavage, co-evaporate the product with toluene at least three times under a stream of N2​ or vacuum. When resuspending in your coupling buffer (e.g., 100 mM HEPES), manually verify the pH with a micro-probe and adjust back to 8.0 with 1M NaOH if necessary.

Q2: I am doing a one-pot EDC/NHS coupling to attach the deprotected NTA-lysine to a carboxylated surface. Why does my final surface fail to bind His-tagged proteins? Cause: N,N-bis(carboxymethyl)lysine possesses multiple free carboxylates (the NTA moiety). If you expose the deprotected molecule to EDC, the carbodiimide will activate both the surface carboxylates and the NTA carboxylates. This causes the NTA groups to crosslink with themselves or other amines, permanently destroying their ability to chelate metals[5]. Solution: Pre-coordinate the NTA moiety with Ni2+ before adding it to the EDC-activated surface. Mixing the NTA-lysine with NiCl2​ in a 1:1 molar ratio protects the inner carboxylates sterically and electronically. The Ni2+ acts as a transient protecting group, allowing only the free ϵ -amine to react with the EDC-activated surface[5].

Q3: What is the optimal pH for loading Ni2+ and capturing His-tagged proteins? Cause: Metal chelation and target binding are dual pH-dependent events. The NTA carboxylates must be deprotonated to hold the transition metal, and the imidazole rings of the target protein's histidine residues (pKa ~6.0) must be unprotonated to donate electron pairs to the metal[3][6]. Solution: Perform metal loading and protein binding at pH 7.5 to 8.0. If the pH drops below 6.5, the histidines will protonate, resulting in rapid elution of your target protein.

Troubleshooting Start Issue: Low His-Tag Binding Q1 Binding Buffer pH < 7.0? Start->Q1 Yes1 Protonated His-tag. Adjust pH to 7.5-8.0 Q1->Yes1 Yes No1 Was NTA pre-coordinated during EDC activation? Q1->No1 No Yes2 Check Ni2+ stripping by EDTA/DTT No1->Yes2 Yes No2 NTA carboxylates crosslinked. Pre-load Ni2+ next time. No1->No2 No

Troubleshooting logic for low His-tag binding capacity on NTA-conjugates.

Experimental Protocol: Synthesis of Ni-NTA Conjugates via ϵ -Amine Coupling

This self-validating protocol utilizes the pre-coordination strategy to ensure the NTA moiety remains intact during conjugation to a carboxylated surface/nanoparticle[5].

Phase 1: Boc Deprotection

  • Dissolve 10 mg of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine in 1 mL of a 1:1 (v/v) mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM).

  • Stir the reaction continuously at room temperature for 1 hour.

  • Evaporate the solvent completely under a gentle stream of nitrogen.

  • Add 500 µL of dry toluene and evaporate again. Repeat this co-evaporation step 3 times to ensure complete removal of residual TFA.

Phase 2: Metal Pre-Coordination (Protection) 5. Resuspend the dried, deprotected N,N-bis(carboxymethyl)lysine in 1 mL of 100 mM HEPES buffer. 6. Adjust the pH to exactly 7.5 using 1M NaOH. Note: The solution must be clear. If precipitation occurs, the pH is likely too close to the isoelectric point[4]. 7. Add an equimolar amount of NiCl2​⋅6H2​O (relative to the lysine derivative) and incubate for 30 minutes at room temperature. The solution will turn a pale blue/green, indicating successful pre-coordination[5].

Phase 3: EDC/NHS Amide Coupling 8. In a separate vial, activate your carboxylated target (e.g., polymer, lipid, or quantum dot) using standard EDC (2 mM) and sulfo-NHS (5 mM) in MES buffer (pH 5.5) for 15 minutes. 9. Quench excess EDC with 2-mercaptoethanol (optional) and adjust the pH of the activated target solution to 8.0. 10. Immediately add the Ni2+ -pre-coordinated NTA-lysine solution to the activated target. 11. React for 2 hours at room temperature under continuous stirring. 12. Purify the final conjugate via dialysis or a desalting column (e.g., PD-10) against 50 mM Tris, 300 mM NaCl, pH 8.0 to remove unreacted lysine and excess reagents.

References[1] N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine. G-Biosciences. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnsAHL72EKfhAd0QN8f9Q70f5FnVpNEAODIQR11LzQwKeZvFCV1PMMPTmRevPNazvyl49ri_V-7jsJzP6OubcPgZ7UY_LDt94H78_ulHIUaYkaIYrmv7-WQm2b_suj_QUf4nysd4rEUt61u6JAv2KX2cNLbm8XBgFwdOE6_d3rrvS1L0DqKLJ24H8=[4] Adjusting pH of L-Lysine monohydrochloride solutions for optimal activity. Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq5wx7do_RR8YoosOftn2Veq5wXVCEbscUnV4xpIl5dU2hrWhxsMeYyxtGDN9AaMjU9jBGf6rf_NVVEdwfwLkpo0hDUKBXlMmjbZRo-p9ZfG5O2fqCxYZRCNFjEdMUWQQT6Uzm_WquZJ21nY7PdAWhkX9Zlqvo7jQGsEOLWHZvEQTQUYtO1Z_irkO74_0x9c-ucVRpGRkUwVM6DC-vepz2DVe7P0Ou[2] N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine | CAS 113231-04-2. Santa Cruz Biotechnology. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4HmnzRkp9jYv5296WW6AzqYSF0qnVICNpDuhg0YJoDCh_5F8cZCGvaAc8Zf9gR-87mXsCqhtRO2UvBIunJwkVdDsmmYwG1oST0ufdoTzm9545TaigBwT5ZQDo0z4bLJyGtp6f5q-f4zk4nlnknFL8VIb7m8Oz5Bar9Fi0JnYEmcCzJ0m1uSuaJcdbXCexs8Q=[3] Dynamic landscape of the intracellular termini of acid-sensing ion channel 1a. PubMed Central (PMC). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9hW57PFAikbqn-x3zWozw7oBVvf60Uwd-4l6Knk9Ya8RcnxL8B6Iu32nPOHZ7RKAkGTuWD18-7azEnmRDxnuBcT7g2D2sVhfIv-AoXHPWvF-BBwYIeWqZDjhuwlwzAUXjOwkctY6B_lNE0Hs6[6] Dynamic landscape of the intracellular termini of acid-sensing ion channel 1a (Supplementary Data). PubMed Central (PMC). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4JCqvKdfj62hdC68pGafOWKRs_uSuCksctgAET_Lenp74bwyTJELgX_M257r1KyiNYEb8qBsVg490q51mwSNoEBxqAxxP86v8ppMOley9_l-sjXCJ6taF7ihP7FEw8Ni7ouRhVE6EeEwQ9dau[5] Modification of Poly(ethylene glycol)-Capped Quantum Dots with Nickel Nitrilotriacetic Acid and Self-Assembly with Histidine-Tagged Proteins. The Journal of Physical Chemistry C. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmShUp2SysU45t_kIBg3WNt48Zqz6QcquMulLkOxn-yKUSTijFIkWLeyJFT0GGWYTGvg4kLfP9E-rHo1IGIBlvFzw0yDaQFtYK8NcSJasPrKHq84htoa3PUdnWADLXg1mJrL16Kw==

Sources

Reference Data & Comparative Studies

Validation

"N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine" vs NTA for protein purification

As a Senior Application Scientist, I frequently encounter researchers struggling with poor protein yields, low purity, and severe metal leaching during Immobilized Metal Affinity Chromatography (IMAC). The root cause oft...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with poor protein yields, low purity, and severe metal leaching during Immobilized Metal Affinity Chromatography (IMAC). The root cause often traces back to a fundamental misunderstanding of chelator chemistry during the synthesis of the purification matrix.

While standard Nitrilotriacetic acid (NTA) is widely recognized as the foundational chelator for His-tagged protein purification, its direct application in solid-phase matrix synthesis is fundamentally flawed. This guide objectively compares standard NTA with its advanced, orthogonally protected derivative—N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (Boc-Lys-NTA)—detailing the mechanistic causality, performance metrics, and validated protocols for engineering custom, high-performance purification matrices.

Mechanistic Comparison: The Denticity Dilemma

To understand why Boc-Lys-NTA is superior for matrix engineering, we must examine the coordination chemistry of transition metals (like Ni²⁺ and Co²⁺) used in IMAC. Nickel is hexacoordinate, meaning it requires six electron-donating binding sites to form a stable complex.

The Flaw of Standard NTA: Free NTA is a tetradentate chelator (coordinating via one nitrogen and three carboxylate oxygens). When free in solution, it binds Ni²⁺ tightly, leaving exactly two coordination sites open for the adjacent histidine residues of a His-tagged protein. However, to immobilize standard NTA onto a resin (e.g., agarose), one of its three carboxylate groups must be consumed in the conjugation reaction. This reduces the molecule to a tridentate chelator—effectively converting it into Iminodiacetic acid (IDA). Tridentate matrices leave three sites open on the nickel ion, resulting in weaker overall metal coordination, severe metal leaching during imidazole elution, and lower target protein purity due to non-specific binding from host cell proteins .

The Solution: Boc-Lys-NTA: To preserve the tetradentate structure, a lysine-based spacer is utilized. In N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine , the alpha-amine (N2) and its attached carboxymethyl groups form the intact NTA chelating head. The epsilon-amine (N6) provides a primary amine for matrix coupling, separated by a flexible 4-carbon spacer.

The critical advantage here is the Boc (tert-butyloxycarbonyl) protecting group . It provides synthetic orthogonality. During complex multi-step syntheses (e.g., solid-phase peptide synthesis, functionalizing magnetic nanoparticles, or synthesizing microgels), the Boc group prevents the epsilon-amine from participating in unwanted side reactions . Once the matrix backbone is prepared, the Boc group is cleaved, allowing precise, site-directed conjugation without sacrificing a carboxylate group.

G cluster_0 Standard NTA Approach (Flawed) cluster_1 Boc-Lys-NTA Approach (Optimal) NTA Free NTA (Tetradentate) IDA Matrix-Coupled (Tridentate IDA) NTA->IDA Couples via Carboxylate Boc Boc-Lys-NTA (Protected ε-amine) Deprotect TFA Deprotection (Free ε-amine) Boc->Deprotect Remove Boc Matrix Matrix-Coupled NTA (Tetradentate) Deprotect->Matrix Couples via ε-amine

Caption: Structural logic: Standard NTA loses denticity upon coupling, whereas Boc-Lys-NTA preserves it.

Quantitative Performance Comparison

When comparing matrices synthesized via direct NTA coupling versus those engineered using the Boc-Lys-NTA precursor, the empirical data heavily favors the latter.

Performance MetricStandard NTA (Direct Coupling)Boc-Lys-NTA (Post-Deprotection Coupling)
Final Chelator Structure Tridentate (IDA-like)Tetradentate (True NTA)
Available Sites for His-Tag 3 coordination sites (Suboptimal)2 coordination sites (Optimal for His-tag)
Metal Affinity ( Kd​ ) ~ 10−4 M (Weak)~ 10−11 M (Strong)
Metal Leaching Rate High (Requires frequent recharging)Negligible (Highly stable)
Target Protein Purity Moderate (High non-specific binding)High (Permits stringent washing)
Synthetic Orthogonality None (Uncontrolled cross-linking)High (Boc group prevents side reactions)

Experimental Protocol: Synthesis of Custom Ni-NTA Magnetic Nanoparticles

This protocol details the deprotection and conjugation of Boc-Lys-NTA to carboxylated superparamagnetic iron oxide nanoparticles (SPIONs) . Every phase is designed as a self-validating system to ensure absolute confidence before proceeding to the next step.

Step 1: Boc Deprotection (Yielding AB-NTA)

Causality: Dichloromethane (DCM) is used to solvate the starting material, while Trifluoroacetic acid (TFA) acts as the strong acid required to cleave the tert-butyl ester (Boc) group. This releases CO₂ and isobutylene gas, driving the reaction to completion and yielding N,N-bis(carboxymethyl)-L-lysine (AB-NTA).

  • Dissolve 100 mg of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine in 2 mL of DCM.

  • Add 2 mL of TFA. Stir at room temperature for 2 hours.

  • Evaporate the solvent under reduced pressure to remove residual TFA.

  • Validation (Kaiser Test): Spot a fraction of the product on a TLC plate and apply Kaiser test reagents. A transition to a deep blue color confirms the successful removal of the Boc group and the presence of the free primary epsilon-amine.

Step 2: Nanoparticle Activation

Causality: EDC activates the carboxyl groups on the SPIONs, but the resulting O-acylisourea intermediate is highly unstable in aqueous solutions. Sulfo-NHS is added to convert this into a semi-stable amine-reactive NHS ester, drastically increasing conjugation efficiency.

  • Suspend 50 mg of carboxylated SPIONs in 5 mL of MES buffer (50 mM, pH 6.0).

  • Add 20 mg of EDC and 10 mg of sulfo-NHS. Incubate for 30 minutes at room temperature with continuous rotation.

  • Magnetically separate the activated SPIONs and discard the supernatant.

Step 3: Conjugation

Causality: The primary amine of the deprotected lysine spacer has a pKa of ~9.0. Coupling is performed at pH 8.0 because it ensures a sufficient fraction of the amines are unprotonated (nucleophilic) to attack the NHS ester, while minimizing the rapid hydrolysis of the NHS ester that occurs at higher pH levels.

  • Resuspend the activated SPIONs in 5 mL of PBS (pH 8.0).

  • Add the deprotected AB-NTA (from Step 1) to the suspension. Incubate overnight at 4°C.

  • Quench unreacted NHS esters by adding 1 M ethanolamine (pH 8.0) for 1 hour.

  • Validation (Ninhydrin Assay): Assay the supernatant. A significant drop in free amine concentration compared to the initial spike confirms successful covalent linkage to the beads.

Step 4: Metal Loading & Final Validation
  • Wash the NTA-conjugated SPIONs three times with deionized water.

  • Incubate the particles in 0.1 M NiSO₄ for 2 hours at room temperature.

  • Magnetically separate and wash extensively with water, followed by Binding Buffer (50 mM NaH₂PO₄, 300 mM NaCl, pH 8.0).

  • Validation (Dimethylglyoxime Test): Add a few drops of Dimethylglyoxime (DMG) to the final wash flow-through. DMG forms a bright pink complex with free Ni²⁺. If the wash buffer stays clear, all unbound Ni²⁺ has been successfully removed, validating that the matrix will not leach metal into your precious protein sample.

Workflow Step1 Step 1: Deprotection TFA/DCM treatment of Boc-Lys-NTA Step2 Step 2: Activation NHS/EDC activation of Matrix Step1->Step2 Yields AB-NTA Step3 Step 3: Conjugation Amine coupling at pH 8.0 Step2->Step3 Activated Carboxylates Step4 Step 4: Metal Loading 0.1 M NiSO4 incubation Step3->Step4 Covalent Linkage Step5 Step 5: Validation Dimethylglyoxime test for free Ni2+ Step4->Step5 Tetradentate Chelation

Caption: Step-by-step experimental workflow for synthesizing custom IMAC matrices using Boc-Lys-NTA.

Conclusion

While standard NTA is sufficient for simple solution-phase chelation, the engineering of high-capacity, low-leaching IMAC matrices demands the structural preservation afforded by the lysine spacer. N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine provides researchers and drug development professionals with the necessary chemical protection to execute complex, multi-step solid-phase syntheses. By utilizing this orthogonally protected building block, you guarantee that your final immobilized chelator remains strictly tetradentate, ensuring the highest possible purity and yield for your target proteins.

References

  • Nitrilotriacetic acid - Wikipedia Source: Wikipedia URL:[Link]

  • Microgels for Efficient Protein Purification Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • Nitrilotriacetic Acid-Modified Magnetic Nanoparticles as a General Agent to Bind Histidine-Tagged Proteins Source: ResearchGate URL:[Link]

Comparative

Comparing "N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine" with other chelating agents

As a Senior Application Scientist specializing in bioconjugation and molecular probe design, I frequently evaluate bifunctional chelators (BFCs) for their kinetic inertness, thermodynamic stability, and orthogonal reacti...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in bioconjugation and molecular probe design, I frequently evaluate bifunctional chelators (BFCs) for their kinetic inertness, thermodynamic stability, and orthogonal reactivity. Among the myriad of chelating agents available, N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (CAS: 752200-93-4) stands out as a highly specialized building block.

Often referred to in the literature as Boc-Lys(NTA)-OH, this molecule merges the tetradentate chelating power of a nitrilotriacetic acid (NTA) moiety with the orthogonal protection strategy of solid-phase peptide synthesis (SPPS). This guide objectively compares its performance against other standard chelators and provides a self-validating experimental workflow for its application.

Mechanistic Profiling: The Causality of the Design

To understand the utility of Boc-Lys(NTA)-OH, we must deconstruct its structure. The α -amine of the L-lysine core is fully alkylated to form the NTA moiety, which is primed for transition metal coordination (Ni²⁺, Cu²⁺, Co²⁺)[1]. Crucially, the ϵ -amine is protected by a tert-butyloxycarbonyl (Boc) group.

This design is not arbitrary; it provides strict spatial and temporal control over bioconjugation. By keeping the ϵ -amine masked, researchers can incorporate the NTA group into complex polymer backbones, lipid headgroups, or peptide chains without the NTA carboxylates interfering with primary amine-reactive crosslinkers. Once the molecular scaffold is built, the Boc group is cleaved to reveal a nucleophilic amine ready for site-specific labeling.

Comparative Chelator Analysis

When designing a targeted probe, the choice of BFC dictates the biological utility and stability of the final complex[2]. Here is how Boc-Lys(NTA)-OH compares to industry alternatives:

  • vs. Macrocyclic Chelators (DOTA/NOTA): is an octadentate macrocycle renowned for its extreme thermodynamic stability with radiometals like Lu-177 and Y-90[2][3]. However, because DOTA fully encapsulates the metal ion, it leaves no open coordination sites. In contrast, the NTA moiety in Boc-Lys(NTA)-OH is tetradentate. When loaded with Ni²⁺ (which prefers an octahedral geometry), two cis-coordination sites remain vacant. These vacant sites are the mechanistic basis for reversible binding to the imidazole rings of polyhistidine (His-tag) sequences[1].

  • vs. Acyclic Chelators (EDTA/DTPA): is an octadentate acyclic chelator that allows for rapid, room-temperature radiolabeling (e.g., with In-111)[4][5]. While DTPA is excellent for diagnostic imaging, it lacks the specific geometry required for stable His-tag coordination. Furthermore, EDTA has a high affinity for alkaline earth metals (Ca²⁺, Mg²⁺), making it a general metal scavenger rather than a specific protein-targeting tool.

  • vs. Pre-activated NTA (e.g., NTA-NHS Ester): While NTA-NHS ester allows for one-step amine labeling, the NHS ester is highly susceptible to aqueous hydrolysis. Boc-Lys(NTA)-OH acts as a stable, storable building block. The Boc group can be cleaved on-demand, yielding a highly nucleophilic primary amine that can be reacted with fluorophores or surfaces with near-quantitative yields.

Quantitative Performance Data

The following table summarizes the quantitative metrics and operational parameters of these chelating agents to guide your experimental design.

Chelating AgentDenticityTarget MetalsPrimary ApplicationKey AdvantageLimitation
Boc-Lys(NTA)-OH TetradentateNi²⁺, Cu²⁺, Co²⁺SPPS, His-tag targetingOrthogonal protection for site-specific synthesisWeak monomeric His-tag affinity (Kd ~1-10 µM)
DOTA Derivatives OctadentateLu³⁺, Y³⁺, Ga³⁺Radiotheranostics (PET/SPECT)Extreme thermodynamic stabilityRequires heating for metal loading; no His-tag binding
DTPA Derivatives OctadentateIn³⁺, Tc-99mRadiodiagnosticsFast radiolabeling at room tempLower in vivo stability than macrocycles
NTA-NHS Ester TetradentateNi²⁺, Cu²⁺, Co²⁺Direct protein bioconjugationOne-step labeling of primary aminesProne to rapid hydrolysis; poor spatial control

Experimental Workflow: Synthesis of a Fluorescent Ni-NTA Probe

To demonstrate the practical superiority of Boc-Lys(NTA)-OH, the following protocol outlines the synthesis of a site-specific fluorescent probe for His-tag detection. This is a self-validating system designed to ensure mechanistic integrity at every step.

G A N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine B TFA Deprotection (Boc Removal) A->B Acidic Cleavage C Free Amine AB-NTA B->C -CO2, -Isobutylene D NHS-Fluorophore Conjugation C->D pH 8.0 Buffer E Fluorophore-NTA Conjugate D->E Amide Bond F Ni2+ Loading (NiSO4) E->F Metal Chelation G Active Ni-NTA Probe (His-Tag Binding) F->G Octahedral Complex

Workflow for synthesizing functionalized Ni-NTA probes using Boc-Lys(NTA)-OH.

Step-by-Step Self-Validating Protocol

Step 1: Acidic Deprotection of the ϵ -Amine

  • Procedure: Dissolve Boc-Lys(NTA)-OH in a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O. Stir at room temperature for 1 hour. Evaporate under N₂ gas and precipitate in cold diethyl ether.

  • Causality: TFA provides the acidic environment necessary to cleave the acid-labile Boc group, releasing CO₂ and isobutylene gas. TIS is included as a carbocation scavenger to prevent the highly reactive tert-butyl cations from re-alkylating the nucleophilic NTA carboxylate groups.

  • Validation: Perform ESI-MS. You must observe a mass shift from the protected mass (362.38 Da) to the deprotected free amine mass (262.26 Da).

Step 2: Bioconjugation with NHS-Fluorophore

  • Procedure: Resuspend the deprotected AB-NTA in 0.1 M HEPES buffer. Adjust the pH strictly to 8.0 using 1 M NaOH. Add a 1.2x molar excess of an NHS-ester activated fluorophore (e.g., Atto-488-NHS) dissolved in anhydrous DMSO. Incubate in the dark for 2 hours.

  • Causality: The pH must be maintained at ~8.0. At this pH, the ϵ -amine is predominantly deprotonated and highly nucleophilic, allowing it to attack the NHS ester to form a stable amide bond. If the pH is too low, the amine remains protonated and unreactive; if too high, the NHS ester rapidly hydrolyzes.

  • Validation: Monitor the reaction via RP-HPLC (C18 column) at both 214 nm (peptide bond) and the fluorophore's excitation maximum (e.g., 488 nm). The successful conjugate will elute as a single peak distinct from the free dye.

Step 3: Metal Activation (Ni²⁺ Loading)

  • Procedure: Add a 10-fold molar excess of NiSO₄ to the purified Fluorophore-NTA conjugate. Incubate for 30 minutes at room temperature. Purify the final probe using a size-exclusion spin column (e.g., Sephadex G-10) to remove unbound nickel.

  • Causality: The NTA moiety alone cannot bind a His-tag. The addition of Ni²⁺ forms an octahedral coordination complex where four sites are occupied by the NTA oxygen/nitrogen atoms, leaving two cis-sites available to coordinate with the imidazole nitrogens of a target polyhistidine tag[1].

  • Validation: Utilize Isothermal Titration Calorimetry (ITC) or monitor fluorescence quenching. Because Ni²⁺ is a paramagnetic transition metal, its successful chelation will typically quench the adjacent fluorophore's emission by 10-70% (depending on the dye), confirming a 1:1 metal-to-chelator stoichiometry[1].

References

  • Title: Rapid labeling of intracellular His-tagged proteins in living cells Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Chemistry and bifunctional chelating agents for binding 177Lu Source: University of Ferrara (UNIFE) URL: [Link]

  • Title: Radiolabelling of nanomaterials for medical imaging and therapy Source: RSC Publishing / Chemical Society Reviews URL: [Link]

Sources

Validation

"N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine" characterization by NMR and Mass Spectrometry

Analytical Characterization and Performance Comparison of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine in Bioconjugation As a Senior Application Scientist, evaluating bifunctional building blocks requires moving beyond basic...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Characterization and Performance Comparison of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine in Bioconjugation

As a Senior Application Scientist, evaluating bifunctional building blocks requires moving beyond basic structural confirmation. We must interrogate the molecule's behavior under analytical conditions to predict its performance in complex syntheses. N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (CAS 752200-93-4)—often referred to as Boc-NTA-Lysine—is a highly specialized derivative where the α -amine is functionalized with a nitrilotriacetic acid (NTA) chelator, and the ϵ -amine is protected by a tert-butyloxycarbonyl (Boc) group [1].

This orthogonal functionalization is the cornerstone of modern bioconjugation, enabling the synthesis of His-tag binding lipids, surface-functionalized magnetic nanoparticles, and targeted protein degradation (PROTAC) linkers. However, its unique structure presents specific challenges in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization. This guide provides a comprehensive, self-validating analytical framework for this critical compound.

Competitive Performance Comparison

When designing a synthetic route requiring an NTA-lysine derivative, chemists typically choose between Boc, Fmoc, and Cbz protection strategies. The choice dictates not only the downstream cleavage conditions but also the analytical tractability of the intermediate.

Table 1: Performance and Analytical Comparison of NTA-Lysine Derivatives

FeatureBoc-NTA-Lysine (CAS 752200-93-4)Fmoc-NTA-LysineCbz-NTA-Lysine
Cleavage Condition Acidic (TFA / HCl)Basic (Piperidine)Reductive (H2, Pd/C)
NMR Tractability Excellent. Boc singlet (1.37 ppm) is isolated from backbone multiplets.Poor. Bulky Fmoc aromatics (7.2-7.8 ppm) complicate spectral interpretation.Moderate. Cbz aromatics (~7.3 ppm) can overlap with solvent impurities [3].
MS Stability (ESI) Labile. Prone to in-source fragmentation (-56 Da, -100 Da) [2].Highly Stable. Strong [M+H]+ signal, highly UV active.Stable. Good ionization, minimal fragmentation.
Application Niche SPPS, acid-stable PROTAC linkers, lipid synthesis.Base-stable peptide elongation.Solution-phase synthesis, orthogonal to acid/base.

Verdict: N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine offers the cleanest NMR profile for structural validation, though it requires precise, soft-ionization MS techniques to prevent degradation during analysis.

NMR Characterization: Protocol & Causality

The primary goal of NMR characterization for this compound is to definitively prove the regiochemistry: confirming that the NTA group resides on the α -amine (N2) and the Boc group on the ϵ -amine (N6).

Causality in Solvent Selection

While many amino acids are analyzed in D2​O , analyzing Boc-NTA-Lysine in D2​O causes rapid hydrogen-deuterium exchange of the carbamate proton (-NH-Boc). By utilizing anhydrous DMSO- d6​ , we retain this critical NH proton. Observing its coupling (a triplet around 6.75 ppm) confirms its attachment to the ϵ -CH2 group, definitively proving the Boc group is at the N6 position [3].

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of thoroughly dried N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine in 0.6 mL of anhydrous DMSO- d6​ .

  • Acquisition: Acquire a standard 1D 1H NMR spectrum (400 MHz or higher) with a minimum of 16 scans and a relaxation delay (d1) of 2 seconds to ensure accurate integration.

  • Self-Validation Check (The 9:4 Rule): Integrate the sharp Boc tert-butyl singlet (~1.37 ppm) and set it to exactly 9.00. Next, integrate the NTA methylene protons (~3.45 ppm). A mathematically exact 9:4 ratio validates the structural integrity. Any deviation indicates either mono-alkylation during NTA synthesis (ratio > 9:4) or unreacted Boc anhydride/t-butanol impurities.

Table 2: Diagnostic 1H NMR Chemical Shift Assignments (DMSO- d6​ )

Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
tert-Butyl ( CH3​ ) 1.35 - 1.40Singlet9HN6-Boc protecting group
Lysine γ,δ CH2​ 1.20 - 1.60Multiplet4HAliphatic backbone
Lysine β CH2​ 1.60 - 1.80Multiplet2HAliphatic backbone
Lysine ϵ CH2​ 2.85 - 2.95Multiplet2HAdjacent to N6-Boc
Lysine α CH 3.25 - 3.35Multiplet1HAdjacent to N2-NTA
NTA CH2​ 3.40 - 3.55Singlet/Multiplet4HN2,N2-bis(carboxymethyl)
Carbamate NH 6.70 - 6.80Triplet1HN6-Boc NH (Validates N6 position)

Mass Spectrometry (ESI-MS): Protocol & Causality

Boc-protected amino acids are notoriously labile in Electrospray Ionization (ESI) sources [2]. The acidic carboxylic acid protons of the NTA group can intramolecularly catalyze the loss of the Boc group during droplet desolvation.

Causality in Ionization Tuning

If standard "hard" ESI parameters are used (e.g., high cone voltage, high capillary temperature), the molecule undergoes in-source fragmentation . This results in a diagnostic neutral loss of isobutylene (-56 Da) or the entire Boc group (-100 Da) [2]. While this confirms the presence of the Boc group, it destroys the intact molecular ion [M+H]+ , leading to false conclusions about compound degradation. We must employ "soft" ESI techniques.

Self-Validating MS Protocol
  • Sample Preparation: Dilute the compound to 1 μ g/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid.

  • Soft Ionization Tuning: Set the ESI source to positive mode. Lower the declustering potential / cone voltage to < 20 V and reduce the source temperature to 250°C.

  • Self-Validation Check (Voltage Gradient): Inject the sample at three different cone voltages (15V, 30V, 45V). Monitor the ratio of the intact [M+H]+ (m/z 363.17) to the [M+H−56]+ fragment (m/z 307.11). A systematic increase of the m/z 307.1 peak relative to the m/z 363.1 peak at higher voltages validates that the fragment is an in-source artifact, rather than a co-eluting des-t-butyl impurity in your sample.

Table 3: ESI-MS Exact Mass and Diagnostic Fragments

SpeciesFormulaTheoretical m/zDiagnostic Utility
[M+H]+ C15​H27​N2​O8+​ 363.1762Intact molecular ion (Requires soft ESI)
[M−H]− C15​H25​N2​O8−​ 361.1616Intact molecular ion (Negative mode)
[M+H−C4​H8​]+ C11​H19​N2​O8+​ 307.1136Diagnostic loss of isobutylene (-56 Da)
[M+H−C5​H8​O2​]+ C10​H19​N2​O6+​ 263.1238Diagnostic loss of entire Boc (-100 Da)

Analytical Workflows & Logical Relationships

The following diagram maps the causal relationships between our chosen analytical parameters and the self-validating data they produce.

G cluster_NMR NMR Workflow (Self-Validating) cluster_MS ESI-MS Workflow (Self-Validating) Compound N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine Solvent Solvent: DMSO-d6 (Avoid D2O) Compound->Solvent Ionization Soft ESI-MS (Cone Voltage < 20V) Compound->Ionization Causality1 Prevents H-D Exchange of Carbamate NH Solvent->Causality1 Result1 Validate: 9:4 Integration (t-Butyl : NTA CH2) Causality1->Result1 Causality2 Minimizes In-Source Fragmentation Ionization->Causality2 Result2 Validate: [M+H]+ vs Fragment Ratio Consitency Causality2->Result2 Frag Diagnostic Loss: -56 Da (m/z 307.1) Causality2->Frag High Voltage Pathway

Workflow for N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine characterization and self-validation.

References

  • ChemicalBook. "N2,N2-Bis(carboxyMethyl) N6-Boc-L-lysine synthesis".
  • Benchchem. "Boc-L-Valine | 13734-41-3" (Mechanisms of Boc protection and in-source fragmentation).
  • Semantic Scholar. "Affinity Immobilization of a Bacterial Prolidase onto Metal-Ion-Chelated Magnetic Nanoparticles" (NMR Characterization of NTA-lysine derivatives in DMSO-d6).
Comparative

Purity Analysis and Quality Benchmarking of Synthetic N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine

As a foundational synthon in modern bioconjugation, N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (CAS: 752200-93-4)—often referred to as AB-NTA-Boc—is critical for the development of multivalent Nitrilotriacetic Acid (NTA) a...

Author: BenchChem Technical Support Team. Date: March 2026

As a foundational synthon in modern bioconjugation, N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (CAS: 752200-93-4)—often referred to as AB-NTA-Boc—is critical for the development of multivalent Nitrilotriacetic Acid (NTA) architectures. These architectures are ubiquitous in immobilized metal affinity chromatography (IMAC), liposomal drug delivery systems, and high-affinity biosensors for polyhistidine-tagged proteins [1].

However, the performance of the final NTA-conjugate is intrinsically tied to the purity of this protected lysine intermediate. Even trace impurities can drastically reduce Ni2+ binding affinity or cause unwanted cross-linking during downstream peptide coupling. This guide objectively compares analytical methodologies for purity determination and benchmarks the performance of different synthetic grades.

Mechanistic Pathway: Synthesis & Impurity Generation

Understanding how impurities form is the first step in developing a robust analytical method. The synthesis typically involves the exhaustive alkylation of the α -amino group of -Boc-L-lysine using bromoacetic acid under highly basic conditions [1].

Because the reaction requires double alkylation to form the target tetradentate/hexadentate chelator, the most common and problematic impurity is the mono-alkylated intermediate . Furthermore, the Boc-protecting group is sensitive to acidic workups, leading to potential deprotection.

SynthesisPathway Reactants H-Lys(Boc)-OH + Bromoacetic Acid (Basic Conditions) Target Target: N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (Optimal Hexadentate Chelator) Reactants->Target Complete Alkylation ImpA Impurity A: Mono-alkylated (Weak Ni2+ Binding) Reactants->ImpA Incomplete Reaction ImpB Impurity B: Boc-deprotected (Unwanted Side Reactions) Target->ImpB Acidic Degradation

Fig 1: Synthesis pathway and impurity generation for N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine.

Comparative Analysis of Analytical Methodologies

Analyzing AB-NTA-Boc presents a specific chemical challenge: the molecule lacks a strong UV chromophore (no aromatic rings), meaning optical detection must rely on the weak absorbance of carboxyl and amide bonds at low wavelengths. Consequently, relying solely on standard HPLC-UV can yield false-positive purity results if impurities co-elute or lack UV absorbance.

Table 1: Analytical Method Comparison
MethodologyPrimary UtilitySensitivity (LOD)AdvantagesLimitations
RP-HPLC-UV (210 nm) Routine batch release & quantification~0.5 µg/mLHigh reproducibility; easily scalable for QC labs.Susceptible to mobile phase background noise; poor detection of non-UV active salts.
LC-MS (ESI+) Structural confirmation & impurity profiling~10 ng/mLUnambiguous identification of mono-alkylated and deprotected species based on m/z .Ion suppression effects can make absolute quantification difficult without isotopic standards.
Quantitative NMR (qNMR) Absolute purity determination~1 mg/mLRequires no reference standard; detects all protonated organic impurities.Low sensitivity; requires high sample concentration and expensive instrumentation.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal checks to verify that the analytical environment is functioning correctly before sample data is accepted.

Protocol A: Self-Validating RP-HPLC-UV Analysis

Causality Check: Why use Trifluoroacetic acid (TFA)? AB-NTA-Boc contains two free carboxylic acids. Without a strong ion-pairing agent to suppress ionization (keeping pH < 2.5), the molecule will exhibit severe peak tailing and fail to retain on a hydrophobic C18 stationary phase.

Step-by-Step Methodology:

  • System Preparation:

    • Column: C18 (4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Ultrapure H2​O

      • 0.1% TFA (v/v).
    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA (v/v).

  • Gradient Elution: Run at a flow rate of 1.0 mL/min.

    • 0–5 min: 5% B (Isocratic hold to wash out salts)

    • 5–20 min: Linear gradient from 5% to 60% B

    • 20–25 min: 60% B (Column wash)

  • Detection: Set UV detector to 210 nm.

  • Self-Validation (System Suitability Test - SST):

    • Action: Inject a known resolution mixture containing the Target ( tR​≈14.5 min) and the Mono-alkylated Impurity ( tR​≈12.2 min).

    • Validation Criteria: The resolution factor ( Rs​ ) between the two peaks must be >2.0 . If Rs​<2.0 , the gradient slope must be flattened (e.g., 5% to 40% B over 20 mins) before proceeding to sample analysis.

  • Sample Analysis: Inject 10 µL of the sample (prepared at 1 mg/mL in 50:50 A:B). Calculate purity via relative peak area integration.

Protocol B: LC-MS (ESI+) Impurity Profiling

Causality Check: Why switch from TFA to Formic Acid? While TFA is excellent for UV chromatography, it causes severe ion suppression in mass spectrometry. Formic acid provides the necessary protons for Electrospray Ionization (ESI+) without quenching the signal.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample to a final concentration of 10 µg/mL in 50:50 H2​O :Methanol containing 0.1% Formic Acid.

  • MS Parameters: Operate the mass spectrometer in ESI positive mode (ESI+). Set the capillary voltage to 3.0 kV and scan range from m/z 150 to 500.

  • Self-Validation (Mass Calibration & Marker Check):

    • Action: Confirm the presence of the target molecule's protonated adduct [M+H]+ at m/z 363.4 (Calculated exact mass: 362.38).

    • Validation Criteria: The system is validated for impurity profiling only if the signal-to-noise ratio (S/N) of the target peak is >100:1 .

  • Impurity Profiling: Scan specifically for the following critical markers:

    • m/z 305.3: Indicates Impurity A (Mono-alkylated species).

    • m/z 263.3: Indicates Impurity B (Boc-deprotected species).

Comparative Benchmarking: Purity Grades and Downstream Impact

When sourcing or synthesizing AB-NTA-Boc, the purity grade directly dictates the success of the final application. The table below benchmarks the performance of different grades against their intended downstream applications.

Table 2: Purity Grade Benchmarking
Purity GradeTypical Purity (%)Dominant Impurity ProfileDownstream Performance ImpactRecommended Application
Crude Synthesis 80% – 90%High mono-alkylated content; unreacted bromoacetic acid.Fails to form stable hexadentate complexes. Ni2+ leaches during chromatography, destroying protein yields.Not recommended for biological use; requires further HPFC purification.
Commercial Standard ≥97% [2]Trace mono-alkylated species (<1.5%); trace salts.Forms stable liposomes. Minor reduction in absolute binding capacity, but sufficient for bulk capture.Routine IMAC resin synthesis; standard NTA-lipid formulations.
High-Purity Synthetic >99% No detectable mono-alkylated or deprotected species via LC-MS.Maximizes Kd​ (often reaching the low nanomolar range for multivalent constructs) [1].Surface Plasmon Resonance (SPR) biosensors; targeted therapeutic drug delivery.

References

  • Facile Synthesis of Multivalent Nitrilotriacetic Acid (NTA) and NTA Conjugates for Analytical and Drug Delivery Applications Bioconjugate Chemistry URL:[Link]

Validation

Advanced Orthogonal Protecting Group Strategies for NTA-Lysine Conjugation: A Comparative Guide

As a Senior Application Scientist specializing in bioconjugation and peptide synthesis, I frequently consult on the design of metal-chelating probes, targeted radiopharmaceuticals, and functionalized biomaterials. At the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in bioconjugation and peptide synthesis, I frequently consult on the design of metal-chelating probes, targeted radiopharmaceuticals, and functionalized biomaterials. At the core of these technologies is the nitrilotriacetic acid (NTA) moiety, which, when complexed with transition metals like Ni²⁺, provides high-affinity capture of polyhistidine-tagged proteins.

The compound (CAS: 752200-93-4) is a highly versatile building block for synthesizing these conjugates. However, its structural topology presents a unique chemoselectivity challenge. The α-amine is fully committed to the NTA chelator, leaving the ε-amine (protected by a Boc group) as the sole conjugation handle. Because the NTA moiety possesses three free carboxylic acids, achieving site-specific conjugation without polymerizing or cross-reacting the NTA carboxyls requires a rigorous orthogonal protecting group strategy.

This guide objectively compares field-proven conjugation strategies, explaining the mechanistic causality behind each approach to help you select the optimal workflow for your synthesis.

Structural Mechanics & Causality

Before selecting a conjugation strategy, one must understand the structural limitations of the molecule. Because the α-amine is tertiary (alkylated with two carboxymethyl groups), it cannot participate in standard peptide bond formation to extend a backbone. Therefore, this building block is exclusively used as a terminal modifier or a side-chain appendage .

Chelation_Mechanics NTA NTA-Peptide Conjugate (Tetradentate Ligand) Ni Ni2+ Transition Metal (Octahedral Geometry) NTA->Ni 4 Coordination Sites His 6xHis-Tagged Protein (Target Biomolecule) Ni->His 2 Coordination Sites Complex Stable Affinity Complex (Immobilization/Capture) His->Complex Reversible Binding

Mechanistic pathway of NTA-Ni2+ mediated capture of polyhistidine-tagged proteins.

Comparative Analysis of Orthogonal Strategies
Strategy A: Direct Solution-Phase Conjugation (The "Pre-Activated" Approach)

If your goal is to attach a fluorophore, lipid, or nanomicelle to the NTA-lysine, you can bypass NTA protection entirely by using pre-activated electrophiles (e.g., NHS-esters).

  • The Causality: After removing the Boc group to yield (CAS: 113231-05-3)[1], the resulting primary ε-amine is highly nucleophilic. While the three NTA carboxyls are deprotonated in basic conditions, they are poor nucleophiles compared to the primary amine. Therefore, an NHS-ester will selectively acylate the ε-amine. This exact chemoselective logic is foundational for developing in advanced radiotherapeutics[2].

Strategy B: Benzyl/Boc Orthogonal Protection for Solid-Phase Peptide Synthesis (SPPS)

If you must activate the NTA-lysine itself (e.g., to couple its ε-amine to a resin-bound peptide's side-chain), the free NTA carboxyls must be protected to prevent self-polymerization.

  • The Causality: You cannot use tert-butyl (tBu) esters to protect the NTA carboxyls here, because the ε-amine is protected by a Boc group; both are acid-labile and would cleave simultaneously. Instead, converting the NTA carboxyls to Benzyl (Bzl) esters provides true 2-dimensional orthogonality. The Boc group can be removed with Trifluoroacetic Acid (TFA) while the Benzyl esters remain completely intact. Advanced chemoenzymatic syntheses heavily rely on such to prevent unwanted branching[3].

Strategy C: Alternative Scaffold (Fmoc-Lys(NTA-tBu3)-OH)

For direct incorporation into a peptide backbone during standard Fmoc-SPPS, N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine is the wrong tool. Instead, Fmoc-Lys(NTA-tBu3)-OH should be used. In this alternative, the α-amine is Fmoc-protected (allowing backbone extension), while the NTA moiety is tethered to the ε-amine.

Quantitative Data Comparison
Strategy / Scaffoldε-Amine ProtectionNTA Carboxyl ProtectionCleavage ConditionOrthogonalityIdeal Application
Strategy A (Direct)BocNone (Free Acid)TFA (N6)LowSolution-phase NHS-ester coupling
Strategy B (Benzyl)BocBenzyl (Bzl) EsterTFA (N6), H₂/Pd-C (NTA)High Complex SPPS (Boc/Bzl chemistry)
Strategy C (Alternative)NTA Tetheredtert-Butyl (tBu) EsterPiperidine (N6), TFA (NTA)High Standard Fmoc-SPPS backbone insertion
Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system, incorporating analytical checkpoints to verify causality at each step.

Protocol 1: Solution-Phase NHS-Ester Conjugation (Strategy A)

Objective: Couple a fluorophore to the ε-amine without activating the NTA carboxyls.

  • Boc Deprotection: Dissolve 100 mg of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine in 2 mL of 50% TFA in Dichloromethane (DCM). Stir for 30 minutes at room temperature.

    • Causality: The acid-labile Boc group is cleaved, generating the TFA salt of the free ε-amine (AB-NTA).

    • Self-Validation: Monitor by TLC (Ninhydrin stain). The starting material is Ninhydrin-negative, while the product is strongly Ninhydrin-positive (purple), confirming the presence of a free primary amine.

  • Neutralization & Conjugation: Evaporate the TFA/DCM under reduced pressure. Dissolve the residue in 2 mL anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the TFA salt, followed by 1.0 eq of your target Fluorophore-NHS ester. Stir for 2 hours.

    • Causality: DIPEA renders the ε-amine nucleophilic. The NHS ester specifically reacts with the primary amine, ignoring the unactivated NTA carboxyls.

    • Self-Validation: LC-MS analysis will show a mass shift corresponding exactly to the addition of the fluorophore minus the NHS leaving group, with zero evidence of over-acylation.

Protocol 2: Benzyl Esterification for Orthogonal SPPS (Strategy B)

Objective: Protect NTA carboxyls to allow subsequent activation of the lysine derivative.

  • Benzyl Esterification: React 1.0 eq of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine with 3.5 eq Benzyl Bromide and 4.0 eq Cs₂CO₃ in anhydrous DMF at 50°C for 12 hours.

    • Causality: Cs₂CO₃ deprotonates the carboxylic acids, driving a nucleophilic substitution (SN2) on benzyl bromide to form stable benzyl esters.

    • Self-Validation: ESI-MS will confirm a mass shift of +270 Da (exact addition of three benzyl groups).

  • Selective Boc Cleavage: Treat the isolated intermediate with 50% TFA/DCM for 30 minutes.

    • Causality: TFA selectively cleaves the Boc group. The benzyl esters are completely stable to TFA, ensuring perfect orthogonality.

    • Self-Validation: ¹H-NMR will show the complete disappearance of the sharp 9H singlet at ~1.4 ppm (Boc t-butyl group), while the aromatic benzyl protons (15H, ~7.3 ppm) remain entirely intact.

Orthogonal_Strategy A N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine B Bzl-Br / Cs2CO3 (Esterification) A->B Protect Carboxyls C NTA(Bzl)3 - N6-Boc Intermediate B->C D TFA / DCM (Boc Cleavage) C->D Orthogonal Deprotection E Free ε-Amine Protected NTA D->E

Workflow for achieving orthogonal benzyl protection of NTA carboxyls against Boc cleavage.

References
  • LookChem. "(S)-N-(5-AMINO-1-CARBOXYPENTYL)IMINODIACETIC ACID HYDRATE | CAS 113231-05-3".[Link]

  • ACS Central Science. "Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains".[Link]

  • Theranostics. "Orthogonal targeting of osteoclasts and myeloma cells for radionuclide stimulated dynamic therapy induces multidimensional cell death pathways".[Link]

Sources

Comparative

Validation of "N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine" conjugation efficiency

Validation of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine Conjugation Efficiency: A Comparative Guide for NTA-Functionalization As bioconjugation complexity increases—particularly in the development of PROTACs, multiplexed...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine Conjugation Efficiency: A Comparative Guide for NTA-Functionalization

As bioconjugation complexity increases—particularly in the development of PROTACs, multiplexed immunohistochemistry probes, and targeted protein degraders—the demand for high-efficiency, site-specific functionalization has never been higher. Nitrilotriacetic acid (NTA) derivatives are the gold standard for reversible, high-affinity capture of His-tagged proteins. However, synthesizing NTA-functionalized probes often introduces a critical bottleneck: the solubility-hydrolysis paradox.

As a Senior Application Scientist, I frequently see researchers struggle with low conjugation yields when using standard unprotected NTA-lysine. This guide objectively compares N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (CAS 752200-93-4) against traditional alternatives, detailing the mechanistic causality behind its superior conjugation efficiency and providing self-validating experimental protocols.

Mechanistic Context: The Solubility-Hydrolysis Paradox

To conjugate an NTA moiety to a payload (e.g., a fluorophore, PEG-NHS ester, or nanoparticle), researchers typically target the ϵ -amine of the lysine backbone.

The problem with Unprotected NTA-Lysine: Unprotected NTA-Lysine is a zwitterion. At neutral pH, its α -carboxyls are deprotonated and its ϵ -amine is protonated, rendering it completely insoluble in organic solvents like anhydrous DMF or DMSO. Consequently, conjugations must be performed in aqueous or semi-aqueous buffers. In water, electrophiles like NHS esters undergo rapid competitive hydrolysis. The payload is destroyed before it can react with the amine, capping yields at ~40-50%. Furthermore, unprotected NTA carboxyls can interfere with EDC coupling, necessitating complex Ni 2+ pre-coordination strategies to block side reactions .

The Solution: Orthogonal Protection N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine resolves this by masking the ϵ -amine with a tert-butyloxycarbonyl (Boc) group. This modification drastically increases the molecule's lipophilicity. By performing an in situ Boc deprotection, we generate an NTA-lysine trifluoroacetate (TFA) salt. Because the carboxyls are fully protonated by the strong acid, this intermediate is highly soluble in anhydrous DMF. When a non-nucleophilic base is added, the ϵ -amine becomes reactive in a completely water-free environment, eliminating payload hydrolysis and driving conjugation efficiency above 85%. The importance of such orthogonal protecting groups is well-documented in advanced chemoenzymatic synthesis .

Quantitative Comparison of NTA Building Blocks

The following table summarizes the performance of various NTA building blocks when conjugated to a standard hydrophobic payload (Cy5-NHS ester).

Conjugation StrategyBuilding BlockSolvent SystemHydrolysis RiskConjugation Efficiency (%)Cross-linking Risk
Aqueous Coupling Unprotected NTA-LysineBuffer/DMSO (9:1)High42 - 48%Moderate
Pre-coordinated Aqueous Ni-NTA-LysineBuffer/DMSO (9:1)High55 - 60%Low
In Situ Organic Coupling N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine Anhydrous DMF None 88 - 92% None
Fully Protected Organic NTA-Lysine tri-t-butyl esterAnhydrous DMFNone85 - 90%None

Data Note: Yields represent isolated product after RP-HPLC purification. The Boc-protected variant matches the efficiency of the significantly more expensive tri-t-butyl ester variant.

Experimental Protocols (Self-Validating Systems)

The protocol below utilizes N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine. I refer to this as a self-validating system because the physical state of the reaction mixture acts as an immediate visual indicator of success. Unprotected zwitterionic NTA-lysine remains an opaque suspension in DMF; in contrast, the in situ generated TFA salt forms a completely transparent solution. You can validate the intermediate via LC-MS (confirming a -100 Da mass shift) before adding your expensive payload, ensuring zero reagent waste.

Protocol: High-Efficiency Organic-Phase Conjugation

Step 1: Boc Deprotection (In Situ Salt Generation)

  • Dissolve 10 mg of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine in 1.0 mL of 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Stir at room temperature for 1 hour.

  • Evaporate the solvent under a stream of nitrogen. Co-evaporate twice with 1.0 mL of anhydrous toluene to remove residual TFA. The resulting residue is the NTA-Lysine TFA salt. Causality Check: Toluene forms an azeotrope with TFA, ensuring complete removal of the acid which would otherwise neutralize the base in the next step.

Step 2: Anhydrous Conjugation

  • Dissolve the NTA-Lysine TFA salt in 500 µL of anhydrous DMF. The solution must be completely clear.

  • Add 3.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes.

  • Add 0.9 molar equivalents of your Target-NHS ester (e.g., Cy5-NHS) dissolved in 100 µL of anhydrous DMF. Causality Check: Using 0.9 equivalents of the payload ensures the expensive NHS-ester is the limiting reagent and is completely consumed, simplifying downstream purification.

  • Stir in the dark for 2 hours at room temperature.

  • Purify the conjugate via preparative RP-HPLC.

Step 3: Nickel Loading

  • Re-suspend the purified conjugate in 10 mM HEPES, 150 mM NaCl (pH 7.4).

  • Add a 10-fold molar excess of NiCl 2​ . Incubate for 30 minutes.

  • Remove excess Ni 2+ using a size-exclusion desalting column. The highly pure Ni-NTA ligand is now ready for surface immobilization or protein capture .

Mandatory Visualizations

Workflow A N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine B TFA/DCM (Boc Deprotection) A->B Step 1 C NTA-Lysine TFA Salt (DMF Soluble) B->C Step 2 E High-Yield Conjugate (>85%) C->E DIPEA, DMF D Target-NHS Ester (e.g., Fluorophore) D->E Step 3

Workflow of in situ Boc deprotection for high-efficiency organic-phase conjugation.

Pathway Probe Conjugated NTA-Probe Ni Ni2+ Loading Probe->Ni Complex Probe-Ni-NTA Complex Ni->Complex Tetradentate Binding Stable Detection Signal Complex->Binding Reversible Binding HisTag His6-Tagged Protein HisTag->Binding Imidazole Sensitive

Mechanism of His-tagged protein recognition by the synthesized Ni-NTA probe.

References

  • Modification of Poly(ethylene glycol)-Capped Quantum Dots with Nickel Nitrilotriacetic Acid and Self-Assembly with Histidine-Tagged Proteins. The Journal of Physical Chemistry C.[Link]

  • Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science.[Link]

  • Reversible Oriented Surface Immobilization of Functional Proteins on Oxide Surfaces. Analytical Chemistry.[Link]

Validation

Comparative study of Boc vs Fmoc strategy for "N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine"

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist, Peptide Chemistry & Bioconjugation Executive Summary & Chemical Context The synthesis of multivalent...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist, Peptide Chemistry & Bioconjugation

Executive Summary & Chemical Context

The synthesis of multivalent chelator-peptides is a cornerstone of modern bioconjugation, enabling applications ranging from hexahistidine (His6)-tag capture in affinity chromatography to targeted radiometal therapy. The building block N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (CAS: 752200-93-4) is specifically engineered for these applications. Structurally, its alpha-amine is bis-alkylated with carboxymethyl groups to form the nitrilotriacetic acid (NTA) chelator, while its epsilon-amine (N6) is protected by a tert-butoxycarbonyl (Boc) group.

As a Senior Application Scientist, I frequently observe synthesis failures stemming from mismatched protecting group strategies. The choice between Fmoc (9-fluorenylmethyloxycarbonyl) and Boc solid-phase peptide synthesis (SPPS) strategies dictates the chemical survival of this building block. This guide objectively compares the performance, causality, and experimental outcomes of utilizing this specific N6-Boc protected NTA-lysine derivative in both Fmoc and Boc SPPS workflows.

Mechanistic Causality: Why Strategy Dictates Success

The fundamental rule of peptide synthesis is orthogonal protection —the ability to remove temporary protecting groups (for chain elongation) without affecting side-chain protecting groups.

The Fmoc Strategy (Base-Labile)

In Fmoc-SPPS, the temporary alpha-amino protecting group is removed using a mild base (typically 20% piperidine in DMF). The N6-Boc group on our NTA-lysine building block is completely stable to these basic conditions. This allows researchers to incorporate the building block into the peptide architecture and continue elongation without exposing the highly reactive epsilon-amine. Only during the final global cleavage step, which utilizes high concentrations of trifluoroacetic acid (TFA), is the N6-Boc group simultaneously removed to yield the mature NTA-peptide [2].

The Boc Strategy (Acid-Labile)

Conversely, Boc-SPPS relies on 100% TFA for the iterative deprotection of the alpha-amine during every synthesis cycle. If N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine is incorporated into a Boc-SPPS workflow, the very first TFA deprotection step will cause premature cleavage of the N6-Boc group . This exposes the epsilon-amine to the subsequent incoming activated amino acids, leading to catastrophic side-chain branching and a highly impure product mixture. To utilize a Boc strategy, researchers are forced to abandon this building block entirely in favor of an orthogonally protected variant (e.g., N6-Fmoc or N6-Cbz) [3].

Quantitative Comparison & Performance Data

The following table summarizes the objective experimental parameters and performance metrics when deploying N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine in both strategies.

Synthesis ParameterFmoc Strategy (Recommended)Boc Strategy (Suboptimal)
Iterative Deprotection Reagent 20% Piperidine (Base)100% TFA (Acid)
N6-Boc Orthogonality High (Completely stable)None (Cleaved instantly)
Risk of Side-Chain Branching Low (< 1%)Critical (> 85%)
Final Cleavage Reagent TFA / TIS / H₂O (95:2.5:2.5)HF (Requires specialized PTFE gear)
Overall NTA-Peptide Yield 75 - 85% < 10% (Due to branching)
Cost & Time Efficiency Optimal (Direct use of building block)Poor (Requires precursor modification)

Self-Validating Experimental Protocol (Fmoc Strategy)

To ensure scientific integrity and reproducibility, the following step-by-step protocol details the optimal Fmoc-SPPS workflow for incorporating and deprotecting the building block. This protocol includes a self-validating Kaiser test to confirm causality and reaction completion.

Objective: Site-specific conjugation of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine to a peptide backbone, followed by global deprotection.

Step-by-Step Methodology:

  • Resin Preparation & Swelling: Swell 0.1 mmol of the target Fmoc-peptide-resin in Dimethylformamide (DMF) for 30 minutes. Remove the final N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Activation: In a separate vial, dissolve 0.3 mmol (3 equivalents) of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine [1] and 0.3 mmol of Oxyma Pure in 2 mL of DMF. Add 0.3 mmol of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes at room temperature to form the highly reactive ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently for 2 hours at room temperature.

  • Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test.

    • Causality Check: A yellow color indicates a negative result, confirming complete acylation of the free amine. If the beads turn blue, the coupling is incomplete, and Step 3 must be repeated.

  • Global Cleavage & N6-Boc Deprotection: Treat the washed and dried resin with 2 mL of Cleavage Cocktail (TFA / Triisopropylsilane / Water, 95:2.5:2.5 v/v/v) for 2 hours.

    • Mechanistic Note: This acidic environment simultaneously cleaves the peptide from the solid support and removes the N6-Boc group, revealing the free epsilon-amine for downstream applications (e.g., fluorophore tagging).

  • Precipitation: Filter the cleavage solution into 20 mL of cold diethyl ether. Centrifuge at 4000 rpm to pellet the NTA-peptide. Wash the pellet twice with cold ether and dry under vacuum.

Workflow Visualization

The following diagram maps the logical pathways and chemical consequences of subjecting the N6-Boc building block to Fmoc versus Boc conditions.

G cluster_Fmoc Fmoc Strategy (Optimal) cluster_Boc Boc Strategy (Suboptimal) Start N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine F1 Couple to Peptide (Orthogonal Conditions) Start->F1 B1 Couple to Peptide (Acidic Environment) Start->B1 F2 Iterative SPPS (20% Piperidine) F1->F2 F3 Global Cleavage (TFA) Removes N6-Boc F2->F3 F4 High-Purity NTA-Peptide (Target Achieved) F3->F4 B2 Iterative SPPS (100% TFA) B1->B2 B3 Premature N6-Boc Loss (Side-Chain Exposed) B2->B3 B4 Branched Byproducts (Low Purity) B3->B4

Workflow comparison of Fmoc vs. Boc SPPS strategies for N6-Boc-L-lysine-NTA incorporation.

Conclusion

For the synthesis of NTA-functionalized constructs, the Fmoc strategy is unequivocally superior when utilizing N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine. The base-labile nature of Fmoc chemistry perfectly preserves the acid-labile N6-Boc group, preventing catastrophic side-chain branching. Attempting to use this specific building block in a Boc-SPPS workflow violates the principles of orthogonal protection, resulting in poor yields and complex impurity profiles. Researchers must align their building block selection with their macro-synthetic strategy to ensure high-fidelity bioconjugation.

References

  • Title: Hexahistidine-Tag-Specific Optical Probes for Analyses of Proteins and Their Interactions Source: National Institutes of Health (NIH) URL: [Link]

Comparative

Comparative Guide: Biological Activity of Peptides Containing N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine

Executive Summary N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (CAS 752200-93-4) is a highly specialized amino acid derivative utilized primarily as a building block in Solid-Phase Peptide Synthesis (SPPS)[1]. Structurally,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (CAS 752200-93-4) is a highly specialized amino acid derivative utilized primarily as a building block in Solid-Phase Peptide Synthesis (SPPS)[1]. Structurally, it consists of a lysine backbone where the alpha-amine is functionalized with a bis(carboxymethyl) group—forming a nitrilotriacetic acid (NTA) moiety—and the epsilon-amine is protected by a tert-butyloxycarbonyl (Boc) group[1].

Upon integration into a peptide sequence and subsequent deprotection, the resulting Nα,Nα -bis(carboxymethyl)-L-lysine (BCML) moiety unlocks two distinct biological utilities:

  • High-Affinity Metal Chelation: Acting as a tetradentate ligand for transition metals (Ni²⁺, Cu²⁺, Co²⁺) used in His-tag protein purification and radiometal labeling[2][3].

  • Receptor Modulation: Acting as a highly potent inverse agonist and competitive inhibitor of the human bitter taste receptor T2R4[4][5].

This guide objectively compares the performance of peptides containing this NTA-lysine derivative against standard alternatives across both application domains, supported by mechanistic insights and validated experimental protocols.

Chemical Anatomy & Causality

The design of this building block is rooted in strict chemical causality:

  • The N6-Boc Group: During standard Fmoc-based SPPS, the epsilon-amine must be shielded to prevent unwanted branching or cross-reactivity. The Boc group provides orthogonal protection, remaining stable during Fmoc deprotection but easily cleaved by Trifluoroacetic acid (TFA) during the final resin cleavage step[1].

  • The Bis(carboxymethyl) Group: Positioned at the alpha-amine, this group forms the NTA chelator. In biological contexts, this specific spatial arrangement mimics advanced glycation end-products (AGEs) like -carboxymethyl lysine (CML), allowing it to dock precisely into the orthosteric binding pockets of specific G-protein-coupled receptors (GPCRs)[6].

SPPS_Workflow Resin Resin-Bound Growing Peptide Coupling Couple N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine Resin->Coupling Cleavage TFA Cleavage & Boc Deprotection Coupling->Cleavage Active Active NTA-Peptide (Chelator/Inhibitor) Cleavage->Active

Workflow of Solid-Phase Peptide Synthesis incorporating the AB-NTA-Boc-Lysine building block.

Protocol 1: SPPS Incorporation and Deprotection
  • Resin Preparation: Swell the Fmoc-protected peptide resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF for 15 minutes to expose the N-terminal amine.

  • Coupling: Dissolve 3 equivalents of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine, 3 eq of HATU, and 6 eq of DIPEA in DMF. Add to the resin and agitate for 2 hours at room temperature.

  • Cleavage & Deprotection: Wash the resin with Dichloromethane (DCM). Cleave the peptide and simultaneously remove the N6-Boc group using a cocktail of 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% Water for 2 hours.

  • Precipitation: Precipitate the active NTA-peptide in cold diethyl ether and lyophilize.

Application 1: Targeted Metal Chelation & His-Tag Binding

Once synthesized, the NTA-peptide is widely used to functionalize surfaces, nanoparticles, or larger macromolecules for Immobilized Metal Affinity Chromatography (IMAC)[2][7].

Performance Comparison: NTA vs. IDA vs. DOTA

When compared to alternative chelators like Iminodiacetic acid (IDA) or 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), the NTA-lysine derivative offers a superior balance of binding stability and kinetic efficiency. NTA provides tetradentate coordination (occupying four of the six coordination sites of Ni²⁺), leaving two sites available for the histidine imidazole rings[2][3]. IDA, being tridentate, binds metals less securely, leading to metal leaching[2].

Chelator MoietyCoordinationMetal Binding Stability (Ni²⁺)Radiolabeling KineticsPrimary Application
IDA TridentateLow (Prone to leaching)FastLow-stringency IMAC
NTA (via BCML) Tetradentate High (Minimal leaching) Fast (Room Temp) High-stringency IMAC / Native Protein Isolation
DOTA OctadentateExtremely HighSlow (Requires Heating)In vivo PET/SPECT Imaging
Protocol 2: Ni²⁺ Loading and His-Tag Capture
  • Metal Loading: Incubate the purified NTA-peptide (or NTA-functionalized nanoparticle) in a 1 M NiCl₂ solution for 1 hour at room temperature[7].

  • Equilibration: Wash extensively with distilled water, followed by equilibration in lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Binding: Introduce the lysate containing the His₆-tagged protein. The tetradentate NTA-Ni²⁺ complex will selectively capture the His-tag via the two remaining coordination sites[3][7].

  • Elution: Elute the purified protein using a high-imidazole buffer (250 mM imidazole) to competitively displace the histidine residues.

Application 2: Bitter Taste Receptor (T2R4) Modulation

Beyond chelation, the deprotected moiety— Nα,Nα -bis(carboxymethyl)-L-lysine (BCML)—is a highly potent biological modulator. T2R4 is a G-protein-coupled receptor (GPCR) that mediates bitter taste perception and regulates extra-oral physiological functions, including Rac1 GTPase activity and actin cytoskeleton reorganization[8].

Causality of Inhibition

Agonists like quinine activate T2R4, triggering Gustducin (G-protein) signaling, which leads to intracellular calcium ( Ca2+ ) mobilization[8]. BCML acts as a competitive inhibitor and inverse agonist[4]. Site-directed mutagenesis reveals that BCML docks into the exact orthosteric site as quinine, forming critical interactions with the Ala-90 residue of the T2R4 receptor[4][6]. By locking the receptor in an inactive conformation, BCML prevents the downstream activation of Rac1 GTPase[8].

T2R4_Pathway Agonist Bitter Agonist (e.g., Quinine) Receptor T2R4 Receptor Agonist->Receptor Activates GProtein G-protein (Gustducin) Activation Receptor->GProtein Calcium Intracellular Ca2+ Mobilization GProtein->Calcium Inhibitor NTA-Lys Derivative (BCML) Inhibitor->Receptor Competitive Inhibition (Inverse Agonist)

T2R4 signaling pathway showing competitive inhibition by the NTA-Lysine derivative (BCML).

Performance Comparison: T2R4 Antagonists

Compared to other known T2R4 blockers, the NTA-lysine derivative demonstrates superior binding affinity (nanomolar range) due to its structural mimicry of advanced glycation end-products[4][6].

CompoundMechanism of ActionTarget ReceptorIC₅₀ ValueReference
BCML (NTA-Lysine) Inverse Agonist / Competitive T2R4 59 ± 18 nM [4][5]
GABA Antagonist / CompetitiveT2R43.2 ± 0.3 µM[4][5]
CML (AGE Mimic) Weak AntagonistT2R4> 100 µM[6]
Protocol 3: T2R4 Calcium Mobilization Assay

To validate the biological activity of the synthesized NTA-peptide:

  • Cell Culture: Seed HEK293T cells stably expressing human T2R4 and the chimeric G-protein Gα16/44 into 96-well plates[8].

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C[4].

  • Inhibitor Pre-treatment: Wash the cells and pre-incubate with varying concentrations of the NTA-peptide (10 nM to 1 µM) for 15 minutes.

  • Agonist Stimulation: Inject 1 mM quinine (agonist) into the wells[4][8].

  • Quantification: Measure the real-time fluorescent response using a fluorometric imaging plate reader (FLIPR). Calculate the IC₅₀ based on the dose-dependent reduction in the calcium fluorescence peak compared to untreated controls[5].

References

  • Chemsrc. "N,N-Bis(carboxymethyl)-L-lysine Biological Activity". Chemsrc Database. Available at: [Link]

  • Pydi, S. P., et al. "Amino acid derivatives as bitter taste receptor (T2R) blockers." Journal of Biological Chemistry, 289(36), 25054-25066 (2014). Available at:[Link]

  • Sidhu, C., et al. "Regulation of Rac1 GTPase activity by quinine through G-protein and bitter taste receptor T2R4." Molecular and Cellular Biochemistry, 426(1-2), 129-136 (2017). Available at:[Link]

  • MDPI. "Advanced Glycation End-Products Can Activate or Block Bitter Taste Receptors." Molecules (2019). Available at: [Link]

  • NIH. "Highly-Efficient Purification of Native Polyhistidine-tagged Proteins by Multivalent NTA-modified Magnetic Nanoparticles." Bioconjugate Chemistry (2007). Available at:[Link]

  • ResearchGate. "Potential for Using Histidine Tags in Purification of Proteins at Large Scale." ResearchGate (2015). Available at:[Link]

  • Wikipedia. "Nitrilotriacetic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Validation

Cost-Benefit Analysis and Application Guide: N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine in Bioconjugation

Mechanistic Overview and Strategic Importance In the development of targeted delivery systems, supported lipid bilayers, and protein-capture assays, the immobilization of polyhistidine-tagged (His-tag) proteins is a foun...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview and Strategic Importance

In the development of targeted delivery systems, supported lipid bilayers, and protein-capture assays, the immobilization of polyhistidine-tagged (His-tag) proteins is a foundational technique. The molecule N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (CAS: 752200-93-4) serves as a premier bifunctional building block for these applications.

Structurally, the alpha-amine (N2) is functionalized with two carboxymethyl groups, forming a nitrilotriacetic acid (NTA) moiety that, when charged with transition metals like Ni²⁺ or Co²⁺, forms high-affinity coordination complexes with His-tags. Crucially, the epsilon-amine (N6) is protected by a tert-butoxycarbonyl (Boc) group. This orthogonality is the molecule's greatest asset: it allows researchers to manipulate the NTA group or store the intermediate without unwanted side reactions at the highly nucleophilic epsilon-amine. When ready for conjugation, the Boc group is rapidly cleaved under acidic conditions, liberating the primary amine for targeted coupling to lipids, fluorophores, or solid supports[1].

Quantitative Cost-Benefit Analysis: Sourcing Strategies

When designing an NTA-functionalized construct (e.g., a Ni-NTA liposome), laboratories must choose between three primary sourcing strategies. As detailed in the table below, the decision hinges on the balance between budget constraints, time sensitivity, and the need for structural customization.

Table 1: Cost-Benefit Comparison of NTA-Sourcing Alternatives
Sourcing ApproachEstimated CostTime InvestmentScalabilityCustomization FlexibilityBest Use Case
A: Turnkey Products (e.g., Pre-made DGS-NTA Lipids)>$10,000 / gImmediateLowLowStandard liposome assays with high budgets and strict time limits.
B: Commercial Intermediate (Buy Boc-NTA-Lysine)~$155 / g[2]1 DayMedium-HighHighCustom bioconjugation, novel lipid synthesis, and R&D labs.
C: In-House Synthesis (from H-Lys(Boc)-OH)~$20 / g[3]3-4 DaysHighHighLarge-scale manufacturing and highly cost-sensitive scale-ups.

For most drug development professionals, Approach B offers the optimal middle ground, eliminating the labor-intensive synthesis of the NTA moiety while preserving the flexibility to conjugate the lysine core to any proprietary payload or lipid tail.

DecisionTree Start Goal: Acquire NTA-Functionalized Materials for His-Tag Capture Q1 What are the project constraints? Start->Q1 Opt1 High Budget / Urgent Buy Pre-made NTA-Lipids Cost: >$10,000/g Q1->Opt1 Turnkey Solution Opt2 Moderate Budget / Custom Construct Buy Boc-NTA-Lysine Cost: ~$155/g Q1->Opt2 Custom Bioconjugation Opt3 Low Budget / High Volume In-House Synthesis Cost: ~$20/g Q1->Opt3 Scale-up / Manufacturing

Figure 1: Decision matrix for sourcing NTA-functionalized materials based on project constraints.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify success before proceeding to the next step.

Protocol A: In-House Synthesis of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (Approach C)

This protocol yields approximately 65% of the target compound[4].

Causality & Mechanism: The synthesis requires the exhaustive alkylation of the alpha-amine of H-Lys(Boc)-OH using bromoacetic acid. Strict pH maintenance (pH 10–11) is critical. If the pH drops below 9, the alpha-amine becomes protonated, rendering it non-nucleophilic and halting the reaction. Conversely, if the pH exceeds 11.5, hydroxide ions will outcompete the amine, leading to the rapid hydrolysis of bromoacetic acid into useless glycolic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of (CAS: 2418-95-3) in 20 mL of 2M NaOH[3].

  • Alkylation: Slowly add 30 mmol of bromoacetic acid dropwise.

  • pH Control: Continuously monitor the reaction, adding 2M NaOH dropwise to maintain the pH strictly between 10.0 and 11.0.

  • Incubation: Stir the reaction mixture at room temperature to 50°C for 19 hours under an inert atmosphere[4].

  • Precipitation: Cool the mixture to 0–5°C and carefully acidify to pH 2.0 using concentrated HCl[4]. The target product will precipitate as a white solid.

  • Self-Validation Step: Monitor the final product via TLC (Ninhydrin stain). The starting material (H-Lys(Boc)-OH) will show a strong positive (purple) spot due to the primary alpha-amine. The fully alkylated tertiary amine product will not stain strongly with Ninhydrin, confirming complete conversion. Use Bromocresol Green to positively identify the newly formed carboxylic acids.

Protocol B: Deprotection and Lipid Conjugation (Approach B)

Causality & Mechanism: To utilize the commercial intermediate, the Boc group must be removed. The use of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) provides the exact acidic threshold required to protonate and cleave the tert-butyl carbamate group, releasing isobutylene and carbon dioxide gases[1]. Following evaporation, the addition of N,N-Diisopropylethylamine (DIPEA) is mandatory; it neutralizes the residual TFA salts, converting the epsilon-amine back into its nucleophilic free-base form so it can attack the NHS-ester of the target lipid.

Step-by-Step Methodology:

  • Deprotection: Dissolve 100 mg of in 2 mL of a 50:50 mixture of TFA and DCM. Stir at room temperature for 2 hours,[1].

  • Solvent Removal: Evaporate the TFA/DCM under a vacuum. Co-evaporate twice with toluene to remove residual trapped TFA[1].

  • Activation & Coupling: Dissolve the resulting deprotected NTA-lysine in 2 mL of anhydrous DMF. Add 5 equivalents of DIPEA to basify the solution. Add 1.2 equivalents of your chosen NHS-activated lipid (e.g., Oleic acid-NHS) and stir overnight.

  • Self-Validation Step: The progression of the conjugation must be monitored via HPLC. The highly polar deprotected intermediate will elute very early on a C18 reverse-phase column. Upon successful conjugation to a hydrophobic lipid tail, the retention time will shift significantly later. The absence of the early peak validates complete conversion.

Synthetic Workflow Visualization

Workflow A H-Lys(Boc)-OH + Bromoacetic Acid B N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (Intermediate) A->B Alkylation (pH 10-11) C TFA Deprotection (Removes Boc) B->C Acidic Cleavage D N2,N2-Bis(carboxymethyl) L-lysine (Free Amine) C->D Vacuum Evaporation E Conjugation (e.g., NHS-Lipid) D->E DIPEA / DMF (Coupling) F Ni-NTA Functionalized Construct E->F NiCl2 Loading

Figure 2: Synthetic workflow from precursor to Ni-NTA functionalized construct.

References

Sources

Comparative

Reproducibility in His-Tag Targeted Bioconjugation: A Comparative Guide on N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine

Executive Summary & Mechanistic Overview In the rapidly evolving fields of targeted protein degradation (PROTACs) and site-specific protein labeling, reproducibility hinges on the purity and structural predictability of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

In the rapidly evolving fields of targeted protein degradation (PROTACs) and site-specific protein labeling, reproducibility hinges on the purity and structural predictability of the chemical building blocks. N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (CAS: 752200-93-4) has emerged as the premier bifunctional amino acid derivative for synthesizing Nitrilotriacetic acid (NTA) conjugates ().

The causality behind its effectiveness lies in its dual-functional architecture:

  • The NTA Headgroup: The alpha-amine is modified with two carboxymethyl groups. When complexed with transition metals like Ni(II) or Co(II), this NTA moiety occupies four of the six metal coordination sites. The remaining two sites are occupied by water molecules, which are readily displaced by the electron-rich imidazole rings of a polyhistidine (His) tag, yielding a binding affinity ( Kd​ ) of approximately 13 μM ()[1].

  • The Boc-Protected Epsilon-Amine: The 4-carbon aliphatic chain of the lysine acts as an intrinsic, flexible spacer, minimizing steric clash during target engagement. The tert-butyloxycarbonyl (Boc) protection ensures that the primary amine remains inert during complex solution-phase coupling or Solid-Phase Peptide Synthesis (SPPS).

Workflow A N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine B Boc Deprotection (TFA) A->B Step 1 C Conjugation (e.g., to PROTAC Linker) B->C Step 2 D Metal Loading (NiCl2 or CoCl2) C->D Step 3 E Target Binding (His-Tagged Protein) D->E Step 4

Logical workflow for synthesizing NTA-probes using the Boc-Lys(NTA)-OH building block.

Comparative Analysis: Boc-Lys(NTA)-OH vs. Traditional Labeling

When designing His-tag targeting molecules—such as SNIPER(CH6) or NTA-PROTACs ()[2]—researchers must choose between pre-functionalized building blocks and post-synthetic labeling. Using N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine offers superior batch-to-batch reproducibility compared to traditional NHS-ester or Maleimide-based NTA functionalization.

Table 1: Quantitative Comparison of NTA Conjugation Strategies

Performance MetricBoc-Lys(NTA)-OH (Pre-functionalized)NHS-Ester NTA (Post-synthetic)Maleimide-NTA (Post-synthetic)
Target Site Control Absolute (Defined by synthesis sequence)Random (Reacts with any primary amine)High (Requires free cysteine)
Batch-to-Batch Yield >95% (Highly reproducible)40–60% (Heterogeneous mixtures)70–85% (Prone to oxidation)
Reversibility/Stability Highly stable (Covalent amide bond)Prone to rapid hydrolysis in waterSubject to retro-Michael addition
Multiplexing Capability Excellent (Orthogonal to Fmoc chemistry)Poor (Cross-reactivity risks)Moderate

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, every protocol must be designed as a self-validating system. The following methodology details the synthesis and validation of a VHL-recruiting NTA-PROTAC using N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine.

Protocol A: Synthesis of the NTA-PROTAC
  • Boc Deprotection: Dissolve 10 mg of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir for 1 hour at room temperature.

    • Causality & Validation: TFA selectively cleaves the Boc group. Monitor via LC-MS; a precise mass shift of -100 Da confirms successful deprotection without degrading the NTA carboxymethyl groups.

  • Linker Conjugation: Evaporate the TFA/DCM. Resuspend the unmasked amine in anhydrous DMF. Add 1.1 equivalents of a VHL-ligand-PEG4-NHS ester and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base, keeping the epsilon-amine deprotonated to drive the nucleophilic attack on the NHS ester, ensuring a >90% coupling efficiency.

  • Metal Loading: Purify the conjugate via HPLC. Incubate the purified PROTAC with 0.95 equivalents of NiCl₂ in HEPES buffer (pH 7.5) for 30 minutes.

    • Causality: Using strictly sub-stoichiometric Ni(II) (0.95 eq) is critical. Excess free nickel is highly toxic to cells and causes non-specific protein precipitation, which would artificially skew degradation data.

Protocol B: Self-Validating In Vitro Ubiquitination Assay
  • Reaction Setup: In a physiological buffer, combine 100 nM His-tagged Protein of Interest (POI), 50 nM E1 enzyme, 500 nM E2 enzyme, 100 nM VHL ligase complex, and 1 μM Ni-NTA-PROTAC.

  • Initiation: Add 2 mM ATP to initiate the ubiquitination cascade. Incubate at 37°C for 2 hours.

  • The Validation Control (Critical Step): Run a parallel reaction supplemented with either 10 mM EDTA or 50 mM Imidazole.

    • Causality: Imidazole competitively binds the Ni-NTA complex, while EDTA completely strips the Ni(II) ion. If the PROTAC functions strictly via the intended NTA-His interaction, the addition of EDTA/Imidazole will completely abolish ubiquitination. If degradation still occurs, it indicates a false positive driven by non-specific hydrophobic aggregation.

Mechanism of Action: NTA-PROTAC Mediated Degradation

The synthesized Ni-NTA-PROTAC acts as a chemical matchmaker. By simultaneously binding the His-tagged POI and the E3 ubiquitin ligase, it induces a transient ternary complex. This proximity hijacks the cell's Ubiquitin-Proteasome System (UPS), facilitating the transfer of ubiquitin chains to the POI, marking it for destruction by the 26S proteasome ()[3].

Pathway POI His-Tagged POI Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary NTA-His Interaction PROTAC NTA-PROTAC (Ni2+ loaded) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Ligand Binding Ub Polyubiquitination (UPS Activation) Ternary->Ub E2-mediated Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Mechanism of NTA-PROTAC mediated targeted protein degradation via the UPS.

Quantitative Data Presentation

The reproducibility of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine derived degraders is evident in their highly consistent degradation metrics across different batches and targets.

Table 2: Comparative Performance Metrics of His-Tag Targeted Degraders

Compound / ControlTarget ProteinBinding Affinity ( Kd​ )Degradation Concentration ( DC50​ )Maximum Degradation ( Dmax​ )
Ni-NTA-PROTAC (VHL) His-tagged POI~13 μM250 nM85%
SNIPER(CH6) (IAP) His-tagged POI~15 μM400 nM78%
Unloaded NTA-PROTAC His-tagged POI>500 μMN/A (No degradation)0%
Ni-NTA-PROTAC + EDTA His-tagged POI>500 μMN/A (No degradation)0%

Note: The complete loss of degradation in the "Unloaded" and "EDTA" control groups validates that the mechanism is entirely dependent on the specific Ni-NTA/His-tag coordination.

References

  • Title: Rapid labeling of intracellular His-tagged proteins in living cells Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Harmony of Protein Tags and Chimeric Molecules Empowers Targeted Protein Ubiquitination and Beyond Source: MDPI URL: [Link]

  • Title: Selection of DNA-encoded Chemical Libraries for Compounds that can Induce Protein Ubiquitination Source: ChemRxiv URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine proper disposal procedures

Comprehensive Operational Safety and Disposal Guide for N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine 1. Executive Summary & Chemical Profiling N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (CAS: 752200-93-4) is an advanced, highl...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Safety and Disposal Guide for N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine

1. Executive Summary & Chemical Profiling N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (CAS: 752200-93-4) is an advanced, highly specialized amino acid derivative utilized extensively in drug development and structural biology for synthesizing Ni-NTA affinity tags and functionalized liposomes,[1]. While its unique bis-carboxymethylated alpha-amine and Boc-protected epsilon-amine make it an invaluable bioconjugation building block, these same structural features dictate stringent handling and disposal requirements.

As researchers and drug development professionals, maintaining a rigorous safety and logistical framework is non-negotiable. This guide provides an authoritative, step-by-step operational plan to ensure chemical integrity, personnel safety, and environmental compliance.

2. Physicochemical Profile and Hazard Assessment Understanding the physical properties of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine is the first step in predicting its behavior in the laboratory. The compound is typically encountered as a fine solid that poses specific irritation and environmental risks[2],[3].

Table 1: Physicochemical and Hazard Profile of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine

Property / IdentifierValue / ClassificationOperational Implication
CAS Number 752200-93-4Use for precise SDS tracking and hazardous waste manifesting.
Molecular Formula C15H26N2O8High nitrogen and oxygen content dictates specific combustion byproducts[1].
Molecular Weight 362.38 g/mol Requires precise micro-weighing in draft-free, controlled environments.
Storage Temperature 2–8°CPrevents thermal degradation of the acid-labile Boc-protecting group[4].
Hazard Statements H315, H319, H335Causes skin/eye irritation; fine dust causes respiratory tract irritation[2],[3].
Thermal Decomposition CO, CO2, NOxIncineration must utilize a scrubber to neutralize toxic nitrogen oxides[5],[4].

3. Causality-Driven Handling Protocols Expertise in chemical handling goes beyond following rules—it requires understanding the mechanistic causality behind every action.

  • Why use a dedicated fume hood? Amino acid derivatives like N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine are often supplied as fine, electrostatically charged powders. When the container is opened, micro-particulates can easily aerosolize. Inhalation directly exposes the respiratory tract to the compound, leading to acute irritation (H335)[2]. A fume hood with a verified face velocity ensures these particulates are drawn away from the user's breathing zone.

  • Why store at 2–8°C? The tert-butoxycarbonyl (Boc) group is designed to be cleaved under strongly acidic conditions. However, prolonged exposure to ambient heat and ambient moisture can cause premature deprotection or degradation of the bis-carboxymethyl (NTA) moiety. Cold storage preserves the reagent's synthetic viability.

4. Lifecycle and Disposal Workflow The following diagram illustrates the cradle-to-grave logistical flow for handling this compound, ensuring no critical safety or disposal step is overlooked.

G A 1. Cold Storage (2-8°C) Preserves Boc-group stability B 2. Fume Hood Handling Prevents aerosol inhalation A->B C 3. Bioconjugation Reaction (NTA-Peptide Synthesis) B->C D 4. Waste Segregation Solid vs. Liquid Streams C->D E 5a. Solid Waste (Contaminated PPE, Vials) D->E F 5b. Liquid Waste (Solvent & Wash Buffers) D->F G 6. Chemical Incineration (Requires NOx Scrubber) E->G F->G

Operational lifecycle and disposal workflow for N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine.

5. Step-by-Step Methodologies

Protocol 1: Safe Weighing and Solution Preparation

  • Self-Validation Check: Before opening the reagent, hold a visual flow indicator (e.g., a Kimwipe strip) at the sash of the fume hood. If the strip pulls inward steadily, the hood's exhaust system is operating correctly.

  • Preparation: Equip standard PPE, including a lab coat, nitrile gloves (tested to EN 374 standards), and safety goggles with side shields[4],[6]. For bulk transfers, use a P95 or P1 particle respirator[6].

  • Equilibration: Remove the vial from the 2–8°C refrigerator and allow it to reach room temperature in a desiccator before opening. Causality: Opening a cold vial introduces condensation, which can hydrolyze the compound and ruin subsequent bioconjugation yields.

  • Transfer: Use an anti-static weighing spatula to transfer the powder. Avoid vigorous scraping, which generates airborne dust.

  • Decontamination: Wipe down the analytical balance and surrounding hood area with a damp paper towel to capture any stray micro-particulates. Dispose of the towel in the solid hazardous waste bin.

Protocol 2: Spill Response and Decontamination In the event of an accidental spill, immediate and controlled action prevents widespread laboratory contamination[2].

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity[6].

  • Containment: Do NOT use a standard vacuum cleaner, as the exhaust will aerosolize the fine powder. Instead, gently cover the spill with damp absorbent paper to suppress dust formation.

  • Collection: Use a plastic scoop to sweep up the damp material mechanically[4]. Place the recovered material into a sealable, clearly labeled high-density polyethylene (HDPE) container.

  • Surface Wash: Wash the affected area thoroughly with soap and copious amounts of water, ensuring all runoff is collected for hazardous waste disposal[2],[3].

Protocol 3: Waste Segregation and Final Disposal N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine must never be disposed of in standard municipal waste or flushed down the drain[4],[6].

  • Liquid Waste Segregation: Collect all reaction mixtures and solvent washes containing the compound in a dedicated, chemically compatible liquid waste carboy.

    • Self-Validation Check: Verify the pH of the liquid waste using indicator strips. Ensure it is not mixed with strong oxidizing agents, which could trigger a dangerous exothermic reaction.

  • Solid Waste Segregation: Place empty reagent vials, contaminated gloves, and cleanup materials into a designated solid hazardous waste bin lined with a heavy-duty bag.

  • Labeling: Clearly label all waste containers with "Hazardous Waste: Contains Boc-protected Amino Acid Derivatives (Toxic Combustion Byproducts)."

  • Incineration Logistics: Transfer the waste to a licensed environmental control facility. The standard disposal method requires dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator[5].

    • Causality: Thermal decomposition of this compound yields dangerous oxides of carbon (CO, CO2) and nitrogen (NO, NO2)[5],[4]. The incinerator must be equipped with an afterburner and a wet scrubber system to capture these toxic NOx gases before they can be released into the atmosphere.

Handling

A Researcher's Guide to the Safe Handling of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine

Hazard Assessment and Rationale for Precaution N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine combines the structural features of an aminopolycarboxylic acid and a Boc-protected amino acid. While not classified as acutely toxi...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Rationale for Precaution

N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine combines the structural features of an aminopolycarboxylic acid and a Boc-protected amino acid. While not classified as acutely toxic, related compounds exhibit potential for irritation and other hazards.

  • Skin and Eye Irritation: Analogous compounds are known to cause skin and serious eye irritation.[1] Direct contact with the skin or eyes can lead to inflammation, redness, and discomfort.

  • Respiratory Tract Irritation: As a solid, this compound may be a dust. Inhalation of fine particles can irritate the respiratory tract.[1][2][3]

  • Combustibility: While not considered a significant fire risk, containers may burn, and hazardous thermal decomposition products like oxides of carbon and nitrogen may be released.[1][2][3]

  • Dust Explosion Potential: The enrichment of fine dust from similar compounds can lead to the danger of a dust explosion.[4]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a procedural step but a critical component of risk mitigation. The following table outlines the minimum required PPE for handling N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side-Shields or a Face Shield. Required for protection against liquid splashes and chemical vapors.[5] A face shield should be worn in addition to safety goggles when there is a significant splash hazard.[5]
Hand Protection Chemical-Resistant Gloves (Nitrile). Nitrile gloves offer broad chemical protection against many common laboratory chemicals, including weak acids and caustics.[6][7] Always inspect gloves for any defects before use and change them immediately after any contact with the chemical.[8][9] For prolonged exposure, consider double-gloving or using thicker gloves.[5]
Body Protection Laboratory Coat. A standard lab coat is required to protect the skin and personal clothing from minor spills and contamination.[10][11]
Respiratory Protection Use in a Well-Ventilated Area or a Fume Hood. To avoid inhalation of dust, always handle the solid compound in a well-ventilated area.[1][8] If there is a potential for generating significant dust, a NIOSH-approved respirator may be necessary.[2][3]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow minimizes the risk of exposure and ensures the experiment's smooth execution.

Preparation and Weighing
  • Designate a Handling Area: Before starting, designate a specific area for handling the compound, preferably within a fume hood or a well-ventilated space.

  • Assemble PPE: Don all required PPE as outlined in the table above.

  • Weighing: When weighing the solid compound, use a chemical-resistant weigh boat. Perform this task in a fume hood or an enclosure that minimizes the dispersion of dust.

Dissolution and Reaction
  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Reaction Setup: Conduct all reactions in a fume hood. Ensure all glassware is properly secured.

  • Monitoring: Regularly monitor the reaction for any unexpected changes.

The following diagram illustrates the recommended workflow for safe handling.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Designate Handling Area prep2 Don PPE prep1->prep2 weigh Weigh Compound in Fume Hood prep2->weigh dissolve Dissolve Compound weigh->dissolve react Conduct Reaction in Fume Hood dissolve->react decon Decontaminate Work Area react->decon dispose Dispose of Waste Properly decon->dispose remove_ppe Remove PPE dispose->remove_ppe

Caption: A typical experimental workflow for handling N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: Collect any unused or expired solid N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine in a clearly labeled, sealed container designated for solid chemical waste.[10] Contaminated disposables such as weigh boats, gloves, and wipes should also be placed in this container.[10]

  • Liquid Waste: Collect all solutions containing N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine in a designated, leak-proof container for chemical waste.[10] The container must be clearly labeled with the full chemical name and any known hazards.[10]

  • Do Not Mix Waste: Do not mix this waste stream with other incompatible wastes.

Institutional Procedures
  • Follow Guidelines: Adhere to your institution's specific procedures for the final pickup and disposal of hazardous waste by the Environmental Health and Safety (EHS) department.[12]

  • No Drain Disposal: Never dispose of chemical waste down the sanitary sewer unless explicitly permitted by your EHS office for neutralized, non-hazardous materials.[10][12]

The logical flow for waste disposal is depicted in the following diagram.

G cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal start Experiment Complete solid Solid Waste (Unused compound, contaminated disposables) start->solid liquid Liquid Waste (Solutions containing the compound) start->liquid solid_container Labeled Solid Waste Container solid->solid_container liquid_container Labeled Liquid Waste Container liquid->liquid_container ehs EHS Pickup solid_container->ehs liquid_container->ehs

Caption: A decision-making workflow for the proper disposal of waste generated from experiments involving N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

IncidentFirst Aid and Emergency Response
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][10] Remove contaminated clothing.[13][14]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[8] Seek medical attention.[8]
Inhalation Move the person to fresh air.[2][10] If not breathing, give artificial respiration.[2][3]
Ingestion Rinse mouth with water.[2][10] Do NOT induce vomiting.[4] Seek medical attention.[10]
Spill For minor spills, wear appropriate PPE, and carefully sweep or scoop the material into a labeled container for disposal.[1][8] For major spills, alert personnel in the area and contact your institution's emergency services.[1]

By adhering to these guidelines, researchers can create a safe and efficient laboratory environment for working with N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine.

References

  • Apollo Scientific. (2022, May 20). N2,N6-bis(tert-butoxycarbonyl)
  • Fisher Scientific. (2024, February 17).
  • MSDS.
  • Carl ROTH.
  • Benchchem.
  • Chemos GmbH&Co.KG. (2021, October 1). Na,Na-Bis(carboxymethyl)
  • MSDS.
  • Fisher Scientific. (2025, December 24).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • Nitrile Glove Chemical-Comp
  • Carl ROTH.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
  • Benchchem.
  • Environmental Health and Safety.
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Chemical Resistance Reference Chart.
  • LLG-Gloves Nitrile.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.
  • Glove for Chemicals: Compatibility Chart for 20 Cleaners. (2026, February 25).
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Sigma-Aldrich.

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